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  • Product: 4-Hydroxy-3,5-diiodobenzohydrazide
  • CAS: 89011-17-6

Core Science & Biosynthesis

Foundational

Synthesis and Validation of 4-Hydroxy-3,5-diiodobenzohydrazide: A Technical Whitepaper

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Compound: 4-Hydroxy-3,5-diiodobenzohydrazide (CAS: 89011-17-6) Executive Summary 4-Hydroxy-3,5-diiodobenzohydrazide...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Compound: 4-Hydroxy-3,5-diiodobenzohydrazide (CAS: 89011-17-6)

Executive Summary

4-Hydroxy-3,5-diiodobenzohydrazide is a highly functionalized aromatic building block utilized extensively in the discovery of novel chemotherapeutics, particularly in the synthesis of biologically active Schiff bases, anti-tubercular agents, and specialized ambipolar hosts. Historically, hydrazine derivatives of substituted benzoic acids have demonstrated profound efficacy in tuberculosis chemotherapy [1].

This whitepaper outlines a robust, three-step synthetic pathway starting from commercially available 4-hydroxybenzoic acid. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing instead on the mechanistic causality, thermodynamic drivers, and self-validating analytical checkpoints required to ensure high-fidelity synthesis.

Retrosynthetic Strategy & Mechanistic Rationale

The direct conversion of a carboxylic acid to a hydrazide is thermodynamically unfavorable due to the preferential formation of a stable hydrazine-carboxylate salt. Therefore, the synthesis necessitates a three-phase approach: (1) Electrophilic Aromatic Substitution (Iodination) , (2) Fischer Esterification , and (3) Nucleophilic Acyl Substitution (Hydrazinolysis) .

G SM 4-Hydroxybenzoic acid (Starting Material) Int1 4-Hydroxy-3,5-diiodobenzoic acid (Intermediate 1) SM->Int1 I2, KI, NH4OH Regioselective Iodination Int2 Methyl 4-hydroxy-3,5-diiodobenzoate (Intermediate 2) Int1->Int2 MeOH, H2SO4 (cat.), Reflux Fischer Esterification FP 4-Hydroxy-3,5-diiodobenzohydrazide (Target Molecule) Int2->FP NH2NH2·H2O, EtOH, Reflux Hydrazinolysis

Figure 1: Three-step synthetic workflow for 4-hydroxy-3,5-diiodobenzohydrazide.

Causality of Experimental Choices
  • Regioselectivity in Step 1: The hydroxyl group (-OH) is a strongly activating, ortho/para-directing group. Since the para position is blocked by the carboxylic acid moiety, electrophilic iodination occurs exclusively and symmetrically at the 3 and 5 positions.

  • Ester Activation in Step 2: Converting the carboxylic acid to a methyl ester lowers the activation energy for the subsequent nucleophilic attack. Methanol is chosen over ethanol to minimize steric hindrance at the carbonyl carbon during the final hydrazinolysis step.

  • Excess Hydrazine in Step 3: Hydrazine hydrate is used in a 3-to-5-fold molar excess. This kinetic control prevents the newly formed hydrazide from acting as a nucleophile against unreacted ester, which would otherwise yield an unwanted symmetric diacylhydrazine byproduct [2].

Step-by-Step Experimental Protocols & Self-Validating Systems

Phase 1: Synthesis of 4-Hydroxy-3,5-diiodobenzoic acid

Objective: Regioselective diiodination of the aromatic ring.

  • Preparation: Dissolve 4-hydroxybenzoic acid (1.0 eq) in a 10% aqueous ammonium hydroxide solution. The basic medium deprotonates the phenol to a phenoxide ion, significantly increasing the electron density of the ring and accelerating electrophilic attack.

  • Iodination: Prepare a solution of Iodine (

    
    , 2.1 eq) and Potassium Iodide (KI, 2.5 eq) in water. Add this deeply colored 
    
    
    
    solution dropwise to the reaction flask at room temperature over 1 hour.
  • Isolation: Stir for an additional 4 hours. Acidify the mixture to pH 2 using concentrated HCl. The product will precipitate as a heavy, off-white solid.

  • Self-Validation Checkpoint: Filter and wash with cold water. The crude product should be analyzed via TLC (Hexane:EtOAc 1:1). The diiodinated product will have a significantly higher molecular weight and altered polarity compared to the starting material.

Phase 2: Synthesis of Methyl 4-hydroxy-3,5-diiodobenzoate

Objective: Carboxyl activation via Fischer Esterification.

  • Reaction Setup: Suspend the dried 4-hydroxy-3,5-diiodobenzoic acid (1.0 eq) in anhydrous methanol (10 volumes).

  • Catalysis: Carefully add concentrated sulfuric acid (

    
    , 0.2 eq) dropwise.
    
  • Reflux: Heat the mixture to reflux (65°C) under an inert nitrogen atmosphere for 18 hours. The thermodynamic equilibrium is driven forward by using methanol as both the solvent and reactant.

  • Workup: Concentrate the mixture in vacuo to remove excess methanol. Dissolve the residue in ethyl acetate and wash successively with saturated

    
     (to remove unreacted acid) and brine. Dry over anhydrous 
    
    
    
    and evaporate.
  • Self-Validation Checkpoint: FT-IR spectroscopy must show the disappearance of the broad carboxylic acid O-H stretch (2500-3000 cm⁻¹) and the shift of the carbonyl (C=O) peak from ~1680 cm⁻¹ (conjugated acid) to ~1720 cm⁻¹ (ester).

Phase 3: Hydrazinolysis to 4-Hydroxy-3,5-diiodobenzohydrazide

Objective: Nucleophilic acyl substitution to form the target hydrazide.

  • Reaction Setup: Dissolve the methyl 4-hydroxy-3,5-diiodobenzoate (1.0 eq) in absolute ethanol (5 volumes).

  • Nucleophilic Attack: Add 85% hydrazine hydrate (

    
    , 4.0 eq) dropwise at room temperature.
    
  • Reflux: Heat the reaction mixture to reflux (78°C) for 6–8 hours. The reaction progress can be monitored by the precipitation of the product, as hydrazides are generally less soluble in ethanol than their parent esters [2].

  • Isolation: Cool the reaction mixture to 0°C in an ice bath. Filter the resulting white/pale-yellow precipitate under vacuum. Wash the filter cake thoroughly with ice-cold ethanol followed by diethyl ether to remove any trace hydrazine.

  • Self-Validation Checkpoint:

    • TLC: Complete disappearance of the fast-moving ester spot.

    • FT-IR: Appearance of characteristic primary and secondary amine N-H stretching bands at 3200–3350 cm⁻¹, and an amide I band (C=O stretch) at ~1650 cm⁻¹.

    • 1H-NMR (DMSO-d6): Look for the highly deshielded hydrazide N-H proton at ~9.5 ppm (singlet, 1H), the

      
       protons at ~4.5 ppm (broad singlet, 2H), and the symmetric aromatic protons at ~8.2 ppm (singlet, 2H).
      

Quantitative Data & Yield Analysis

The following table summarizes the stoichiometric parameters, reaction conditions, and expected yields for a standard 10-gram scale synthesis, providing a benchmark for process scale-up.

Synthesis PhaseReagents & CatalystStoichiometry (eq)ConditionsExpected Yield (%)Purity Check
1. Iodination 4-Hydroxybenzoic acid,

, KI,

1.0 : 2.1 : 2.5RT, 5 hrs, Aqueous85 - 90%MP: 278-279°C (dec)
2. Esterification Diiodo-acid, MeOH,

1.0 : Excess : 0.265°C, 18 hrs, Reflux92 - 95%IR: C=O at 1720 cm⁻¹
3. Hydrazinolysis Methyl ester,

1.0 : 4.078°C, 8 hrs, Reflux80 - 88%NMR: N-H at 9.5 ppm

Table 1: Process parameters and expected quantitative outcomes for the 3-step synthesis.

Conclusion

The synthesis of 4-hydroxy-3,5-diiodobenzohydrazide requires precise control over electrophilic aromatic substitution and nucleophilic acyl substitution. By strictly adhering to the stoichiometric ratios—particularly the excess of hydrazine hydrate—and utilizing the self-validating spectroscopic checkpoints described above, researchers can reliably produce high-purity material suitable for downstream pharmaceutical development and materials science applications.

References

  • Title: The Synthesis of Compounds for the Chemotherapy of Tuberculosis. VI. Hydrazine Derivatives Source: The Journal of Organic Chemistry (ACS Publications), 1956, 21(5), 530–533. URL: [Link]

  • Title: Syntheses, Characterizations, and Inhibition Activities Against Coxsackievirus B3 of Iodobenzoic Hydrazide Functionalized Hexamolybdates Source: Frontiers in Chemistry, March 2022. URL: [Link]

Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-hydroxy-3,5-diiodobenzohydrazide

Abstract This technical guide provides a comprehensive overview of the chemical properties of 4-hydroxy-3,5-diiodobenzohydrazide, a molecule of interest for researchers, scientists, and professionals in drug development....

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 4-hydroxy-3,5-diiodobenzohydrazide, a molecule of interest for researchers, scientists, and professionals in drug development. While direct experimental data for this specific compound is limited in publicly accessible literature, this document synthesizes information from related structures and established chemical principles to present a scientifically grounded profile. The guide covers a proposed synthetic route, predicted spectral characteristics, potential reactivity, and prospective applications, particularly in the realm of medicinal chemistry. The information herein is intended to serve as a foundational resource to stimulate and support further research and development involving this and similar halogenated benzohydrazide derivatives.

Introduction

Benzohydrazide and its derivatives are a well-established class of compounds with a wide array of applications, notably in medicinal chemistry where they exhibit a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. The incorporation of halogen atoms, particularly iodine, into aromatic systems can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can also enhance its biological activity. The target molecule, 4-hydroxy-3,5-diiodobenzohydrazide, combines the versatile benzohydrazide core with the unique electronic and steric effects of two iodine atoms and a hydroxyl group on the phenyl ring. This combination suggests a high potential for this compound as a scaffold in the design of novel therapeutic agents. This guide will provide a detailed exploration of its predicted chemical properties, offering a roadmap for its synthesis, characterization, and potential utilization in research and drug discovery.

Proposed Synthesis of 4-hydroxy-3,5-diiodobenzohydrazide

The synthesis of 4-hydroxy-3,5-diiodobenzohydrazide can be logically approached through a two-step process starting from the commercially available 4-hydroxybenzoic acid. The proposed synthetic pathway is outlined below.

Synthesis_of_4-hydroxy-3,5-diiodobenzohydrazide cluster_0 Step 1: Iodination cluster_1 Step 2: Esterification cluster_2 Step 3: Hydrazinolysis 4-hydroxybenzoic_acid 4-hydroxybenzoic acid 3,5-diiodo-4-hydroxybenzoic_acid 3,5-diiodo-4-hydroxybenzoic acid 4-hydroxybenzoic_acid->3,5-diiodo-4-hydroxybenzoic_acid ICl, H2SO4/H2O, 80°C methyl_3,5-diiodo-4-hydroxybenzoate Methyl 3,5-diiodo-4-hydroxybenzoate 3,5-diiodo-4-hydroxybenzoic_acid->methyl_3,5-diiodo-4-hydroxybenzoate CH3OH, H2SO4 (cat.), reflux 4-hydroxy-3,5-diiodobenzohydrazide 4-hydroxy-3,5-diiodobenzohydrazide methyl_3,5-diiodo-4-hydroxybenzoate->4-hydroxy-3,5-diiodobenzohydrazide N2H4·H2O, EtOH, reflux

Caption: Proposed synthetic pathway for 4-hydroxy-3,5-diiodobenzohydrazide.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3,5-diiodo-4-hydroxybenzoic acid

  • To a round-bottom flask equipped with a magnetic stirrer, add 4-hydroxybenzoic acid (1.0 eq).

  • Add a 10% aqueous solution of sulfuric acid.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of iodine monochloride (3.0 eq) in 10% aqueous sulfuric acid.

  • After the addition is complete, heat the reaction mixture to 80°C and stir overnight.

  • Cool the mixture to room temperature, which should result in the precipitation of the product.

  • Filter the precipitate and wash it with a sodium bisulfite solution to remove any unreacted iodine, followed by washing with cold water.

  • Dry the resulting white to off-white solid to yield 3,5-diiodo-4-hydroxybenzoic acid.

Step 2: Synthesis of Methyl 3,5-diiodo-4-hydroxybenzoate

  • In a round-bottom flask, dissolve 3,5-diiodo-4-hydroxybenzoic acid (1.0 eq) in methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Neutralize the residue with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent such as ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the methyl ester.

Step 3: Synthesis of 4-hydroxy-3,5-diiodobenzohydrazide

  • Dissolve methyl 3,5-diiodo-4-hydroxybenzoate (1.0 eq) in ethanol in a round-bottom flask.

  • Add an excess of hydrazine hydrate (5-10 eq).

  • Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to obtain 4-hydroxy-3,5-diiodobenzohydrazide.

Predicted Physicochemical and Spectral Properties

Due to the absence of direct experimental data, the following properties are predicted based on the chemical structure and data from analogous compounds.

General Properties
PropertyPredicted Value
Molecular Formula C₇H₆I₂N₂O₂
Molecular Weight 403.95 g/mol
Appearance White to pale yellow solid
Solubility Expected to be sparingly soluble in water, more soluble in polar organic solvents like DMSO and DMF.
Melting Point Expected to be a high-melting solid, likely >200°C.
Predicted Spectral Data

The characterization of 4-hydroxy-3,5-diiodobenzohydrazide would rely on a combination of spectroscopic techniques. The expected data is presented below.

Characterization_Workflow Synthesized_Compound Synthesized 4-hydroxy-3,5-diiodobenzohydrazide FTIR FTIR Spectroscopy Synthesized_Compound->FTIR NMR NMR Spectroscopy (1H & 13C) Synthesized_Compound->NMR Mass_Spec Mass Spectrometry Synthesized_Compound->Mass_Spec Purity_Analysis Purity Analysis (HPLC, Elemental Analysis) Synthesized_Compound->Purity_Analysis Structural_Confirmation Structural Confirmation FTIR->Structural_Confirmation NMR->Structural_Confirmation Mass_Spec->Structural_Confirmation Purity_Analysis->Structural_Confirmation

Caption: Workflow for the characterization of 4-hydroxy-3,5-diiodobenzohydrazide.

3.2.1. Predicted ¹H NMR Spectrum (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.5-10.5Singlet1H-OH (phenolic)
~9.0-9.5Singlet1H-CONH-
~8.0Singlet2HAromatic protons
~4.5Broad Singlet2H-NH₂

3.2.2. Predicted ¹³C NMR Spectrum (in DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~165C=O (amide)
~155C-OH (aromatic)
~140C-I (aromatic)
~130C (aromatic, quaternary)
~115CH (aromatic)

3.2.3. Predicted FTIR Spectrum

Wavenumber (cm⁻¹)Vibration
3200-3400N-H and O-H stretching
~3050Aromatic C-H stretching
1640-1680C=O stretching (Amide I)
1500-1600N-H bending and C=C stretching
1200-1300C-O stretching (phenolic)
Below 800C-I stretching

3.2.4. Predicted Mass Spectrum (EI)

The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 404. The presence of two iodine atoms will lead to a characteristic isotopic pattern, though iodine is monoisotopic (¹²⁷I). Fragmentation is likely to occur via the loss of the hydrazide side chain and subsequent cleavages of the aromatic ring. Key expected fragments include:

  • m/z 404: [M]⁺

  • m/z 373: [M - NHNH₂]⁺

  • m/z 246: [M - I]⁺

  • m/z 127: [I]⁺

Predicted Chemical Reactivity

The chemical reactivity of 4-hydroxy-3,5-diiodobenzohydrazide is governed by its three primary functional groups: the hydrazide, the phenolic hydroxyl group, and the iodinated aromatic ring.

Reactivity_of_Functional_Groups Molecule 4-hydroxy-3,5-diiodobenzohydrazide Hydrazide Hydrazide (-CONHNH2) Molecule->Hydrazide Phenolic_OH Phenolic -OH Molecule->Phenolic_OH Iodinated_Ring Iodinated Aromatic Ring Molecule->Iodinated_Ring Condensation Condensation with aldehydes/ketones Hydrazide->Condensation Cyclization Cyclization to heterocycles Hydrazide->Cyclization Acylation Acylation Hydrazide->Acylation Etherification Etherification Phenolic_OH->Etherification Esterification_OH Esterification Phenolic_OH->Esterification_OH Nucleophilic_Substitution Nucleophilic Aromatic Substitution (difficult) Iodinated_Ring->Nucleophilic_Substitution Metal-catalyzed_Coupling Metal-catalyzed Coupling Reactions Iodinated_Ring->Metal-catalyzed_Coupling

Caption: Predicted reactivity based on the functional groups of 4-hydroxy-3,5-diiodobenzohydrazide.

  • Hydrazide Group: The primary amine of the hydrazide is nucleophilic and will readily react with aldehydes and ketones to form hydrazones.[1] This is a common strategy for creating more complex molecules with potential biological activities. The hydrazide can also be acylated or undergo cyclization reactions to form various five- and six-membered heterocyclic rings, such as oxadiazoles and pyrazoles.[2]

  • Phenolic Hydroxyl Group: The hydroxyl group is acidic and can be deprotonated with a base. It can undergo O-alkylation to form ethers or be acylated to form esters. These modifications can be used to alter the solubility and pharmacokinetic properties of the molecule.

  • Iodinated Aromatic Ring: The iodine atoms are good leaving groups in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of a wide variety of substituents at these positions. This provides a powerful tool for generating a library of derivatives for structure-activity relationship (SAR) studies.

Potential Applications in Drug Development

While no specific biological activities have been reported for 4-hydroxy-3,5-diiodobenzohydrazide, the known activities of related compounds suggest several promising areas for investigation.

  • Antimicrobial Agents: Hydrazone derivatives are known to possess significant antibacterial and antifungal properties.[3][4] The presence of iodine atoms may enhance this activity.[5]

  • Enzyme Inhibitors: Benzohydrazide derivatives have been explored as inhibitors for various enzymes, including urease and kinases.[6][7] The structural features of the target molecule make it a candidate for screening against a range of enzymatic targets.

  • Anticancer Agents: Many compounds containing the benzohydrazide scaffold have demonstrated cytotoxic effects against cancer cell lines.[7] Further derivatization, particularly through reactions at the hydrazide and iodinated positions, could lead to the discovery of potent anticancer agents.

  • Antioxidant Activity: Phenolic compounds are well-known for their antioxidant properties. The combination of the hydroxyl group and the hydrazide moiety may confer radical scavenging capabilities to the molecule.[2][8]

Conclusion

4-hydroxy-3,5-diiodobenzohydrazide is a synthetically accessible molecule with a rich potential for chemical modification and diverse biological applications. This technical guide provides a foundational understanding of its probable synthesis, spectral characteristics, and reactivity, based on established chemical principles and data from analogous compounds. It is our hope that this document will serve as a valuable resource for researchers and scientists, encouraging further investigation into the properties and potential applications of this and related halogenated benzohydrazides in the field of drug discovery and development.

References

  • AIP Publishing. (n.d.). Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil.
  • Elsevier. (n.d.).
  • Der Pharma Chemica. (n.d.).
  • MDPI. (n.d.). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors.
  • PubMed. (2021, July 1). Iodinated 1,2-diacylhydrazines, benzohydrazide-hydrazones and their analogues as dual antimicrobial and cytotoxic agents.
  • PubMed. (2019, February 15).
  • MDPI. (2021, August 30). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones.
  • MDPI. (2021, August 30). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones.

Sources

Foundational

Spectral Analysis of 4-hydroxy-3,5-diiodobenzohydrazide: A Framework for Synthesis and Structural Elucidation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: The benzohydrazide scaffold is a cornerstone in medicinal chemistry, valued for its broad spectrum of biological activ...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The benzohydrazide scaffold is a cornerstone in medicinal chemistry, valued for its broad spectrum of biological activities. The novel compound, 4-hydroxy-3,5-diiodobenzohydrazide, incorporates several key pharmacophoric features: a phenolic hydroxyl group, heavy iodine atoms, and a reactive hydrazide moiety. This combination suggests significant potential in drug discovery, particularly as an intermediate for synthesizing more complex molecules or as a candidate for biological screening.[1] This guide provides a comprehensive, field-proven framework for the de novo synthesis and definitive spectral characterization of this compound. We will detail the proposed synthesis pathway, outline rigorous protocols for multi-modal spectral analysis (NMR, MS, IR), and present a predictive interpretation of the resulting data. The methodologies herein are designed to be self-validating, ensuring the unambiguous structural confirmation required for advanced research and development.

Introduction and Strategic Importance

Hydrazide-containing compounds are pivotal in the development of pharmaceuticals, agrochemicals, and dyestuffs.[1] The title compound, 4-hydroxy-3,5-diiodobenzohydrazide, is a derivative of significant interest due to its unique structural attributes. The di-iodo substitution pattern on the aromatic ring dramatically increases the molecule's molecular weight and lipophilicity, which can influence its pharmacokinetic profile. Furthermore, iodine atoms can participate in halogen bonding, a directed non-covalent interaction increasingly recognized for its role in ligand-receptor binding.

The phenolic hydroxyl group provides a site for hydrogen bonding and potential metabolic transformation, while the hydrazide functional group is a versatile chemical handle for creating Schiff bases or other derivatives. Given the lack of extensive literature on this specific molecule, this whitepaper serves as a foundational guide for its synthesis and, more critically, its comprehensive spectral analysis—the essential first step in any drug discovery pipeline.

Proposed Synthesis Pathway: From Aldehyde to Hydrazide

The most direct and efficient route to synthesize 4-hydroxy-3,5-diiodobenzohydrazide is through the nucleophilic addition-elimination reaction between its aldehyde precursor, 4-hydroxy-3,5-diiodobenzaldehyde, and hydrazine hydrate. This is a standard and reliable method for the formation of hydrazones and related structures.[2] The aldehyde itself is commercially available.[1][3][4]

Reaction Scheme

The reaction proceeds via the attack of the nucleophilic nitrogen of hydrazine on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to yield the target hydrazide.

G cluster_reactants Reactants cluster_product Product Reactant1 4-hydroxy-3,5-diiodobenzaldehyde Product 4-hydroxy-3,5-diiodobenzohydrazide Reactant1->Product + N2H4·H2O (Ethanol, Reflux) Reactant2 Hydrazine Hydrate (N2H4·H2O)

Caption: Proposed synthesis of 4-hydroxy-3,5-diiodobenzohydrazide.

Detailed Experimental Protocol
  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of 4-hydroxy-3,5-diiodobenzaldehyde in absolute ethanol.

  • Reagent Addition: To this solution, add 1.2 equivalents of hydrazine hydrate dropwise at room temperature. A slight exotherm may be observed.

  • Reaction: Heat the mixture to reflux and monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

  • Purification: Collect the solid product by vacuum filtration. Wash the crude product with cold ethanol to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent like an ethanol/water mixture to yield the pure 4-hydroxy-3,5-diiodobenzohydrazide as a solid.

Comprehensive Spectral Analysis

The confirmation of the molecular structure is achieved by integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. We will examine both ¹H and ¹³C NMR.

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is chosen for its ability to dissolve the polar compound and to allow for the observation of exchangeable protons (-OH, -NH, -NH₂). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer. Standard pulse programs should be used. For ¹³C analysis, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups, although none are expected in the core structure of our target molecule.[5]

The symmetry of the molecule simplifies the aromatic region of the spectrum. The protons of the hydrazide group and the phenolic hydroxyl group are expected to be visible in DMSO.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.5 - 10.5Singlet (broad)1HPhenolic -OHThe acidic proton of the hydroxyl group, often broad due to hydrogen bonding and exchange. Its chemical shift is concentration-dependent.
~8.0 - 8.5Singlet1HAmide -NHThe proton attached to the nitrogen adjacent to the carbonyl group is deshielded by the carbonyl's anisotropy.
~7.8Singlet2HAromatic C2-H, C6-HThese two equivalent protons are deshielded by the electron-withdrawing effects of the iodine atoms and the carbonyl group. They appear as a singlet due to molecular symmetry.
~4.5 - 5.0Singlet (broad)2HTerminal -NH₂These protons are typically broad and their chemical shift can vary significantly with solvent and concentration.
Predicted Chemical Shift (δ, ppm)AssignmentRationale
~165Carbonyl C=OThe carbonyl carbon of the hydrazide group, appearing in the typical amide region.
~155Aromatic C4-OHThe carbon atom bearing the hydroxyl group is significantly shielded by the oxygen atom's lone pairs.
~138Aromatic C2, C6The two equivalent protonated aromatic carbons.
~125Aromatic C1The carbon atom attached to the hydrazide functional group.
~85Aromatic C3, C5The carbon atoms bonded to iodine experience a strong shielding effect, known as the "heavy atom effect," shifting their resonance significantly upfield.
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula, serving as the ultimate confirmation of a successful synthesis. High-resolution mass spectrometry (HRMS) is particularly valuable.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Analyze the sample using Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap. Acquire data in both positive and negative ion modes.

ParameterPredicted ValueRationale
Molecular Formula C₇H₆I₂N₂O₂Based on the structure.
Monoisotopic Mass 387.8468 g/mol Calculated exact mass.
[M+H]⁺ (Positive Mode) m/z 388.8541The protonated molecular ion peak expected in ESI+ mode.
[M-H]⁻ (Negative Mode) m/z 386.8395The deprotonated molecular ion peak (likely at the phenolic -OH) expected in ESI- mode.
Key Fragments m/z ~357, ~343Predicted fragments could correspond to the loss of the -NH₂ group followed by CO, or other characteristic cleavages of the hydrazide moiety.

A key feature to look for is the isotopic signature. While iodine is monoisotopic (¹²⁷I), the overall pattern will be distinct and can be used to confirm the presence of two iodine atoms using isotopic pattern simulation software.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule, confirming that the aldehyde starting material has been converted to the hydrazide product.

  • Sample Preparation: The spectrum can be acquired using a solid sample on an Attenuated Total Reflectance (ATR) accessory, which is the most common and convenient method. Alternatively, a KBr pellet can be prepared.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

Frequency Range (cm⁻¹)Vibration TypeFunctional GroupRationale
3200-3400N-H Stretch-NH and -NH₂Two or more bands are expected in this region, corresponding to the symmetric and asymmetric stretches of the hydrazide N-H bonds.
3100-3300 (broad)O-H StretchPhenolic -OHA broad absorption due to intermolecular hydrogen bonding.
~3050C-H StretchAromatic C-HA weak to medium band characteristic of sp² C-H bonds.
1640-1680C=O Stretch (Amide I)Hydrazide C=OThis is a strong, characteristic absorption. Its presence, coupled with the disappearance of the aldehyde C=O stretch (~1700 cm⁻¹), confirms the reaction.
1550-1600N-H Bend (Amide II)Hydrazide N-HA medium to strong band associated with the N-H bending vibration.
~1450-1500C=C StretchAromatic RingAbsorptions characteristic of the benzene ring.
500-600C-I StretchCarbon-IodineThe carbon-iodine bond stretch appears in the far-IR region.

Integrated Workflow for Structural Elucidation

No single technique is sufficient for unambiguous characterization. The strength of this guide lies in the integration of all three analytical methods. The following workflow ensures a self-validating system for structural confirmation.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectral Analysis cluster_data Data Interpretation Synthesis Synthesized Compound (4-hydroxy-3,5-diiodobenzohydrazide) IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry (HRMS) Synthesis->MS NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Synthesis->NMR IR_Data Identify Functional Groups: - N-H, O-H, C=O (Amide I) - Absence of Aldehyde C=O IR->IR_Data MS_Data Confirm Molecular Formula: - Exact Mass (e.g., [M+H]⁺) - Isotopic Pattern MS->MS_Data NMR_Data Elucidate Atomic Connectivity: - Proton/Carbon Environments - Symmetry Confirmation NMR->NMR_Data Confirmation Unambiguous Structure Confirmed IR_Data->Confirmation MS_Data->Confirmation NMR_Data->Confirmation

Caption: Integrated workflow for structural validation.

This logical progression—from confirming the presence of correct functional groups (IR) to verifying the molecular formula (MS) and finally mapping the precise atomic arrangement (NMR)—provides an unassailable confirmation of the target molecule's identity.

Conclusion

This guide has established a robust and scientifically-grounded framework for the synthesis and comprehensive spectral analysis of 4-hydroxy-3,5-diiodobenzohydrazide. By integrating NMR, MS, and IR spectroscopy, researchers can achieve unambiguous structural confirmation, a non-negotiable prerequisite for advancing a compound in any research or drug development program. The predicted spectral data provided herein serves as a reliable benchmark for scientists undertaking the synthesis and characterization of this promising molecule and its derivatives. This foundational work enables further exploration of its biological activities and its potential as a versatile intermediate in medicinal chemistry.

References

  • PubChem. (n.d.). 4-Hydroxy-3,5-diiodobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2026, January 9). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 4-hydroxy-3,5-dimethoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). CN104311479A - Synthesis method of 3,5-diiodine-4-hydroxypyridine.
  • ResearchGate. (n.d.). ¹H NMR spectra of the 4-iodobenzene and 2,3,5-tri-iodobenzene.... Retrieved from [Link]

  • Supporting Information. (n.d.). Selective demethylation and debenzylation of aryl ethers by magnesium iodide.... Retrieved from [Link]

  • MDPI. (2022, December 31). The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectrum 1 H-NMR compound (1) Fig 3. Spectrum 13 C-NMR compound (1). Retrieved from [Link]

  • ResearchGate. (2015, December 10). Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry. Retrieved from [Link]

  • Google Patents. (n.d.). US3833490A - Process for the preparation of 3,5-diiodo-4-hydroxybenzonitrile or 3-iodo-4-hydroxy-5-nitro-benzonitrile.
  • ResearchGate. (n.d.). Experimental and calculated FTIR spectra of (E)-4-((2-hydroxy-3,5.... Retrieved from [Link]

  • Reich, H. (2020, February 14). NMR Spectroscopy. University of Wisconsin-Madison. Retrieved from [Link]

  • European Patent Office. (n.d.). Process for the production of 4-hydroxybenzaldehyde derivatives. Retrieved from [Link]

  • Chegg.com. (2021, April 5). Solved Product is 4-hydroxy-3-iodo-5-methoxybenzaldehyde. Retrieved from [Link]

Sources

Exploratory

Comprehensive Physicochemical Profiling and Solubility Dynamics of 4-Hydroxy-3,5-Diiodobenzohydrazide

Executive Summary In the realm of organic synthesis and pharmaceutical development, heavily halogenated aromatic intermediates present unique physicochemical challenges. 4-Hydroxy-3,5-diiodobenzohydrazide (CAS: 89011-17-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of organic synthesis and pharmaceutical development, heavily halogenated aromatic intermediates present unique physicochemical challenges. 4-Hydroxy-3,5-diiodobenzohydrazide (CAS: 89011-17-6) is a highly versatile building block frequently utilized in the preparation of specialized heterocyclic compounds and thyroid hormone analogs[1]. However, its structural composition—a highly lipophilic diiodo-aromatic core coupled with polar hydrazide and hydroxyl moieties—creates complex solubility dynamics.

This technical guide provides an authoritative, deep-dive analysis into the solubility profile of 4-hydroxy-3,5-diiodobenzohydrazide. By deconstructing the causality behind its solvent interactions and providing field-proven, self-validating experimental protocols, this whitepaper equips researchers with the exact methodologies required to manipulate and quantify this compound in both synthetic and biological assay environments.

Structural Causality & Physicochemical Profiling

To predict and manipulate the solubility of 4-hydroxy-3,5-diiodobenzohydrazide, one must first understand the competing electronic and steric forces within its molecular architecture.

  • The Diiodo-Phenolic Core: The presence of two massive iodine atoms at the 3 and 5 positions exerts a profound effect on the molecule. Iodine is highly polarizable, generating strong intermolecular van der Waals forces that drastically increase the crystal lattice energy of the solid state. Furthermore, these halogens exert a powerful electron-withdrawing inductive effect, which significantly lowers the pKa of the 4-hydroxyl group. Drawing parallels from structurally similar compounds like2 (pKa ~3.87)[2], the phenol group in this hydrazide is highly acidic compared to a standard phenol.

  • The Hydrazide Terminus: The

    
     group acts as both a strong hydrogen bond donor and acceptor. While this suggests potential aqueous solubility, the sheer hydrophobicity and steric bulk of the diiodobenzene ring completely shield the molecule from effective hydration in neutral or acidic water.
    
Table 1: Key Physicochemical Parameters
ParameterValue
Chemical Name 4-Hydroxy-3,5-diiodobenzohydrazide
CAS Registry Number 89011-17-6
Molecular Formula C7H6I2N2O2
Molecular Weight 403.94 g/mol
Appearance Off-white to pale yellow solid
Predicted pKa (Phenolic -OH) ~5.5 - 6.5 (Highly acidic due to diiodo substitution)

Solvent Compatibility & Solubility Matrix

The solubility of 4-hydroxy-3,5-diiodobenzohydrazide is strictly dictated by a solvent's ability to simultaneously disrupt the hydrazide hydrogen-bonding network and solvate the highly polarizable iodine atoms.

According to safety and chemical property data[3], the compound exhibits the following empirical solubility behaviors:

Table 2: Empirical Solubility Profile
Solvent ClassSpecific SolventSolubility DesignationMechanistic Rationale
Aqueous Water (pH < 5.0)InsolubleHigh crystal lattice energy; hydrophobic shielding by iodine atoms prevents hydration.
Polar Aprotic DMSO, DMFHighly SolubleStrong disruption of hydrazide H-bonds; excellent solvation of polarizable halogens.
Alcohols Methanol, EthanolSparingly SolubleModerate H-bonding capability, but insufficient to completely overcome lattice energy.
Halogenated Chloroform, DCMInsoluble to Sparingly SolubleLack of H-bond accepting ability to solvate the hydrazide/phenol network.

Experimental Protocol: Thermodynamic Solubility Determination

When determining the exact equilibrium solubility of highly lipophilic, heavy-atom-containing molecules, standard filtration techniques often fail. These compounds frequently form sub-micron colloidal dispersions that pass through standard filters, leading to false-positive solubility spikes (artificially high concentration readings).

The following self-validating protocol utilizes the gold-standard Isothermal Shake-Flask Method , engineered specifically to eliminate colloidal artifacts.

Step-by-Step Methodology:
  • Preparation of Solid Phase: Accurately weigh an excess amount (~5.0 mg) of 4-hydroxy-3,5-diiodobenzohydrazide into a 2.0 mL amber glass HPLC vial. Causality: Amber glass is mandatory as diiodinated phenols can be sensitive to photo-degradation[2].

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., DMSO, or specific pH buffer) to the vial.

  • Isothermal Equilibration: Seal the vial tightly and place it in a thermostatic orbital shaker set precisely to 25.0 ± 0.1 °C at 300 RPM. Allow the suspension to equilibrate for a minimum of 48 hours . Causality: 48 hours ensures true thermodynamic saturation is reached, overcoming the slow dissolution kinetics typical of high-lattice-energy crystals.

  • Primary Phase Separation (Ultracentrifugation): Transfer the suspension to a microcentrifuge tube and spin at 10,000 × g for 15 minutes. Causality: Centrifugation mechanically forces buoyant colloidal particles into a solid pellet, isolating the true dissolved phase in the supernatant.

  • Secondary Phase Separation (Filtration): Carefully aspirate the supernatant and pass it through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter. Causality: PTFE is strictly required. Nylon or cellulose acetate filters possess polar binding sites that will non-specifically adsorb the hydrazide compound, artificially lowering the final quantified concentration.

  • HPLC-UV Quantification: Dilute the filtered supernatant appropriately with the mobile phase to fall within the linear dynamic range of your assay. Inject into an HPLC system equipped with a C18 column and quantify via UV detection (typically at ~254 nm) against a pre-established calibration curve.

Solubility Enhancement Strategies for Assays

If 4-hydroxy-3,5-diiodobenzohydrazide must be introduced into aqueous biological assays, researchers must bypass its inherent hydrophobicity.

  • pH Modulation (Ionization): Because the diiodo substitution drastically lowers the pKa of the phenol group, adjusting the aqueous media to a slightly alkaline pH (pH > 7.5) will deprotonate the 4-hydroxyl group. The resulting phenolate ion dramatically increases aqueous solubility via ion-dipole interactions with water.

  • Co-Solvency: For neutral pH assays, the compound should be prepared as a highly concentrated stock solution in DMSO (e.g., 10 mM to 50 mM). This stock can then be "spiked" into the aqueous assay buffer, keeping the final DMSO concentration below 1% (v/v) to prevent solvent-induced toxicity in biological models.

Mechanistic Workflow Visualization

The following diagram maps the logical pathways for solubilizing 4-hydroxy-3,5-diiodobenzohydrazide based on the physicochemical principles discussed above.

G A 4-Hydroxy-3,5-diiodobenzohydrazide (Solid State) B Aqueous Media (pH < 5.0) A->B C Polar Aprotic Solvents (DMSO / DMF) A->C D Alkaline Aqueous Media (pH > 7.5) A->D E Insoluble (High Lattice Energy) B->E F Highly Soluble (H-Bond Disruption) C->F G Soluble (Phenolate Ion Formation) D->G

Fig 1: Solubilization pathways of 4-hydroxy-3,5-diiodobenzohydrazide based on solvent and pH.

References

  • ChemicalBook. "3,5-DIIODO-4-HYDROXYBENZHYDRAZIDE | 89011-17-6 Properties and Applications." Retrieved from:[1]

  • Pfaltz & Bauer. "SAFETY DATA SHEET - 3,5-Diiodo-4-Hydroxybenzhydrazide (89011-17-6)." Retrieved from:[3]

  • ChemicalBook. "618-76-8 | 3,5-DIIODO-4-HYDROXYBENZOIC ACID pKa and Physicochemical Data." Retrieved from:[2]

Sources

Foundational

An In-depth Technical Guide to 4-hydroxy-3,5-diiodobenzohydrazide: Molecular Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 4-hydroxy-3,5-diiodobenzohydrazide, a molecule of significant interest in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-hydroxy-3,5-diiodobenzohydrazide, a molecule of significant interest in medicinal chemistry and drug development. While direct experimental data on this specific hydrazide is not extensively available in public literature, this document, authored from the perspective of a Senior Application Scientist, extrapolates its core characteristics from established chemical principles and data on its precursors and analogous structures. We will delve into its molecular structure, a plausible synthetic route, and its potential as a scaffold for novel therapeutic agents.

Unveiling the Molecular Architecture

The foundational step in understanding the potential of any compound is a thorough analysis of its molecular structure. 4-hydroxy-3,5-diiodobenzohydrazide is a derivative of benzoic acid, characterized by a central benzene ring substituted with a hydroxyl group, two iodine atoms, and a hydrazide functional group.

The presence of the electron-withdrawing iodine atoms at the ortho positions to the hydroxyl group significantly influences the electronic environment of the aromatic ring. The hydrazide moiety (-CONHNH2) is a versatile functional group known for its ability to form stable complexes with metal ions and to participate in hydrogen bonding, which is often crucial for biological activity.

Caption: 2D representation of 4-hydroxy-3,5-diiodobenzohydrazide.

Synthesis Pathway: From Aldehyde to Hydrazide

The most logical and established method for the synthesis of a benzohydrazide is through the condensation of the corresponding benzoic acid or its ester with hydrazine hydrate. However, a more direct and common laboratory-scale synthesis involves the reaction of a benzaldehyde with hydrazine, which typically proceeds through a hydrazone intermediate that can be subsequently reduced or rearranged, though direct formation is also possible under specific conditions. For the purpose of this guide, we will outline the synthesis from the readily available precursor, 4-hydroxy-3,5-diiodobenzaldehyde.

The synthesis of the starting material, 4-hydroxy-3,5-diiodobenzaldehyde, is well-documented and can be achieved through the iodination of 4-hydroxybenzaldehyde.[1]

Proposed Synthesis of 4-hydroxy-3,5-diiodobenzohydrazide

The conversion of 4-hydroxy-3,5-diiodobenzaldehyde to 4-hydroxy-3,5-diiodobenzohydrazide would typically involve a two-step process: oxidation of the aldehyde to a carboxylic acid, followed by reaction with hydrazine.

Step 1: Oxidation of 4-hydroxy-3,5-diiodobenzaldehyde to 4-hydroxy-3,5-diiodobenzoic acid.

Oxidation_Step Aldehyde 4-hydroxy-3,5-diiodobenzaldehyde Carboxylic_Acid 4-hydroxy-3,5-diiodobenzoic acid Aldehyde->Carboxylic_Acid Oxidation Oxidizing_Agent [O] (e.g., KMnO4, H2CrO4) Oxidizing_Agent->Carboxylic_Acid

Caption: Oxidation of the aldehyde to a carboxylic acid.

Step 2: Formation of the Hydrazide.

Hydrazide_Formation Carboxylic_Acid 4-hydroxy-3,5-diiodobenzoic acid Hydrazide 4-hydroxy-3,5-diiodobenzohydrazide Carboxylic_Acid->Hydrazide Condensation Hydrazine Hydrazine Hydrate (N2H4·H2O) Hydrazine->Hydrazide

Caption: Condensation reaction to form the hydrazide.

Physicochemical Properties and Spectroscopic Characterization (Predicted)

Based on the structure, the following physicochemical properties for 4-hydroxy-3,5-diiodobenzohydrazide can be predicted:

PropertyPredicted ValueJustification
Molecular Formula C₇H₆I₂N₂O₂Based on atomic composition.
Molecular Weight 387.95 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical for aromatic hydrazides.
Solubility Sparingly soluble in water; soluble in polar organic solvents like DMSO and DMF.The polar hydrazide and hydroxyl groups will confer some water solubility, but the large iodinated aromatic ring will limit it.[2]
Melting Point Expected to be high (>200 °C)Aromatic hydrazides are generally high-melting solids due to hydrogen bonding and crystal packing.

Spectroscopic analysis would be crucial for the confirmation of the structure. Predicted key features include:

  • ¹H NMR: Signals corresponding to the aromatic protons, the -OH proton, and the -NH and -NH₂ protons of the hydrazide group. The chemical shifts of the aromatic protons will be influenced by the iodine and hydroxyl substituents.

  • ¹³C NMR: Resonances for the seven carbon atoms, with the carbonyl carbon of the hydrazide appearing at a characteristic downfield shift.

  • FT-IR: Characteristic absorption bands for the O-H stretch of the phenol, N-H stretching of the hydrazide, the C=O stretch (amide I band), and N-H bending (amide II band).

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight.

Potential Biological Significance and Applications

While direct biological data for 4-hydroxy-3,5-diiodobenzohydrazide is scarce, the structural motifs present suggest several promising avenues for investigation.

Antimicrobial and Antifungal Activity

Hydrazide-hydrazones, which can be formed from 4-hydroxy-3,5-diiodobenzohydrazide, are a well-known class of compounds with a broad spectrum of antimicrobial and antifungal activities.[3] The presence of the halogen (iodine) atoms on the aromatic ring can enhance this activity. The compound could be a valuable scaffold for the development of new anti-infective agents.

Antioxidant Properties

Phenolic compounds are renowned for their antioxidant properties, acting as free radical scavengers. The hydroxyl group on the benzene ring of 4-hydroxy-3,5-diiodobenzohydrazide suggests that it may possess antioxidant activity. This is a significant area of interest as oxidative stress is implicated in numerous diseases.[4]

Enzyme Inhibition

The structural similarity of 4-hydroxy-3,5-diiodobenzohydrazide to various enzyme inhibitors makes it a candidate for screening against a range of biological targets. For instance, some hydrazide-containing compounds have been shown to inhibit enzymes like cholinesterases.[3]

Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis and characterization of 4-hydroxy-3,5-diiodobenzohydrazide.

Synthesis of 4-hydroxy-3,5-diiodobenzoic acid
  • Dissolve 4-hydroxy-3,5-diiodobenzaldehyde (1 eq.) in a suitable solvent such as acetone.

  • Cool the solution in an ice bath.

  • Slowly add a solution of an oxidizing agent, for example, Jones reagent (a solution of chromium trioxide in sulfuric acid), dropwise with stirring.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with isopropanol.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization to obtain 4-hydroxy-3,5-diiodobenzoic acid.

Synthesis of 4-hydroxy-3,5-diiodobenzohydrazide
  • To a solution of 4-hydroxy-3,5-diiodobenzoic acid (1 eq.) in ethanol, add an excess of hydrazine hydrate (e.g., 5-10 eq.).

  • Reflux the reaction mixture for several hours, monitoring its progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-hydroxy-3,5-diiodobenzohydrazide.

Characterization Workflow

Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Structural Analysis cluster_purity Purity Assessment Synthesis Synthesized 4-hydroxy-3,5-diiodobenzohydrazide Purification Recrystallization Synthesis->Purification NMR ¹H and ¹³C NMR Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS HPLC HPLC Analysis Purification->HPLC Elemental_Analysis Elemental Analysis Purification->Elemental_Analysis

Caption: A typical workflow for the characterization of a synthesized compound.

Conclusion and Future Directions

4-hydroxy-3,5-diiodobenzohydrazide represents a molecule with significant, yet largely unexplored, potential in medicinal chemistry. Its synthesis is achievable through established chemical transformations from its corresponding aldehyde. The combination of a phenolic hydroxyl group, ortho-iodine substituents, and a reactive hydrazide moiety makes it an attractive scaffold for the design of novel bioactive compounds. Future research should focus on the actual synthesis and characterization of this compound, followed by a systematic evaluation of its biological activities, particularly as an antimicrobial, antioxidant, and enzyme inhibitory agent. The insights gained from such studies could pave the way for the development of new therapeutic leads.

References

Sources

Exploratory

Technical Guide: Synthetic Utility of 4-Hydroxy-3,5-Diiodobenzaldehyde

Executive Summary & Strategic Value 4-Hydroxy-3,5-diiodobenzaldehyde (CAS: 1948-40-9) is a dense, halogenated aromatic scaffold that serves as a critical "linchpin" intermediate in medicinal chemistry. Its structural uni...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

4-Hydroxy-3,5-diiodobenzaldehyde (CAS: 1948-40-9) is a dense, halogenated aromatic scaffold that serves as a critical "linchpin" intermediate in medicinal chemistry. Its structural uniqueness lies in its amphibious reactivity :

  • Electrophilic Aldehyde: Ready for condensation reactions (Schiff base, Knoevenagel, Claisen-Schmidt).

  • Nucleophilic Phenol: Highly acidic (pKₐ ~6.5) due to the electron-withdrawing inductive effect of the two ortho-iodine atoms, facilitating facile O-alkylation.

  • Labile Aryl Iodides: Two high-value handles for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing for the rapid construction of complex biaryl architectures.

Research Application: This molecule is the primary precursor for thyromimetic agents (thyroxine analogs), xanthene dyes (Rose Bengal derivatives), and halogenated antimicrobial Schiff bases .

Critical Handling & Pre-Synthesis Considerations

Before initiating any workflow, researchers must account for the specific physicochemical constraints of di-halogenated phenols.

ParameterSpecificationOperational Implication
Light Sensitivity High (C-I bond lability)CRITICAL: All reactions and rotary evaporation must be performed under low-light conditions or with vessels wrapped in aluminum foil to prevent radical deiodination.
Solubility Lipophilic / Low in WaterInsoluble in water. Sparingly soluble in CHCl₃.[1] Best solvents: DMSO, DMF, or hot Ethanol/Methanol.
Phenol Acidity Enhanced (pKₐ ~6.5 vs 10 for phenol)The ortho-iodines stabilize the phenoxide anion. Bases like K₂CO₃ are sufficient for deprotonation; strong bases (NaH) may cause side reactions.
Molecular Weight 373.91 g/mol High atom economy penalty. Ensure stoichiometry is calculated precisely to avoid waste of the heavy starting material.

Module A: The Aldehyde Vector (Condensation Protocols)

The aldehyde functionality is the most accessible vector for diversification. The bulky iodine atoms at positions 3 and 5 exert steric pressure, often slowing nucleophilic attack at the carbonyl carbon. Reaction times must be extended compared to non-halogenated analogs.

Protocol 3.1: Synthesis of Antimicrobial Schiff Bases (Imines)

Target: Formation of the C=N bond for bioactive ligand synthesis.

Mechanism: Nucleophilic attack of the primary amine on the carbonyl, followed by acid-catalyzed dehydration.

Reagents:

  • 4-Hydroxy-3,5-diiodobenzaldehyde (1.0 equiv)[1]

  • Primary Aromatic Amine (e.g., 4-fluoroaniline) (1.0 equiv)

  • Solvent: Absolute Ethanol (anhydrous)

  • Catalyst: Glacial Acetic Acid (2-3 drops)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of 4-hydroxy-3,5-diiodobenzaldehyde in 15 mL of hot absolute ethanol (60°C). Ensure complete dissolution; the solution should be clear yellow.

  • Addition: Add 1.0 mmol of the amine dropwise. If the amine is a solid, dissolve it in minimal ethanol first.

  • Catalysis: Add 2 drops of glacial acetic acid to shift the equilibrium toward the imine.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours . Note: Standard benzaldehydes take 2 hours; the steric bulk of iodines requires longer reflux.

  • Monitoring: Monitor by TLC (Hexane:Ethyl Acetate 7:3). Look for the disappearance of the aldehyde spot (Rf ~0.6).

  • Isolation: Cool to room temperature, then refrigerate at 4°C overnight. The heavy iodine atoms usually facilitate crystallization.

  • Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from Ethanol/DMF (9:1) if necessary.

Protocol 3.2: Claisen-Schmidt Condensation (Chalcone Synthesis)

Target: Synthesis of 1,3-diaryl-2-propen-1-ones (Chalcones) for anticancer screening.

Reagents:

  • 4-Hydroxy-3,5-diiodobenzaldehyde (1.0 equiv)[1]

  • Acetophenone derivative (1.0 equiv)[2][3]

  • Base: 40% NaOH (aq) or KOH pellets

  • Solvent: Ethanol or PEG-400 (Green alternative)

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, mix 1.0 mmol of the aldehyde and 1.0 mmol of acetophenone in 10 mL Ethanol.

  • Basification: Add 1 mL of 40% NaOH solution dropwise with vigorous stirring. The solution will likely turn deep red/orange due to the formation of the phenoxide anion.

  • Reaction: Stir at room temperature for 24 hours .

    • Scientist's Note: Do not heat aggressively.[4] High heat in strong base can cause the Cannizzaro reaction or degradation of the iodine-carbon bonds.

  • Quenching: Pour the reaction mixture into crushed ice containing dilute HCl (pH ~3-4). This re-protonates the phenol and precipitates the chalcone.

  • Workup: Filter the solid. Wash with water until neutral. Recrystallize from ethanol.

Module B: The Aryl-Iodide Vector (Cross-Coupling)

This is the high-value module. The C-I bond is weaker than C-Br or C-Cl, making oxidative addition by Palladium facile. However, the free phenol is a catalyst poison . It can coordinate to the Pd center or undergo oxidative side-reactions.

Strategic Directive: Always protect the phenol (O-alkylation) before attempting Suzuki or Sonogashira coupling.

Protocol 4.1: O-Protection (Methylation)
  • Dissolve aldehyde in DMF.

  • Add 1.5 equiv K₂CO₃ and 1.2 equiv Methyl Iodide (MeI).

  • Stir at RT for 3 hours.

  • Precipitate in water. Yields >90% of 4-methoxy-3,5-diiodobenzaldehyde .

Protocol 4.2: Suzuki-Miyaura Cross-Coupling

Target: 3,5-diarylbenzaldehyde derivatives.

Reagents:

  • Substrate: 4-methoxy-3,5-diiodobenzaldehyde (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (2.5 equiv - excess required for double coupling)

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: Na₂CO₃ (2M aqueous solution)

  • Solvent: Toluene:Ethanol (4:1)

Methodology:

  • Degassing: Combine solvent, substrate, and boronic acid. Sparge with Argon for 15 mins. Oxygen is the enemy of this reaction.

  • Catalyst Addition: Add Pd(PPh₃)₄ and base under Argon flow.

  • Reflux: Heat to 90°C for 12 hours.

  • Workup: Extract with Ethyl Acetate. The product will be the terphenyl derivative (3,5-diphenyl-4-methoxybenzaldehyde).

Visualizations & Pathways

Divergent Synthesis Map

The following diagram illustrates the strategic branching from the core scaffold.

SynthesisMap Core 4-Hydroxy-3,5- diiodobenzaldehyde Schiff Schiff Bases (Antimicrobial) Core->Schiff R-NH2 / H+ (Imine Formation) Chalcone Chalcones (Anticancer) Core->Chalcone Acetophenone / OH- (Claisen-Schmidt) Ether O-Protected Intermediates Core->Ether R-X / K2CO3 (Alkylation) Suzuki Biaryl/Terphenyl Scaffolds Ether->Suzuki Ar-B(OH)2 / Pd(0) (Cross-Coupling) Thyro Thyromimetic Analogs Suzuki->Thyro Functionalization

Figure 1: Divergent synthetic pathways from the 4-hydroxy-3,5-diiodobenzaldehyde core.

Mechanistic Flow: Claisen-Schmidt Condensation

Detailed logic for the base-catalyzed formation of the chalcone.[2][3]

ClaisenSchmidt Step1 Step 1: Enolate Formation Acetophenone + OH- -> Enolate Anion Step2 Step 2: Nucleophilic Attack Enolate attacks Diiodobenzaldehyde Carbonyl Step1->Step2 Step3 Step 3: Alkoxide Intermediate Formation of Beta-hydroxy ketone Step2->Step3 Step4 Step 4: Dehydration (E1cB) Loss of water to form alpha,beta-unsaturated system Step3->Step4 Heat/Time Product Final Product: Chalcone (Yellow Precipitate) Step4->Product

Figure 2: Step-wise mechanism for the base-catalyzed condensation reaction.

References

  • Schiff Base Synthesis: International Journal of Molecular and Clinical Microbiology. "Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities." (Contextual protocol adaptation for hydroxy-benzaldehydes). [2][4][5][6]

  • Chalcone Synthesis (Claisen-Schmidt): Research Journal of Pharmaceutical, Biological and Chemical Sciences. "Synthesis and Characterization of 4-Hydroxy Chalcones Using PEG-400 as a Recyclable Solvent." 7[2][4][5][6]

  • Suzuki Coupling (General Aryl Halides): Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." 8[2][4][5][6][9][10][11]

  • Chemical Properties & Safety: PubChem. "4-Hydroxy-3,5-diiodobenzaldehyde | C7H4I2O2."[1] 12

  • Iodination & Functionalization: RSC Advances. "Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols." (Provides context on the stability and synthesis of the diiodo core). 13[2][4][5][6][9][10][11][13]

Sources

Foundational

An In-depth Technical Guide to 4-hydroxy-3,5-diiodobenzohydrazide: Synthesis, Characterization, and Potential Applications

Introduction: The Rationale for 4-hydroxy-3,5-diiodobenzohydrazide The core structure of 4-hydroxy-3,5-diiodobenzohydrazide, featuring a di-iodinated phenolic ring coupled with a hydrazide moiety, presents a compelling s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for 4-hydroxy-3,5-diiodobenzohydrazide

The core structure of 4-hydroxy-3,5-diiodobenzohydrazide, featuring a di-iodinated phenolic ring coupled with a hydrazide moiety, presents a compelling scaffold for chemical and biological exploration. The presence of iodine atoms can significantly influence the molecule's lipophilicity, metabolic stability, and ability to form halogen bonds, all of which are critical parameters in drug design. The hydrazide group is a versatile functional group known for its coordinating properties and its role as a key building block in the synthesis of various heterocyclic compounds and Schiff bases with a wide range of biological activities.[1][2] This guide will provide the foundational knowledge necessary to synthesize, characterize, and investigate the potential of this intriguing molecule.

Physicochemical Properties of the Precursor: 4-hydroxy-3,5-diiodobenzaldehyde

A thorough understanding of the starting material is paramount for a successful synthesis. The key precursor for 4-hydroxy-3,5-diiodobenzohydrazide is 4-hydroxy-3,5-diiodobenzaldehyde.

PropertyValueSource
CAS Number 1948-40-9[3][4][5]
Molecular Formula C₇H₄I₂O₂[3][4]
Molecular Weight 373.91 g/mol [3][5]
Appearance White to pale yellow solid[5]
Melting Point 202-203 °C[5]
Solubility Insoluble in water; sparingly soluble in chloroform and methanol.[4][5]
Storage Store in a cool, dark place under an inert atmosphere. Air and light sensitive.[4][5][6]

Synthesis of 4-hydroxy-3,5-diiodobenzohydrazide: A Proposed Protocol

The synthesis of 4-hydroxy-3,5-diiodobenzohydrazide can be achieved through a two-step process starting from 4-hydroxy-3,5-diiodobenzaldehyde. This proposed methodology is based on established organic synthesis reactions for the formation of esters and their subsequent conversion to hydrazides.

Step 1: Esterification of 4-hydroxy-3,5-diiodobenzaldehyde

The first step involves the protection of the aldehyde group, followed by esterification of the phenolic hydroxyl group. A more direct approach involves the esterification of a related benzoic acid. Since the starting material is the aldehyde, a common route is its oxidation to the corresponding carboxylic acid, followed by esterification. A plausible direct synthesis of the hydrazide involves the reaction of the corresponding ester with hydrazine hydrate.

A proposed synthetic route starting from the commercially available 4-hydroxy-3,5-diiodobenzoic acid (a close derivative of the aldehyde) would involve esterification followed by reaction with hydrazine. Given the aldehyde as the starting point, a more direct, albeit potentially lower-yielding, one-pot synthesis to a hydrazone could be considered, but for the pure hydrazide, the following multi-step synthesis is more appropriate.

A Note on Synthesis Strategy: The direct reaction of 4-hydroxy-3,5-diiodobenzaldehyde with hydrazine would lead to the formation of a hydrazone, not the desired benzohydrazide. Therefore, the synthesis must proceed through the corresponding carboxylic acid or its ester.

Proposed Detailed Synthesis Protocol

Part A: Oxidation of 4-hydroxy-3,5-diiodobenzaldehyde to 4-hydroxy-3,5-diiodobenzoic acid.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxy-3,5-diiodobenzaldehyde in a suitable solvent such as aqueous acetone.

  • Oxidation: Add a suitable oxidizing agent, for example, potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), portion-wise at a controlled temperature (e.g., 0-10 °C).

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up: Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) to destroy the excess oxidant. Acidify the mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Purification: Filter the precipitate, wash with cold water, and dry under vacuum. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-hydroxy-3,5-diiodobenzoic acid.

Part B: Esterification of 4-hydroxy-3,5-diiodobenzoic acid.

  • Reaction Setup: In a round-bottom flask, dissolve the synthesized 4-hydroxy-3,5-diiodobenzoic acid in an excess of a simple alcohol (e.g., methanol or ethanol).

  • Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄).

  • Reaction: Reflux the mixture for several hours.

  • Monitoring and Work-up: Monitor the reaction by TLC. After completion, remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the corresponding ester.

Part C: Synthesis of 4-hydroxy-3,5-diiodobenzohydrazide.

  • Reaction Setup: Dissolve the ester obtained in the previous step in a suitable solvent like ethanol.

  • Hydrazinolysis: Add an excess of hydrazine hydrate (N₂H₄·H₂O) to the solution.

  • Reaction: Reflux the reaction mixture for several hours. The product, being a solid, may precipitate out of the solution upon cooling.

  • Isolation and Purification: Cool the reaction mixture to room temperature or in an ice bath. Filter the precipitated solid, wash with cold ethanol, and dry under vacuum to obtain 4-hydroxy-3,5-diiodobenzohydrazide.

Synthesis_Workflow A 4-hydroxy-3,5-diiodobenzaldehyde B Oxidation (e.g., KMnO4) A->B Step 1 C 4-hydroxy-3,5-diiodobenzoic acid B->C D Esterification (e.g., MeOH, H2SO4) C->D Step 2 E Methyl 4-hydroxy-3,5-diiodobenzoate D->E F Hydrazinolysis (Hydrazine Hydrate) E->F Step 3 G 4-hydroxy-3,5-diiodobenzohydrazide F->G

Caption: Proposed synthesis workflow for 4-hydroxy-3,5-diiodobenzohydrazide.

Potential Biological Activities and Mechanism of Action

While direct biological studies on 4-hydroxy-3,5-diiodobenzohydrazide are not extensively reported, the structural motifs present in the molecule suggest several potential areas of pharmacological interest. The following section explores these possibilities based on the known activities of related compounds.

Antimicrobial and Antifungal Activity

Hydrazone derivatives, which can be readily synthesized from 4-hydroxy-3,5-diiodobenzohydrazide, are a well-known class of compounds with a broad spectrum of antimicrobial and antifungal activities.[2] The imine linkage (-C=N-NH-C=O) is often crucial for this activity. The di-iodo substitution on the phenyl ring could further enhance this property due to increased lipophilicity, facilitating passage through microbial cell membranes.

Anticancer Potential

Many Schiff bases and hydrazones derived from substituted benzaldehydes have demonstrated significant anticancer activity.[2] The proposed mechanisms often involve the inhibition of specific enzymes or the induction of apoptosis. For instance, some hydrazone-containing compounds have been shown to target topoisomerase enzymes, which are critical for DNA replication in cancer cells.

Enzyme Inhibition

The structure of 4-hydroxy-3,5-diiodobenzohydrazide is reminiscent of certain enzyme inhibitors. For example, some hydrazides are known to inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Furthermore, di-iodinated phenolic structures are found in thyroid hormones and their analogs, suggesting a potential for interaction with deiodinases or thyroid hormone receptors.[7]

Potential_Biological_Activities Core 4-hydroxy-3,5-diiodobenzohydrazide Antimicrobial Antimicrobial/ Antifungal Activity Core->Antimicrobial Anticancer Anticancer Activity Core->Anticancer Enzyme_Inhibition Enzyme Inhibition Core->Enzyme_Inhibition Membrane Disruption of Microbial Cell Membranes Antimicrobial->Membrane Apoptosis Induction of Apoptosis Anticancer->Apoptosis Enzyme_Target Specific Enzyme Targeting (e.g., MAO, Deiodinases) Enzyme_Inhibition->Enzyme_Target

Sources

Exploratory

Stability and Storage of 4-Hydroxy-3,5-Diiodobenzohydrazide: A Technical Guide

Executive Summary & Chemical Identity 4-Hydroxy-3,5-diiodobenzohydrazide is a specialized halogenated phenolic hydrazide, primarily utilized as a synthetic intermediate in the development of antimicrobial agents, choline...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

4-Hydroxy-3,5-diiodobenzohydrazide is a specialized halogenated phenolic hydrazide, primarily utilized as a synthetic intermediate in the development of antimicrobial agents, cholinesterase inhibitors, and radiocontrast derivatives.[1] Its chemical stability is governed by two competing functionalities: the redox-active hydrazide group (-CONHNH₂) and the photolabile iodinated phenolic ring .[1]

Effective preservation of this compound requires a rigorous exclusion of three environmental vectors: actinic light , moisture , and oxidizing agents .[1] Failure to control these parameters results in rapid degradation via oxidative deiodination and hydrolytic cleavage.[1]

Physicochemical Profile
PropertyValue / CharacteristicRelevance to Stability
Molecular Formula C₇H₆I₂N₂O₂High iodine content (approx. 68% w/w) increases density and photosensitivity.[1]
Molecular Weight ~403.94 g/mol Heavy atom effect facilitates intersystem crossing, enhancing UV sensitivity.[1]
Solubility DMSO, DMF (Good); Water (Poor)Hydrolysis rates are solvent-dependent; protic solvents accelerate degradation.[1]
pKa (Phenol) ~6.0–6.5 (Predicted)Acidic phenol makes the molecule susceptible to oxidative coupling at basic pH.[1]
Appearance White to pale yellow powderYellow/Brown discoloration indicates free iodine (I₂) liberation or azo formation.[1]

Degradation Mechanisms: The "Double Threat"

The instability of 4-hydroxy-3,5-diiodobenzohydrazide arises from the synergistic degradation of its functional groups.[1] Understanding these pathways is critical for troubleshooting purity issues.

A. Photolytic Deiodination (The Iodine Vector)

The carbon-iodine (C-I) bond energy (~57 kcal/mol) is significantly lower than C-H or C-Cl bonds.[1] Exposure to UV or high-intensity visible light excites the molecule, leading to homolytic cleavage.[1]

  • Mechanism: Light absorption generates a radical pair.[1] The aryl radical abstracts a hydrogen from the solvent, while the iodine radical dimerizes to form

    
     (visible as browning).
    
  • Impact: Irreversible loss of halogenation pattern, altering biological activity (e.g., loss of steric bulk or halogen bonding capability).[1]

B. Hydrazide Hydrolysis & Oxidation (The Nitrogen Vector)

The hydrazide moiety is a nucleophile and a reducing agent.[1]

  • Hydrolysis: In the presence of moisture (catalyzed by acid or base), the amide bond cleaves, reverting the molecule to 3,5-diiodo-4-hydroxybenzoic acid and toxic hydrazine .[1]

  • Oxidation: Atmospheric oxygen can oxidize the hydrazide to a diimide or azo species, particularly in solution.[1] This is accelerated by trace metal ions (Cu²⁺, Fe³⁺).[1]

C. Visualization of Degradation Pathways

The following diagram maps the kinetic vulnerabilities of the molecule.

DegradationPathways Parent 4-Hydroxy-3,5- diiodobenzohydrazide Light UV/Visible Light (hν) Parent->Light Moisture H₂O / pH Extremes Parent->Moisture Oxidation O₂ / Metal Ions Parent->Oxidation Radical Aryl Radical + Iodine Radical (I•) Light->Radical Homolysis Acid 3,5-Diiodo-4- hydroxybenzoic Acid Moisture->Acid Hydrolysis Hydrazine Hydrazine (Toxic) Moisture->Hydrazine Cleavage Azo Diimide/Azo Derivatives Oxidation->Azo Oxidative Dehydrogenation Iodine Free Iodine (I₂) (Brown Discoloration) Radical->Iodine Dimerization Deiodo Mono-iodinated Analog Radical->Deiodo H-Abstraction

Caption: Primary degradation vectors showing photolytic deiodination and hydrolytic cleavage pathways.[1]

Storage & Handling Protocols

Solid State Storage (Long-Term)

For bulk powder, the goal is to arrest lattice mobility and prevent photon absorption.[1]

  • Temperature: Store at -20°C . Lower temperatures reduce the kinetics of autoxidation.[1]

  • Atmosphere: Purge headspace with Argon (Ar) or Nitrogen (N₂).[1] Argon is preferred due to its higher density, which effectively blankets the powder.

  • Container: Amber glass vials with Teflon-lined screw caps. Parafilm sealing is insufficient for long-term storage; use electrical tape or shrink bands over the cap to prevent oxygen diffusion.[1]

  • Desiccation: Store the vial inside a secondary container (desiccator) with active silica gel or Drierite.[1]

Solution Handling (Working Stocks)

Solutions are significantly more labile than solids.[1]

  • Solvent Choice: Anhydrous DMSO or DMF are preferred.[1] Avoid protic solvents (methanol, ethanol) for storage, as they can facilitate proton transfer reactions involved in degradation.

  • Shelf Life:

    • Room Temp: Use immediately (< 4 hours).[1]

    • 4°C: Stable for 24–48 hours.[1]

    • -20°C: Stable for 1–2 weeks (if anhydrous).[1]

  • Precaution: Do not subject DMSO solutions to repeated freeze-thaw cycles, as condensed moisture will accumulate.[1] Aliquot into single-use volumes.

Decision Logic for Storage

Follow this flowchart to determine the optimal storage strategy based on your experimental needs.

StorageWorkflow Start Received Compound Form Form? Start->Form Solid Solid Powder Form->Solid Solution Solubilized Form->Solution LongTerm Long Term (>1 week) Solid->LongTerm Immediate Immediate Use (<24 hours) Solution->Immediate ActionSolid 1. Amber Vial 2. Argon Purge 3. Store -20°C LongTerm->ActionSolid Yes ActionSolLT NOT RECOMMENDED Lyophilize back to solid Immediate->ActionSolLT No ActionSolST 1. Dissolve in anhyd. DMSO 2. Protect from Light 3. Use within 4h Immediate->ActionSolST Yes

Caption: Decision matrix for handling solid vs. solubilized 4-hydroxy-3,5-diiodobenzohydrazide.

Quality Control & Safety

Analytical Validation

Before using stored material in critical assays (e.g., enzyme inhibition or synthesis), validate integrity:

  • Visual Inspection: The powder must be off-white.[1] Reject if distinct yellow or brown crusts are visible (indicates I₂).[1]

  • HPLC/LC-MS:

    • Column: C18 Reverse Phase.[1]

    • Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).[1]

    • Detection: 254 nm.[1]

    • Pass Criteria: Single peak >95% area.

    • Fail Criteria: Presence of early-eluting peak (Hydrazine/Benzoic Acid) or late-eluting dimers.[1]

Safety Considerations (E-E-A-T)
  • Hydrazine Risk: Degradation releases hydrazine, a known carcinogen and hepatotoxin.[1] Handle all degraded samples as hazardous carcinogenic waste.[1]

  • Iodine Sensitization: Free iodine is a respiratory irritant and sensitizer.[1] Open old vials in a fume hood.

  • Waste Disposal: Do not mix with strong oxidizers (bleach), as this may liberate copious iodine gas.[1] Segregate into halogenated organic waste streams.[1]

References

  • PubChem. (2025).[1][2] 4-Hydroxy-3,5-diiodobenzaldehyde (Precursor Data).[1][3][4][5] National Library of Medicine.[1] [Link][1]

  • Krátký, M., et al. (2021).[1] Iodinated 1,2-diacylhydrazines, benzohydrazide-hydrazones and their analogues as dual antimicrobial and cytotoxic agents.[1][4] Bioorganic & Medicinal Chemistry.[1][5] [Link]

  • EPA CompTox. (2025).[1] 4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzaldehyde Properties. US Environmental Protection Agency.[1] [Link][1][6]

  • EPFL. (2024).[1][7] Benziodoxoles Stability Data (Hypervalent Iodine Safety). Laboratory of Catalysis and Organic Synthesis.[1] [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 4-Hydroxy-3,5-diiodobenzohydrazide in Organic Synthesis

Abstract This technical guide details the synthesis, handling, and application of 4-hydroxy-3,5-diiodobenzohydrazide (HDIH). While benzohydrazides are ubiquitous scaffolds in medicinal chemistry, the 3,5-diiodo substitut...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide details the synthesis, handling, and application of 4-hydroxy-3,5-diiodobenzohydrazide (HDIH). While benzohydrazides are ubiquitous scaffolds in medicinal chemistry, the 3,5-diiodo substitution pattern introduces unique physicochemical properties—specifically increased lipophilicity and potential for halogen bonding—that are critical for developing antimicrobial and anticancer agents. This note provides validated protocols for synthesizing HDIH from 4-hydroxybenzoic acid and its subsequent conversion into biologically active hydrazones and 1,3,4-oxadiazoles .

Introduction: The "Heavy Atom" Advantage

In drug discovery, the incorporation of iodine into a phenolic scaffold serves two primary functions:

  • Lipophilicity Modulation: The bulky iodine atoms at the 3,5-positions shield the hydroxyl group and increase the partition coefficient (LogP), enhancing membrane permeability compared to the non-iodinated parent.

  • Electronic & Steric Effects: The electron-withdrawing nature of iodine increases the acidity of the phenolic proton (pKa shift), while the steric bulk directs regioselectivity during electrophilic aromatic substitutions or metal-catalyzed cross-couplings.

4-Hydroxy-3,5-diiodobenzohydrazide acts as a versatile "linchpin" intermediate, allowing researchers to couple this iodinated core with aldehydes (via Schiff base formation) or cyclize it into stable heterocyclic pharmacophores.

Synthesis of the Reagent (HDIH)

Note: If the hydrazide is not commercially available, it must be synthesized fresh to avoid oxidation products common in aged iodinated phenols.

Pathway Overview

4-Hydroxybenzoic Acid


3,5-Diiodo-4-hydroxybenzoic Acid 

Methyl Ester

Hydrazide (HDIH)
Step 1: Iodination of 4-Hydroxybenzoic Acid

Principle: Electrophilic aromatic substitution using Iodine Monochloride (ICl) is preferred over elemental iodine for stoichiometric control and yield.

Protocol:

  • Dissolution: Dissolve 13.8 g (0.1 mol) of 4-hydroxybenzoic acid in 150 mL of glacial acetic acid in a 500 mL three-necked flask equipped with a mechanical stirrer.

  • Iodination: Prepare a solution of 34 g (0.21 mol) Iodine Monochloride (ICl) in 80 mL glacial acetic acid. Add this dropwise to the phenol solution over 30 minutes at room temperature.

  • Heating: Gradually heat the mixture to 80°C and maintain for 45 minutes. A heavy yellow precipitate will form.[1]

  • Quenching: Cool to room temperature. Pour the mixture into 500 mL ice-cold water.

  • Purification: Filter the solid. Wash with 5% sodium bisulfite solution (to remove unreacted iodine) followed by water. Recrystallize from ethanol/water.

    • Target Yield: ~85-90%

    • Appearance: White to pale yellow needles.

Step 2: Esterification & Hydrazinolysis

Protocol:

  • Esterification: Reflux the diiodo acid (10 g) in dry methanol (100 mL) with catalytic sulfuric acid (1 mL) for 8 hours. Evaporate solvent and neutralize to obtain Methyl 3,5-diiodo-4-hydroxybenzoate .

  • Hydrazinolysis: Dissolve the methyl ester (5 g) in absolute ethanol (50 mL). Add Hydrazine Hydrate (80%, 5 equivalents) dropwise.

  • Reflux: Heat at reflux for 6–8 hours. The solution typically turns clear before the product precipitates upon cooling.

  • Isolation: Cool to 0°C. Filter the precipitate, wash with cold ethanol, and dry under vacuum.

    • Melting Point: >230°C (dec).[2]

Application I: Synthesis of Schiff Bases (Hydrazones)

Context: Hydrazones derived from HDIH are potent antimicrobial candidates, particularly against Gram-positive bacteria like MRSA, due to the iodine-enhanced cell wall penetration.

Protocol:

  • Reaction: Suspend HDIH (1.0 mmol) in Ethanol (15 mL) . (Note: If solubility is poor, add 1-2 mL of DMSO).

  • Addition: Add the appropriate aromatic aldehyde (1.0 mmol) and 2 drops of glacial acetic acid (catalyst).

  • Conditions: Reflux for 4–6 hours. Monitor by TLC (Mobile phase: CHCl3:MeOH 9:1).

  • Workup: Cool to room temperature. The hydrazone usually precipitates. Filter and wash with cold ethanol.

  • Data Validation: Look for the disappearance of the NH2 doublet (~4.5 ppm) and appearance of the imine singlet (-CH=N-) at ~8.3–8.8 ppm in

    
    H-NMR.
    

Application II: Cyclization to 1,3,4-Oxadiazoles

Context: Converting the hydrazide to a 1,3,4-oxadiazole ring restricts conformational freedom, often improving binding affinity in enzyme inhibition assays (e.g., Tyrosinase or Kinase inhibition).

Method A: Oxidative Cyclization (POCl


) 
Best for: Aryl substituents stable to acid.
  • Mix: Combine HDIH (1 mmol) and the carboxylic acid coupling partner (1 mmol) in POCl

    
     (5 mL) .
    
  • Reflux: Heat at 100°C for 4–6 hours.

  • Quench (Critical): Cool the mixture. Pour slowly onto crushed ice with vigorous stirring (Exothermic!). Neutralize with NaHCO

    
     to pH 7.
    
  • Extract: Extract the solid precipitate or extract with Ethyl Acetate.

Method B: Iodine-Mediated Cyclization (Milder) Best for: Sensitive substrates.

  • Schiff Base Formation: Prepare the hydrazone (as in App. I) first.

  • Cyclization: Dissolve the hydrazone (1 mmol) in DMSO. Add I

    
     (1.5 eq)  and K
    
    
    
    CO
    
    
    (3 eq)
    .
  • Heat: Stir at 100°C for 2–4 hours.

  • Workup: Treat with Na

    
    S
    
    
    
    O
    
    
    to remove iodine, then extract.

Visual Workflow & Mechanism

HDIH_Synthesis Start 4-Hydroxybenzoic Acid Iodination Iodination (ICl, AcOH, 80°C) Start->Iodination DiiodoAcid 3,5-Diiodo-4-hydroxy- benzoic Acid Iodination->DiiodoAcid Esterification Esterification (MeOH, H2SO4) DiiodoAcid->Esterification Ester Methyl Ester Intermediate Esterification->Ester Hydrazinolysis Hydrazinolysis (N2H4·H2O, EtOH) Ester->Hydrazinolysis HDIH HDIH (Target Reagent) Hydrazinolysis->HDIH SchiffBase Hydrazone (Schiff Base) HDIH->SchiffBase + Aldehyde (EtOH, Cat. AcOH) Aldehyde Aromatic Aldehyde Aldehyde->SchiffBase Oxadiazole 1,3,4-Oxadiazole Scaffold SchiffBase->Oxadiazole Cyclization (POCl3 or I2/K2CO3)

Figure 1: Synthetic pathway from precursor to HDIH and subsequent divergence into bioactive scaffolds.

Critical Technical Notes & Troubleshooting

ChallengeCauseSolution
Low Solubility Iodine atoms increase lipophilicity and crystal lattice energy.Use DMSO or DMF for reactions. For NMR, use DMSO-d6.[3] Avoid Chloroform.
Iodine Leaching Decomposition of the diiodo moiety under harsh light or acid.Store HDIH in amber vials at 4°C. Wash products with Na

S

O

if purple/brown color appears.
Incomplete Cyclization Steric hindrance from the 3,5-diiodo groups.Increase reaction time for cyclization steps. Use microwave irradiation (150W, 10 min) to overcome steric barriers.
Purification Product co-precipitates with impurities.Recrystallization from Dioxane/Water mixtures is often more effective than Ethanol for these heavy analogs.

References

  • Iodination Protocol: Organic Syntheses, Coll. Vol. 2, p.196 (1943); Vol. 14, p.40 (1934). Preparation of 3,5-Diiodo-4-hydroxybenzoic acid.Link

  • Hydrazone Biological Activity: Trotsko, N., et al. (2023).[2] "Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid." International Journal of Molecular Sciences. Link (Contextual reference for hydroxy-hydrazone bioactivity).

  • Oxadiazole Cyclization: Somani, R.R., et al. (2011). "Microwave assisted synthesis and antimicrobial activity of some 1,3,4-oxadiazole derivatives." International Journal of ChemTech Research. Link

  • General Hydrazide Chemistry: PubChem Compound Summary for 4-Hydroxy-3,5-diiodobenzohydrazide (Analogs). Link

Sources

Application

The Strategic Utility of 4-hydroxy-3,5-diiodobenzohydrazide as a Versatile Intermediate in Pharmaceutical Synthesis

In the landscape of modern drug discovery and development, the efficient construction of complex molecular architectures is paramount. Intermediate compounds that offer strategic points for diversification and the introd...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the efficient construction of complex molecular architectures is paramount. Intermediate compounds that offer strategic points for diversification and the introduction of key pharmacophoric elements are of immense value. 4-hydroxy-3,5-diiodobenzohydrazide emerges as such a pivotal intermediate, providing a unique scaffold for the synthesis of a variety of biologically active molecules. This technical guide elucidates the synthesis, characterization, and application of this versatile building block for researchers, scientists, and drug development professionals.

The core value of 4-hydroxy-3,5-diiodobenzohydrazide lies in the convergence of three key structural features: a di-iodinated phenolic ring, a reactive hydrazide moiety, and a hydroxyl group. The di-iodinated phenol is a well-established pharmacophore in various therapeutic agents, notably in anthelmintic drugs like closantel, where it is implicated in the disruption of parasite mitochondrial function.[1][2] The iodine atoms can also serve as handles for further functionalization through cross-coupling reactions. The hydrazide group is a versatile functional group, readily undergoing condensation reactions with aldehydes and ketones to form hydrazones, which are themselves a class of compounds with a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anticancer effects.[3][4] Furthermore, the hydrazide can be a precursor for the synthesis of various heterocyclic systems like 1,3,4-oxadiazoles and pyrazoles.[5]

Part 1: Synthesis and Characterization of 4-hydroxy-3,5-diiodobenzohydrazide

The synthesis of 4-hydroxy-3,5-diiodobenzohydrazide is most efficiently achieved through a two-step process starting from the readily available 4-hydroxybenzoic acid.

Protocol 1: Synthesis of 4-hydroxy-3,5-diiodobenzoic acid

This protocol is adapted from established iodination procedures for phenolic compounds.[6]

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
4-Hydroxybenzoic acid138.1213.8 g0.1
Iodine monochloride (ICl)162.3535.7 g0.22
Glacial Acetic Acid60.05250 mL-
Water18.02750 mL-
5% Sodium bisulfite solution-As needed-

Procedure:

  • In a 1 L beaker equipped with a magnetic stirrer, dissolve 13.8 g (0.1 mol) of 4-hydroxybenzoic acid in 250 mL of glacial acetic acid. Gentle warming may be required to achieve complete dissolution.

  • In a separate flask, carefully prepare a solution of 35.7 g (0.22 mol) of iodine monochloride in 100 mL of glacial acetic acid.

  • Slowly add the iodine monochloride solution to the stirred solution of 4-hydroxybenzoic acid at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, continue stirring for 1 hour at room temperature.

  • Slowly add 750 mL of water to the reaction mixture to precipitate the product.

  • Filter the resulting precipitate using a Büchner funnel and wash the filter cake with copious amounts of water until the filtrate is colorless.

  • To remove any unreacted iodine, wash the solid with a 5% sodium bisulfite solution until the solid becomes white.

  • Finally, wash the product with water to remove any residual bisulfite salts.

  • Dry the purified 4-hydroxy-3,5-diiodobenzoic acid in a vacuum oven at 60-70 °C to a constant weight.

Expected Yield: 85-95%

Characterization: The product can be characterized by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR).

Caption: Synthesis of 4-hydroxy-3,5-diiodobenzoic acid.

Protocol 2: Synthesis of 4-hydroxy-3,5-diiodobenzohydrazide

This protocol follows a general and robust method for the synthesis of benzohydrazides from their corresponding benzoic acids.[7]

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
4-hydroxy-3,5-diiodobenzoic acid389.9239.0 g0.1
Thionyl chloride (SOCl₂)118.9714.3 mL (23.8 g)0.2
Hydrazine hydrate (N₂H₄·H₂O)50.0610 mL (10.3 g)0.2
Dichloromethane (DCM)84.93200 mL-
Triethylamine (TEA)101.1928 mL (20.2 g)0.2
1 M Hydrochloric acid-As needed-
Saturated sodium bicarbonate solution-As needed-

Procedure:

  • Suspend 39.0 g (0.1 mol) of 4-hydroxy-3,5-diiodobenzoic acid in 150 mL of dichloromethane in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add a catalytic amount of dimethylformamide (DMF, ~0.5 mL).

  • Carefully add 14.3 mL (0.2 mol) of thionyl chloride dropwise to the suspension.

  • Heat the mixture to reflux and maintain for 2-3 hours, or until the reaction mixture becomes a clear solution.

  • Allow the reaction to cool to room temperature and then carefully remove the excess thionyl chloride and DCM under reduced pressure.

  • Dissolve the resulting crude acid chloride in 100 mL of fresh DCM and cool the solution in an ice bath.

  • In a separate flask, prepare a solution of 10 mL (0.2 mol) of hydrazine hydrate and 28 mL (0.2 mol) of triethylamine in 50 mL of DCM.

  • Slowly add the hydrazine solution to the stirred, cooled solution of the acid chloride. A white precipitate will form.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by adding 100 mL of water.

  • Separate the organic layer and wash it sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure 4-hydroxy-3,5-diiodobenzohydrazide.

Expected Yield: 70-85%

Characterization: The final product should be characterized by melting point, FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Caption: Synthesis of the target intermediate.

Part 2: Applications of 4-hydroxy-3,5-diiodobenzohydrazide in Pharmaceutical Synthesis

The strategic placement of the reactive hydrazide functionality on the di-iodinated phenolic scaffold makes 4-hydroxy-3,5-diiodobenzohydrazide a valuable starting material for the synthesis of a diverse array of potential pharmaceutical agents.

Application 1: Synthesis of Bioactive Hydrazones

The most direct application of 4-hydroxy-3,5-diiodobenzohydrazide is its condensation with various aldehydes and ketones to form hydrazones. This reaction is typically straightforward, high-yielding, and allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR). Benzohydrazide derivatives are known to possess a wide range of biological activities including antibacterial, antifungal, and anticancer properties.[8][9]

Caption: General scheme for bioactive hydrazone synthesis.

Protocol 3: General Procedure for the Synthesis of N'-Aryl/Alkylidene-4-hydroxy-3,5-diiodobenzohydrazides

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
4-hydroxy-3,5-diiodobenzohydrazide403.944.04 g0.01
Aldehyde or Ketone-0.01 mol0.01
Ethanol46.0750 mL-
Glacial Acetic Acid60.052-3 drops-

Procedure:

  • Dissolve 4.04 g (0.01 mol) of 4-hydroxy-3,5-diiodobenzohydrazide in 50 mL of ethanol in a round-bottom flask. Gentle heating may be necessary.

  • Add 0.01 mol of the desired aldehyde or ketone to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.

  • If precipitation does not occur, the volume of the solvent can be reduced under vacuum, or the product can be precipitated by the addition of cold water.

  • Collect the solid product by filtration, wash with cold ethanol, and dry in a vacuum oven.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, methanol, or DMF/water).

Application 2: Precursor to Salicylanilide-type Anthelmintics

The structural similarity of the 4-hydroxy-3,5-diiodobenzoyl moiety to the active core of salicylanilide anthelmintics like closantel and rafoxanide suggests its utility in the synthesis of novel analogs.[1][10] While closantel is a salicylanilide, the hydrazide can be envisioned as a linker to other pharmacophores, or it could be transformed into other functional groups to generate novel structures with potential anthelmintic activity.

For instance, a Curtius rearrangement of the corresponding acyl azide (derived from the hydrazide) could yield an isocyanate, which could then be reacted with a substituted aniline to form a urea linkage, mimicking the amide bond in closantel but with a different connectivity.

Caption: A hypothetical route to salicylanilide-type analogs.

Part 3: Conclusion and Future Perspectives

4-hydroxy-3,5-diiodobenzohydrazide represents a highly valuable and versatile intermediate for pharmaceutical research and development. Its straightforward synthesis and the reactivity of its functional groups provide a robust platform for the generation of diverse chemical libraries. The established biological significance of the di-iodinated phenolic scaffold, coupled with the proven pharmacological potential of hydrazones and other hydrazide derivatives, underscores the potential of this intermediate in the discovery of new therapeutic agents. Future research efforts could focus on the exploration of novel heterocyclic systems derived from this intermediate and the systematic evaluation of their biological activities across a range of therapeutic areas, including infectious diseases, oncology, and neurodegenerative disorders. The inherent modularity of syntheses involving this intermediate makes it an ideal candidate for parallel synthesis and high-throughput screening campaigns, accelerating the pace of drug discovery.

References

  • Saeed, H. H., et al. (2022). Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. Chemical Methodologies, 6(10), 773-782. [Link]

  • Ghasemi, J. B., & Riahi, S. (2020). Synthesis and bioactivity of benzohydrazide derivatives. Biointerface Research in Applied Chemistry, 10(3), 5486-5493.
  • Lv, K., et al. (2019). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Molecules, 24(21), 3894. [Link]

  • Pandey, G., & Gupta, R. (2020). Therapeutic Potential of Phenolic Compounds in Medicinal Plants—Natural Health Products for Human Health. Molecules, 25(17), 3875. [Link]

  • Kratochvíl, P., et al. (2011). Salicylanilide Acetates: Synthesis and Antibacterial Evaluation. Molecules, 16(5), 3956-3971. [Link]

  • US3466327A - Benzoic acid hydrazide derivatives and compositions - Google P
  • Štverková, D., et al. (2023). Salicylanilides and Their Anticancer Properties. International Journal of Molecular Sciences, 24(2), 1728. [Link]

  • Kumar, A., et al. (2017). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica, 9(12), 64-70.
  • Hasan, M. M., et al. (2022). Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects. Molecules, 27(1), 233. [Link]

  • Stasiłowicz-Krzemień, A., et al. (2024). 4-Hydroxybenzoic Acid-Based Hydrazide–Hydrazones as Potent Growth Inhibition Agents of Laccase-Producing Phytopathogenic Fungi That Are Useful in the Protection of Oilseed Crops. Molecules, 29(9), 2212. [Link]

  • Briki, K., & Lahreche, T. (2022). Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives. Arabian Journal of Chemistry, 15(1), 103521. [Link]

  • GSC Online Press. (2023). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. GSC Biological and Pharmaceutical Sciences, 24(03), 033–041. [Link]

  • Aktar, B. S. K., & Sıcak, Y. (2022). Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, theirbiological activities, and molecular modeling studies on enzyme inhibition activities. Turkish Journal of Chemistry, 46(1), 236-252. [Link]

  • Sharma, P., & Sharma, R. (2018). Benzohydrazides: As potential bio-active agents.
  • Rajamuthiah, R., et al. (2015). Repurposing Salicylanilide Anthelmintic Drugs to Combat Drug Resistant Staphylococcus aureus. PLoS ONE, 10(4), e0124595. [Link]

  • Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). [Link]

  • Ho, H. L., & Ott, M. (2024). The Antifungal Potential of Niclosamide and Structurally Related Salicylanilides. Journal of Fungi, 10(6), 421. [Link]

  • Organic Syntheses Procedure. acid anhydrides. [Link]

  • Ho, H. L., & Ott, M. (2025). The Antifungal Potential of Niclosamide and Structurally Related Salicylanilides. Journal of Fungi, 11(10), 1-20.
  • Hasan, M. M., et al. (2021). Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects. Molecules, 27(1), 233. [Link]

  • Organic Syntheses Procedure. Salicylic acid, 3,5-diiodo-. [Link]

  • Taha, M., et al. (2023). Synthesis of benzimidazole derivatives and their antiglycation, antioxidant, antiurease and molecular docking study. Arabian Journal of Chemistry, 16(12), 105325. [Link]

  • Farhat, N., et al. (2020). DIETARY PHENOLIC COMPOUNDS IN PLANTS: THEIR ANTIOXIDANT AND PHARMACOLOGICAL POTENTIAL. Postępy Biologii Komórki, 47(3), 307-320.

Sources

Method

Synthesis of Novel Schiff Bases from 4-Hydroxy-3,5-diiodobenzohydrazide: A Detailed Guide for Researchers

This document provides a comprehensive guide for the synthesis, characterization, and potential applications of novel Schiff bases derived from 4-hydroxy-3,5-diiodobenzohydrazide. This class of compounds is of significan...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide for the synthesis, characterization, and potential applications of novel Schiff bases derived from 4-hydroxy-3,5-diiodobenzohydrazide. This class of compounds is of significant interest to researchers in medicinal chemistry and drug development due to the unique structural features imparted by the di-iodinated phenolic ring and the versatile azomethine linkage. The presence of iodine atoms can enhance biological activity, including antimicrobial and anticancer properties, through mechanisms such as halogen bonding.

This guide is structured to provide not only step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring a thorough understanding for researchers, scientists, and professionals in the field.

Introduction: The Significance of Iodinated Schiff Bases

Schiff bases, characterized by the presence of a carbon-nitrogen double bond (azomethine group), are a versatile class of organic compounds with a wide array of applications in medicinal chemistry, coordination chemistry, and materials science.[1] The synthesis of Schiff bases through the condensation of a primary amine with an aldehyde or ketone is a well-established and efficient reaction.[2] When derived from hydrazides, the resulting compounds are known as hydrazones.

The incorporation of a 4-hydroxy-3,5-diiodobenzohydrazide moiety introduces several key features:

  • The Hydrazone Linkage (-C=N-NH-C=O-): This group is known to be a critical pharmacophore in a variety of biologically active molecules, contributing to their ability to interact with biological targets.

  • The Di-iodinated Phenolic Ring: The two iodine atoms significantly increase the lipophilicity of the molecule, which can enhance cell membrane permeability. Furthermore, iodine atoms can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding. The phenolic hydroxyl group can also act as a hydrogen bond donor and acceptor.

These structural attributes make Schiff bases derived from 4-hydroxy-3,5-diiodobenzohydrazide promising candidates for the development of novel therapeutic agents.

Synthesis of the Precursor: 4-Hydroxy-3,5-diiodobenzohydrazide

The synthesis of the target Schiff bases begins with the preparation of the key precursor, 4-hydroxy-3,5-diiodobenzohydrazide. This is achieved through a three-step synthetic route starting from 4-hydroxybenzoic acid.

Synthesis_Workflow A 4-Hydroxybenzoic Acid B 3,5-Diiodo-4-hydroxybenzoic Acid A->B Iodination (Iodine monochloride, H2SO4) C Methyl 3,5-diiodo-4-hydroxybenzoate B->C Esterification (Methanol, H2SO4) D 4-Hydroxy-3,5-diiodobenzohydrazide C->D Hydrazinolysis (Hydrazine hydrate)

Caption: Synthetic pathway for 4-hydroxy-3,5-diiodobenzohydrazide.

Step 1: Synthesis of 3,5-Diiodo-4-hydroxybenzoic Acid

Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer, add 4-hydroxybenzoic acid (1 equivalent).

  • Add a 10% aqueous solution of sulfuric acid.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add iodine monochloride (3 equivalents) to the stirred mixture.

  • After the addition is complete, heat the reaction mixture to 80°C and stir overnight.

  • Cool the mixture to room temperature. A precipitate will form.

  • Filter the precipitate and wash it with a sodium bisulfite solution to remove excess iodine, followed by washing with water.

  • Dry the resulting white amorphous powder to obtain 3,5-diiodo-4-hydroxybenzoic acid.[3]

Causality: The iodination of the aromatic ring is an electrophilic substitution reaction. The hydroxyl group is an activating group, directing the incoming electrophiles (iodine) to the ortho and para positions. Since the para position is already occupied by the carboxylic acid group, iodination occurs at the two ortho positions (3 and 5). Sulfuric acid acts as a catalyst for the reaction.

Step 2: Synthesis of Methyl 3,5-diiodo-4-hydroxybenzoate

Protocol:

  • In a round-bottom flask, dissolve 3,5-diiodo-4-hydroxybenzoic acid (1 equivalent) in methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 18 hours.[2]

  • After cooling, pour the reaction mixture into ice water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain methyl 3,5-diiodo-4-hydroxybenzoate.

Causality: This is a classic Fischer esterification reaction. The carboxylic acid is reacted with an alcohol in the presence of a strong acid catalyst to form an ester. The reaction is reversible, and using an excess of methanol can help to drive the equilibrium towards the product side.

Step 3: Synthesis of 4-Hydroxy-3,5-diiodobenzohydrazide

Protocol:

  • In a round-bottom flask, dissolve methyl 3,5-diiodo-4-hydroxybenzoate (1 equivalent) in methanol.

  • Add hydrazine hydrate (10 equivalents) to the solution.

  • Reflux the mixture for 6-8 hours.[4][5]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, evaporate the excess hydrazine and methanol under reduced pressure.

  • The crude product can be recrystallized from a suitable solvent (e.g., methanol or ethanol) to yield pure 4-hydroxy-3,5-diiodobenzohydrazide.

Causality: The hydrazide is formed through the nucleophilic acyl substitution of the methoxy group of the ester by hydrazine. Hydrazine is a strong nucleophile, and the reaction is typically driven to completion by refluxing.

Synthesis of Schiff Bases from 4-Hydroxy-3,5-diiodobenzohydrazide

The final step involves the condensation of 4-hydroxy-3,5-diiodobenzohydrazide with various aromatic aldehydes to yield the desired Schiff bases.

Schiff_Base_Synthesis cluster_reactants Reactants cluster_reaction Condensation Reaction Hydrazide 4-Hydroxy-3,5-diiodobenzohydrazide SchiffBase Schiff Base Product Hydrazide->SchiffBase Intermediate Intermediate Hydrazide->Intermediate Aldehyde Aromatic Aldehyde (R-CHO) Aldehyde->SchiffBase Aldehyde->Intermediate Intermediate->SchiffBase - H2O

Sources

Application

use in the development of antimicrobial agents

Application Note: High-Throughput Phenotypic Screening & Kinetic Profiling for Antimicrobial Discovery Introduction The rise of multi-drug resistant (MDR) pathogens, particularly the ESKAPE group (Enterococcus faecium, S...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Phenotypic Screening & Kinetic Profiling for Antimicrobial Discovery

Introduction

The rise of multi-drug resistant (MDR) pathogens, particularly the ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), necessitates a paradigm shift in antimicrobial discovery. Traditional endpoint assays (simple MIC) often fail to capture complex pharmacodynamics, such as rate of kill, post-antibiotic effects, or biofilm eradication.

This guide details the application of kinetic microplate profiling —a methodology that integrates high-throughput screening (HTS) with time-resolved data to select high-value hits earlier in the pipeline. We move beyond "dead or alive" to answer "how fast," "how potent," and "in what combination."

Integrated Screening Workflow

The following workflow illustrates the logical progression from compound library to validated lead, utilizing the protocols detailed in this guide.

ScreeningWorkflow Library Compound Library (10^3 - 10^5 compounds) PrimaryScreen Primary Screen: Single-Point Inhibition (Resazurin Fluorescence) Library->PrimaryScreen 384-well Format HitSelect Hit Selection (>80% Inhibition) PrimaryScreen->HitSelect MIC Secondary Screen: MIC Determination (CLSI Microdilution) HitSelect->MIC Dose-Response Kinetic Pharmacodynamic Profiling: Time-Kill Kinetics MIC->Kinetic Bactericidal vs. Static Biofilm Specialized Profiling: Biofilm Eradication (Crystal Violet) MIC->Biofilm Recalcitrance Check Lead Lead Candidate Optimization Kinetic->Lead Biofilm->Lead

Figure 1: Cascading filtration logic for antimicrobial discovery, moving from high-throughput binary signals to complex phenotypic characterization.

Module 1: Primary Screening & MIC Determination

Objective: To rapidly filter libraries and establish the Minimum Inhibitory Concentration (MIC) using a metabolic reporter rather than simple turbidity (OD600), which can be confounded by compound precipitation.

Core Technology: Resazurin Reduction Assay

Resazurin (7-hydroxy-3H-phenoxazin-3-one 10-oxide) is a blue, non-fluorescent dye reduced by viable cells to resorufin (pink, highly fluorescent).[1] This conversion correlates linearly with viable cell number and offers higher sensitivity than absorbance.

Protocol: Resazurin-Based Microdilution
  • Inoculum Preparation:

    • Prepare a direct colony suspension of the test organism (e.g., S. aureus ATCC 29213) in saline to match a 0.5 McFarland standard (approx.

      
       CFU/mL) [1].[2]
      
    • Dilute this suspension 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a starting density of

      
       CFU/mL.
      
  • Plate Setup (96-well):

    • Dispense 50 µL of CAMHB into columns 2–12.

    • Dispense 100 µL of 2X compound stock into column 1.

    • Perform serial 2-fold dilutions from column 1 to 10. Discard 50 µL from column 10.[2]

    • Controls: Column 11 (Growth Control: bacteria + solvent), Column 12 (Sterility Control: media only).

  • Inoculation:

    • Add 50 µL of the diluted inoculum to wells 1–11. Final volume: 100 µL. Final bacterial density:

      
       CFU/mL (Standard CLSI inoculum) [1].
      
  • Incubation:

    • Incubate at 35 ± 2°C for 16–20 hours (aerobic).

  • Development:

    • Add 10 µL of 0.01% Resazurin solution to each well.

    • Incubate for 1–2 hours.

    • Read: Fluorescence (Ex 530-570 nm / Em 580-600 nm) or Absorbance (570 nm vs 600 nm reference).

    • Endpoint: The MIC is the lowest concentration preventing the color change from blue to pink.[3]

Scientific Rationale:

  • CAMHB: Standardized Calcium (20-25 mg/L) and Magnesium (10-12.5 mg/L) levels are critical for testing aminoglycosides and lipopeptides (e.g., daptomycin), as cation levels affect drug uptake and activity [1].

  • Resazurin: Eliminates "trailing endpoints" often seen with bacteriostatic drugs in visual reads.[4]

Module 2: Time-Kill Kinetics (Pharmacodynamics)

Objective: To differentiate between bacteriostatic (inhibits growth) and bactericidal (kills >99.9%) activity and to identify time-dependent vs. concentration-dependent killing.[5][6]

Protocol: Log-Reduction Assay
  • Preparation:

    • Prepare inoculum at

      
       CFU/mL in CAMHB.
      
    • Prepare compound tubes at concentrations equivalent to 1x, 2x, and 4x MIC . Include a Growth Control (no drug).[7]

  • Sampling:

    • Incubate tubes at 37°C with shaking.

    • Remove aliquots (100 µL) at T = 0, 2, 4, 8, and 24 hours .

  • Quantification:

    • Perform serial 10-fold dilutions in PBS.[5]

    • Spot-plate 10 µL of dilutions onto Mueller-Hinton Agar (MHA).

    • Incubate plates overnight and count colonies.

  • Calculation:

    • Calculate CFU/mL = (Colony Count × Dilution Factor) / Volume Plated.

    • Plot

      
       vs. Time.[5][8]
      

Data Interpretation:

ClassificationDefinitionClinical Implication
Bactericidal

reduction (99.9% kill) from initial inoculum at 24h.
Preferred for endocarditis, meningitis, and osteomyelitis.
Bacteriostatic

reduction; maintains inoculum level.
Relies on host immune system to clear infection.
Eagle Effect Paradoxical reduced killing at high concentrations.Critical to identify for dosing optimization.

Module 3: Synergy Testing (Checkerboard Assay)

Objective: To evaluate combination therapies (e.g., Beta-lactam + Beta-lactamase inhibitor) for synergistic effects against resistant strains.

Protocol: 2D Microdilution
  • Matrix Setup:

    • Drug A: Diluted vertically (Rows A-H).

    • Drug B: Diluted horizontally (Columns 1-12).

    • This creates a unique ratio of Drug A:B in every well.

  • Inoculation & Read:

    • Follow the standard MIC inoculation protocol (Module 1).

    • Determine the MIC of Drug A alone (Column 1) and Drug B alone (Row H).

    • Identify the well with the lowest combined concentration that inhibits growth.[3][4]

  • Calculation (FIC Index):

    
    
    

Interpretation Logic:

SynergyLogic FIC_Calc Calculate FIC Index Syn Synergy (FIC ≤ 0.5) FIC_Calc->Syn Value ≤ 0.5 Add Additive/Indifferent (0.5 < FIC ≤ 4.0) FIC_Calc->Add Value 0.5 - 4.0 Ant Antagonism (FIC > 4.0) FIC_Calc->Ant Value > 4.0

Figure 2: Classification of antimicrobial interactions based on the Fractional Inhibitory Concentration (FIC) Index [2].

Module 4: Biofilm Inhibition (Crystal Violet)

Objective: To assess efficacy against sessile bacteria encased in an exopolysaccharide matrix, a common cause of device-related infections.

Protocol: Static Biofilm Assay
  • Biofilm Formation:

    • Inoculate 96-well polystyrene plates with

      
       CFU/mL in Tryptic Soy Broth (TSB) + 1% Glucose (promotes slime production).
      
    • Incubate 24–48h static at 37°C.

  • Treatment:

    • Gently aspirate media (do not disrupt the biofilm). Wash 1x with PBS.[9]

    • Add media containing test compounds.[6] Incubate 24h.

  • Staining (Quantification):

    • Remove media and wash wells 3x with PBS to remove planktonic cells.

    • Stain with 0.1% Crystal Violet for 15 min.[9][10]

    • Wash 3x with water to remove excess dye.

    • Solubilize the bound dye with 30% Acetic Acid or 95% Ethanol .

    • Measure Absorbance at 590 nm .

Critical Note: The "Edge Effect" (evaporation in outer wells) can skew biofilm data. Fill peripheral wells with sterile water and use only inner wells for data generation [3].

References

  • Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[11] 11th Edition. CLSI.

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). Reading guide for broth microdilution.[7][12][13]

  • National Institutes of Health (NIH). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments.

  • American Society for Microbiology (ASM). Time-Kill Kinetics Assay Protocol.

Sources

Method

Application Note: Advanced Protocols for Aldehyde Condensation Reactions in Medicinal Chemistry

Executive Summary Carbon-carbon bond formation via condensation reactions remains a cornerstone of drug discovery, particularly for synthesizing privileged scaffolds like chalcones, stilbenes, and heterocycles. While con...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Carbon-carbon bond formation via condensation reactions remains a cornerstone of drug discovery, particularly for synthesizing privileged scaffolds like chalcones, stilbenes, and heterocycles. While conceptually simple, the condensation of aldehydes with active methylene compounds (Aldol, Knoevenagel, Claisen-Schmidt) often suffers from competitive polymerization, incomplete dehydration, or poor stereoselectivity in complex pharmaceutical intermediates.

This guide provides two optimized protocols: a classical solution-phase Claisen-Schmidt condensation for chalcone synthesis and a modern, green Knoevenagel condensation for generating electron-deficient alkenes. It focuses on mechanistic control to maximize yield and purity.

Mechanistic Foundations & Control

To achieve high reproducibility, one must control the equilibrium between the aldol addition (kinetic) and the condensation/dehydration (thermodynamic).

The E1cB Elimination Pathway

In base-catalyzed condensations, the rate-limiting step is often not the nucleophilic attack, but the dehydration of the


-hydroxy intermediate. This proceeds via an E1cB (Elimination Unimolecular conjugate Base)  mechanism:
  • Deprotonation: Base removes the acidic ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -proton, reforming an enolate.[1][2]
    
  • Expulsion: The hydroxide acts as a leaving group, driven by the formation of a conjugated

    
    -system.[3]
    

Critical Insight: If the reaction temperature is too low, the


-hydroxy ketone may precipitate before dehydration, trapping the intermediate. If too high, polymerization (Michael addition of enolate to product) occurs.
Kinetic vs. Thermodynamic Control
  • Kinetic Control (Low Temp, Bulky Base): Favors deprotonation at the less hindered

    
    -carbon.[4]
    
  • Thermodynamic Control (High Temp, Weak Base): Favors the more stable enolate (more substituted alkene) and the final conjugated product.

Mechanism Start Aldehyde + Ketone Enolate Enolate Formation (Base Abstraction) Start->Enolate OH- / EtO- Aldol β-Hydroxy Ketone (Aldol Addition) Enolate->Aldol Nucleophilic Attack Aldol->Enolate Retro-Aldol (Reversible) Product α,β-Unsaturated Ketone (Condensation Product) Aldol->Product Dehydration (E1cB) - H2O (Heat)

Figure 1: Mechanistic pathway emphasizing the reversible nature of the aldol addition and the irreversible drive toward the conjugated product via dehydration.[5]

Protocol A: Classical Claisen-Schmidt Condensation

Application: Synthesis of chalcones (1,3-diphenyl-2-propene-1-ones) used as precursors for flavonoids and pyrazolines. Chemistry: Cross-aldol condensation between a non-enolizable aldehyde and a ketone.[1][5]

Reagents & Stoichiometry
ComponentRoleEquivalentsNotes
Benzaldehyde Deriv. Electrophile1.0 eqMust be free of benzoic acid (wash with NaHCO3 if aged).
Acetophenone Deriv. Nucleophile1.0 eqLimiting reagent to prevent self-condensation.
NaOH (aq, 10-20%) Catalyst0.5 - 1.0 eqHigh concentration drives equilibrium.
Ethanol (95%) Solvent5-10 VolSolubilizes reactants but precipitates product.
Step-by-Step Methodology
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of acetophenone and 10 mmol of benzaldehyde in 15 mL of 95% ethanol.

  • Initiation: Place the flask in an ice-water bath (

    
    C). Add 5 mL of 10% NaOH solution dropwise over 5 minutes.
    
    • Why: Controlling the exotherm prevents side reactions (Cannizzaro) and immediate polymerization.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (

    
    C). Stir vigorously for 2-4 hours.
    
    • Observation: The solution should turn yellow/orange, and a precipitate often forms.

  • Quenching: Cool the mixture back to

    
    C. If no precipitate forms, scratch the glass or add a seed crystal.
    
  • Isolation: Filter the solid using a Büchner funnel. Wash the cake with cold water (

    
     mL) until the filtrate is neutral (pH 7).
    
    • Critical Step: Residual base catalyzes retro-aldol decomposition during storage.

  • Purification: Recrystallize from hot ethanol (approx. 5-8 mL per gram of crude).

Protocol B: Knoevenagel Condensation (Green/Catalytic)

Application: Synthesis of electron-deficient alkenes for drug conjugation or heterocycle formation. Chemistry: Condensation of aldehydes with active methylene compounds (e.g., malononitrile) using weak amine bases.

Reagents & Stoichiometry
ComponentRoleEquivalentsNotes
Aromatic Aldehyde Electrophile1.0 eqWide tolerance for functional groups.
Malononitrile Active Methylene1.1 eqSlight excess ensures complete aldehyde consumption.
Piperidine Catalyst0.05 eq (5 mol%)Organocatalyst; milder than hydroxides.
Water/Ethanol (1:1) Solvent5 VolGreen media; often product precipitates out.
Step-by-Step Methodology
  • Setup: In a 50 mL flask, combine 5 mmol of aldehyde and 5.5 mmol of malononitrile in 10 mL of 1:1 Ethanol/Water.

  • Catalysis: Add 25

    
    L of piperidine (approx. 2-3 drops).
    
  • Reaction: Stir at room temperature.

    • Kinetics: Reaction is typically very fast (15-60 mins) due to the high acidity of malononitrile (pKa ~11).

  • Monitoring: Monitor by TLC (Mobile phase: 20% EtOAc/Hexane). Look for the disappearance of the aldehyde spot.

  • Workup: The product usually precipitates as a white or pale yellow solid.

    • If oil forms:[6][7][8] Add ice-cold water and stir vigorously to induce crystallization.

  • Purification: Filter and wash with cold ethanol. Recrystallization is rarely needed due to high conversion efficiency.

Experimental Workflow & Decision Matrix

Workflow Input Select Reactants (Aldehyde + Active Methylene) Check Is the Nucleophile Highly Acidic (pKa < 13)? Input->Check PathA Protocol B: Knoevenagel (Weak Base: Piperidine) Check->PathA Yes (e.g., Malononitrile) PathB Protocol A: Claisen-Schmidt (Strong Base: NaOH/KOH) Check->PathB No (e.g., Acetophenone) Monitor Monitor via TLC/NMR (Check for β-hydroxy intermediate) PathA->Monitor PathB->Monitor Decision Intermediate Persists? Monitor->Decision Heat Increase Temp to 60°C (Force Dehydration) Decision->Heat Yes Workup Neutralize & Crystallize Decision->Workup No Heat->Workup

Figure 2: Operational workflow for selecting the correct protocol and troubleshooting incomplete dehydration.

Troubleshooting & Optimization (Expert Insights)

Water Management

The formation of water is a byproduct.[5] In reversible reactions (thermodynamically neutral), water accumulation halts conversion.

  • Solution: For difficult substrates, use a Dean-Stark trap (refluxing toluene) or add Molecular Sieves (4Å) to the reaction mixture to scavenge water and drive the equilibrium to the right [1].

The "Oiling Out" Phenomenon

Intermediate products often form oils rather than crystals, trapping impurities.

  • Fix: Use a "seed" crystal from a previous batch or scratch the inner wall of the flask with a glass rod. Alternatively, switch to a solvent-free grinding method, which often induces crystallization mechanically [2].

Side Reactions: Cannizzaro

When using non-enolizable aldehydes (like benzaldehyde) with strong bases (NaOH/KOH), the Cannizzaro reaction (disproportionation to alcohol and acid) competes.

  • Prevention: Avoid heating the aldehyde in base without the ketone present. Always add the base after mixing the aldehyde and ketone, or add the aldehyde slowly to the enolate mixture.

References

  • Aldol Addition and Condensation Reactions. Master Organic Chemistry. Available at: [Link]

  • Solvent-Free Aldol Condensation. Royal Society of Chemistry (RSC) - Education. Available at: [Link]

  • Benzalacetophenone (Chalcone) Synthesis. Organic Syntheses, Coll. Vol. 1, p.78 (1941). Available at: [Link]

  • Knoevenagel Condensation Protocols. Organic Chemistry Portal. Available at: [Link]

Sources

Application

4-hydroxy-3,5-diiodobenzohydrazide in agrochemical research

Application Note: 4-Hydroxy-3,5-diiodobenzohydrazide as a Privileged Scaffold in Agrochemical Discovery Executive Summary The rational design of next-generation agrochemicals relies heavily on privileged molecular scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-Hydroxy-3,5-diiodobenzohydrazide as a Privileged Scaffold in Agrochemical Discovery

Executive Summary

The rational design of next-generation agrochemicals relies heavily on privileged molecular scaffolds that can interact selectively with specific biological targets in pests while minimizing off-target environmental effects. 4-Hydroxy-3,5-diiodobenzohydrazide (CAS: 89011-17-6) represents a highly versatile building block in pesticide, herbicide, and fungicide research. This compound merges two highly bioactive moieties: the diiodophenol ring, a known pharmacophore for Photosystem II (PSII) inhibition[1], and the benzohydrazide group, a critical precursor for synthesizing diacylhydrazine-based non-steroidal ecdysone receptor (EcR) agonists[2] and fungicidal azoles[3].

This application note provides a comprehensive guide to the mechanistic rationale, synthetic methodologies, and biological validation protocols for utilizing 4-hydroxy-3,5-diiodobenzohydrazide in agrochemical development.

Mechanistic Rationale & Target Biology

The structural features of 4-hydroxy-3,5-diiodobenzohydrazide dictate its utility in targeting two distinct agrochemical pathways:

A. The Diiodophenol Moiety: Photosystem II (PSII) Inhibition Phenolic herbicides, such as ioxynil (4-hydroxy-3,5-diiodobenzonitrile), block electron transfer in plants by binding to the


 site of the D1 protein in PSII[4][5]. The two bulky, electron-withdrawing iodine atoms significantly lower the pKa of the hydroxyl group. In the physiological environment of the chloroplast, the compound exists primarily in its deprotonated phenolate form. This phenolate oxygen forms an exceptionally strong hydrogen bond with the imidazole NH group of the D1-His215 residue[1]. This interaction displaces the native plastoquinone, halting photosynthetic electron flow and inducing rapid oxidative damage via singlet oxygen generation[6]. Incorporating the 4-hydroxy-3,5-diiodophenyl group into new molecular entities leverages this proven herbicidal mechanism.

B. The Benzohydrazide Linker: Ecdysone Receptor (EcR) Agonism Benzohydrazides are the direct synthetic precursors to diacylhydrazines (e.g., tebufenozide, methoxyfenozide), which are potent insect growth regulators[7][8]. These compounds act as non-steroidal agonists of the insect ecdysone receptor (EcR), a nuclear receptor that forms a heterodimer with Ultraspiracle (USP)[9]. Upon binding, diacylhydrazines induce premature and lethal molting in lepidopteran pests[10]. Crystallographic studies reveal that the EcR ligand-binding domain (specifically helices H7 and H10) undergoes structural adaptation to tightly accommodate the bulky substituted phenyl rings of benzohydrazides[2].

MoA A 4-Hydroxy-3,5-diiodobenzohydrazide B Hydrazide Linker (Diacylhydrazine Synthesis) A->B C Diiodophenol Ring (Phenolic Pharmacophore) A->C D Binds Ecdysone Receptor (EcR) Helices H7/H10 B->D E Binds D1-His215 in Photosystem II (PSII) C->E F Lethal Premature Molting (Insecticidal Action) D->F G Blocks Electron Transfer (Herbicidal Action) E->G

Caption: Dual mechanisms of action for diiodophenol and hydrazide-derived agrochemicals.

Synthetic Workflows & Protocols

The following self-validating protocols outline the transformation of 4-hydroxy-3,5-diiodobenzohydrazide into two major classes of agrochemicals: Diacylhydrazines (Insecticides) and 1,3,4-Oxadiazoles (Fungicides/Herbicides)[3].

Protocol A: Synthesis of Diacylhydrazine Derivatives (EcR Agonists)

Objective: To synthesize


-substituted-4-hydroxy-3,5-diiodobenzohydrazide derivatives via 

-acylation.
  • Preparation: In an oven-dried 100 mL round-bottom flask purged with nitrogen, dissolve 4-hydroxy-3,5-diiodobenzohydrazide (10 mmol) in 30 mL of anhydrous tetrahydrofuran (THF).

  • Base Addition: Add triethylamine (TEA, 12 mmol) to the solution and stir for 10 minutes at 0 °C using an ice bath. Causality: TEA acts as an acid scavenger to neutralize the HCl byproduct, driving the reaction forward and preventing the protonation of the hydrazide nucleophile.

  • Acylation: Slowly add the desired acid chloride (e.g., tert-butylbenzoyl chloride, 10.5 mmol) dropwise over 15 minutes.

  • Reaction Monitoring: Remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction via TLC (Hexane:Ethyl Acetate, 3:1). The disappearance of the highly polar hydrazide spot indicates completion (typically 4–6 hours).

  • Workup & Purification: Quench the reaction with 20 mL of saturated aqueous

    
    . Extract the aqueous layer with ethyl acetate (
    
    
    
    mL). Wash the combined organic layers with brine, dry over anhydrous
    
    
    , and concentrate under reduced pressure. Purify the crude product via recrystallization from ethanol to yield the pure diacylhydrazine.
Protocol B: Synthesis of 1,3,4-Oxadiazole-2-thione Derivatives (Fungicides)

Objective: To cyclize the benzohydrazide into a heterocyclic scaffold known for broad-spectrum fungicidal activity[3].

  • Preparation: Dissolve 4-hydroxy-3,5-diiodobenzohydrazide (10 mmol) in 40 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Reagent Addition: Add potassium hydroxide (KOH, 12 mmol) and stir until fully dissolved. Subsequently, add carbon disulfide (

    
    , 15 mmol) dropwise at room temperature. Causality: The base deprotonates the hydrazide, allowing nucleophilic attack on the electrophilic carbon of 
    
    
    
    , forming an intermediate dithiocarbazate salt.
  • Cyclization: Reflux the reaction mixture at 80 °C for 12 hours. The evolution of hydrogen sulfide (

    
    ) gas indicates active cyclization.
    
  • Workup: Cool the mixture to room temperature and pour it into 100 mL of crushed ice. Acidify the solution to pH 3–4 using 1M HCl.

  • Isolation: Collect the resulting precipitate via vacuum filtration, wash thoroughly with cold distilled water to remove inorganic salts, and recrystallize from methanol to obtain 5-(4-hydroxy-3,5-diiodophenyl)-1,3,4-oxadiazole-2-thione.

SyntheticWorkflow A 4-Hydroxy-3,5-diiodobenzohydrazide (Starting Material) B Acylation (+ Acid Chloride, TEA, THF) A->B C Cyclization (+ CS2, KOH, EtOH, Reflux) A->C D Diacylhydrazine Derivatives (Target: Insecticides) B->D E 1,3,4-Oxadiazole-2-thiones (Target: Fungicides) C->E

Caption: Synthetic pathways deriving functional agrochemicals from 4-hydroxy-3,5-diiodobenzohydrazide.

Quantitative Data Presentation

To benchmark the efficacy of derivatives synthesized from 4-hydroxy-3,5-diiodobenzohydrazide, researchers evaluate binding affinities and phenotypic toxicities. Table 1 summarizes representative bioactivity metrics for these structural classes based on established literature standards for diacylhydrazines[7][8], phenolic PSII inhibitors[1][3], and azole fungicides[3].

Table 1: Representative Bioactivity Profile of Diiodophenyl and Benzohydrazide Derivatives

Compound ClassPrimary TargetModel Organism / AssayActivity MetricRepresentative Value Range
Ioxynil (Reference) PSII (

site)
Isolated Thylakoid Membranes

(Electron Transfer)
0.1 – 0.5 µM
Diiodophenol-Oxadiazoles Fungal Cell MembraneRhizoctonia solani (Mycelial Growth)

(In vitro)
0.4 – 3.8 µg/mL
Diacylhydrazines (Tebufenozide analogs) Ecdysone Receptor (EcR)Plutella xylostella (3rd Instar Larvae)

(Mortality at 72h)
1.5 – 28.9 mg/L
Diiodophenyl-Diacylhydrazines EcR / PSII (Dual)Helicoverpa armigeraLarval Mortality (%)70% – 90% at 10 mg/L

Note: The incorporation of the 3,4-difluorophenyl or 3,5-diiodophenyl groups into benzohydrazide derivatives has been shown to disrupt fungal cell membrane integrity, leading to leakage of intracellular contents and exceptional fungicidal activity comparable to commercial standards like boscalid[3].

References

  • Synthesis and insecticidal activity of benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide: Part 3. Modification of N-tert-butylhydrazine moiety ResearchGate[Link]

  • Nonsteroidal ecdysone receptor agonists use a water channel for binding to the ecdysone receptor complex EcR/USP National Center for Biotechnology Information (PMC)[Link]

  • Ioxynil Wikipedia [Link]

  • (PDF) Photosystem II inhibitor herbicides ResearchGate[Link]

  • Discovery of New Benzohydrazide Derivatives Containing 4-Aminoquinazoline as Effective Agricultural Fungicides, the Related Mechanistic Study, and Safety Assessment PubMed[Link]

  • 1,2-Dibenzoylhydrazine as a Multi-Inhibitor Compound: A Morphological and Docking Study MDPI[Link]

  • Structures and Binding Sites of Phenolic Herbicides in the QB Pocket of Photosystem II ACS Publications[Link]

  • The nexus between reactive oxygen species and the mechanism of action of herbicides National Center for Biotechnology Information (PMC)[Link]

  • Design, Synthesis and Insecticidal Activity of Novel Phenylurea Derivatives National Center for Biotechnology Information (PMC)[Link]

Sources

Method

Application Notes &amp; Protocols for the Creation of Novel Therapeutic Compounds

Abstract: The landscape of therapeutic drug discovery has undergone a paradigm shift, moving from serendipitous findings to a highly integrated, multi-disciplinary science. The modern imperative is to identify and optimi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The landscape of therapeutic drug discovery has undergone a paradigm shift, moving from serendipitous findings to a highly integrated, multi-disciplinary science. The modern imperative is to identify and optimize novel therapeutic compounds with greater speed, efficiency, and precision. This guide provides researchers, scientists, and drug development professionals with a detailed overview of the core methodologies driving modern drug discovery. It eschews a rigid template in favor of a logical, causality-driven narrative that explains not just the "how" but the "why" behind critical experimental choices. We will explore the foundational strategies for hit identification, delve into novel therapeutic modalities, and detail the crucial processes of hit validation and lead optimization, providing both conceptual understanding and actionable protocols.

Section 1: The Engine of Discovery: Modern Hit Identification Strategies

The journey to a novel therapeutic begins with a "hit"—a molecule that shows desired activity against a biological target in an initial screen. The strategy chosen to find these hits is one of the most critical decisions in a drug discovery campaign, profoundly influencing the character of the starting material for medicinal chemistry. Here, we compare the primary engines of hit identification.

High-Throughput Screening (HTS): The Power of Scale

Expertise & Experience: HTS is the workhorse of early-phase drug discovery, predicated on the principle that by testing a large and diverse collection of compounds, one can identify starting points for a drug program.[1] This is a numbers game, but one where quality and intelligent design are paramount. The choice to employ HTS is often made when there is little to no structural information about the target, precluding more rational design approaches.[2] Its success hinges on the quality of the compound library and the robustness of the assay.

Application Note: HTS campaigns involve the automated testing of hundreds of thousands to millions of compounds in miniaturized assays.[1] The core strength of HTS lies in its ability to survey a vast chemical space without preconceived bias about how a molecule should interact with the target. Assay development is the most critical phase; the assay must be robust, reproducible, and relevant to the disease biology. The two primary formats are:

  • Biochemical Assays: These are simpler, cell-free systems that measure the direct effect of a compound on a purified target, such as an enzyme or receptor. They are often preferred for their simplicity and lower variability.[2]

  • Cell-Based Assays: These assays measure a compound's effect within a living cell, providing more physiologically relevant data but often with higher variability and complexity.[2]

A key metric for validating an HTS assay's robustness is the Z'-factor, which quantifies the separation between positive and negative controls. A Z'-factor > 0.5 is considered excellent and is a prerequisite for a reliable screen.

HTS_Workflow cluster_Prep Phase 1: Preparation cluster_Screen Phase 2: Screening cluster_Confirm Phase 3: Confirmation & Follow-up AssayDev Assay Development & Validation (Z' > 0.5) LibPrep Compound Library Preparation PrimaryScreen Primary Screen (Single Concentration) AssayDev->PrimaryScreen Validated Assay LibPrep->PrimaryScreen Compound Plates HitConfirm Hit Confirmation (Re-test) PrimaryScreen->HitConfirm Initial 'Hits' DoseResponse Dose-Response (IC50/EC50) HitConfirm->DoseResponse Confirmed Hits HitToLead Hit-to-Lead Optimization DoseResponse->HitToLead Prioritized Hits

Caption: The High-Throughput Screening (HTS) workflow from assay development to hit prioritization.

  • Assay Plate Preparation: Using an automated liquid handler, dispense 50 nL of each compound from the library (typically at 10 mM in DMSO) into individual wells of a 1536-well plate. Dispense DMSO into control wells.

  • Reagent Addition: Add 2 µL of kinase enzyme solution (e.g., 2X final concentration in assay buffer) to all wells. Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate Reaction: Add 2 µL of a substrate/ATP solution (e.g., 2X final concentration) to initiate the kinase reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Detection: Add 4 µL of a detection reagent (e.g., ADP-Glo™) that produces a luminescent signal inversely proportional to kinase activity. Incubate as per the manufacturer's instructions (e.g., 40 minutes).

  • Data Acquisition: Read the luminescence on a compatible plate reader.

  • Self-Validation/Data Analysis:

    • Calculate the Z'-factor using the high (DMSO only) and low (potent known inhibitor) control wells.

    • Normalize the data for each plate, defining 100% activity for DMSO controls and 0% activity for inhibitor controls.

    • Identify "hits" as compounds that inhibit the signal by a defined threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the DMSO controls).

ParameterHigh-Throughput Screening (HTS)Fragment-Based Drug Discovery (FBDD)
Library Size 100,000s - Millions1,000s
Compound MW ~500 Da< 300 Da[3]
Hit Affinity nM to µMHigh µM to mM[4]
Hit Rate ~0.1 - 1%3 - 10%
Primary Screening Biochemical/Cellular AssaysBiophysical (SPR, NMR, X-ray)[5]
Key Metric Potency (IC50/EC50)Ligand Efficiency (LE)
Fragment-Based Drug Discovery (FBDD): Building Drugs Atom by Atom

Expertise & Experience: FBDD emerged as a powerful alternative to HTS, particularly for challenging targets that were previously considered "undruggable".[6] The core principle is that smaller, less complex molecules ("fragments") have a higher probability of making efficient, high-quality interactions with a protein target.[4] While these initial interactions are weak (micromolar to millimolar affinity), they serve as highly qualified starting points for medicinal chemistry. By screening smaller libraries of fragments, FBDD can explore chemical space more efficiently than HTS.[6]

Application Note: An FBDD campaign begins by screening a library of low-molecular-weight fragments (typically <300 Da).[3] Because the binding affinity is low, highly sensitive biophysical techniques are required for detection, such as Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR) spectroscopy, or X-ray crystallography.[5] A key advantage is that hits are often more "ligand efficient"—meaning they have better binding energy per atom—making them excellent starting points for optimization. Once a fragment hit is validated, its 3D binding mode is determined, usually by X-ray crystallography. This structural information then guides the evolution of the fragment into a potent lead compound through strategies like:

  • Fragment Growing: Extending the fragment to engage adjacent pockets in the binding site.[7]

  • Fragment Linking: Connecting two different fragments that bind to nearby sites.[7]

  • Fragment Merging: Fusing two overlapping fragments into a single, more potent molecule.[7]

FBDD_Workflow cluster_Screen Phase 1: Screening cluster_Validate Phase 2: Validation cluster_Evolve Phase 3: Evolution FragLib Fragment Library (~2000 compounds) BiophysScreen Biophysical Screen (SPR, NMR, etc.) FragLib->BiophysScreen HitVal Orthogonal Hit Validation (e.g., ITC) BiophysScreen->HitVal Weak Hits Xray Structural Biology (X-ray, Cryo-EM) HitVal->Xray Validated Hits SBDD Structure-Guided Chemistry Xray->SBDD Hit-Target Co-crystal Structure LeadOpt Lead Optimization SBDD->LeadOpt Iterative Design

Caption: The Fragment-Based Drug Discovery (FBDD) workflow, integrating screening, validation, and evolution.

  • Target Immobilization (Self-Validation): Covalently immobilize the purified target protein onto a sensor chip surface (e.g., a CM5 chip via amine coupling). A reference channel should be prepared (e.g., mock-coupled) to subtract non-specific binding. Successful immobilization is confirmed by a significant increase in Response Units (RU).

  • Fragment Library Preparation: Prepare cocktails of 3-5 non-isobaric fragments in a running buffer at a high concentration (e.g., 200 µM each).

  • Screening Cycle:

    • Inject a fragment cocktail over the target and reference channels for a defined association time (e.g., 60 seconds).

    • Allow dissociation in running buffer for a defined time (e.g., 60 seconds).

    • Regenerate the chip surface with a harsh buffer (e.g., low pH glycine) to remove all bound fragments.

  • Hit Deconvolution: For any cocktail that shows a positive binding response (a signal significantly above the reference channel), re-screen each fragment from that cocktail individually to identify the specific binder.

  • Data Analysis: Identify hits based on a response signal that is dose-dependent and significantly above the background noise. These weak binders are then prioritized for structural studies and orthogonal validation.

Structure-Based Drug Design (SBDD) and Virtual Screening

Expertise & Experience: SBDD is a rational approach that leverages the three-dimensional structure of a biological target to design new medicines. This method is based on the "lock-and-key" principle, where knowledge of the target's binding site ("lock") allows for the design or identification of molecules ("keys") that fit with high affinity and specificity.[8] The advent of high-resolution structural biology techniques like X-ray crystallography, cryo-electron microscopy (cryo-EM), and NMR has made SBDD an integral part of most drug discovery programs.[9]

Application Note: The SBDD process is iterative.[10] It often begins with determining the target's 3D structure. This structure is then used for Virtual Screening (VS) , a computational technique to screen vast libraries of digital compounds to identify those most likely to bind to the target.[11] VS is significantly faster and more cost-effective than experimental HTS.[12] The top-scoring virtual hits are then acquired and tested experimentally. If a hit is confirmed, its co-crystal structure with the target is determined, revealing the precise binding interactions. This structural information guides medicinal chemists to modify the compound to improve its properties, and the cycle repeats.[13]

SBDD_Cycle Target_Structure 1. Determine Target 3D Structure Virtual_Screen 2. Virtual Screening (Docking) Target_Structure->Virtual_Screen Experimental_Test 3. Experimental Testing of Hits Virtual_Screen->Experimental_Test Co_Crystal 4. Co-crystallize Hit with Target Experimental_Test->Co_Crystal Validated Hit SAR_Analysis 5. Analyze Structure & Design New Analogs Co_Crystal->SAR_Analysis SAR_Analysis->Virtual_Screen Iterative Cycle

Caption: The iterative cycle of Structure-Based Drug Design (SBDD).

DNA-Encoded Library (DEL) Technology: Screening at Unprecedented Scale

Expertise & Experience: DEL technology represents a fusion of combinatorial chemistry and molecular biology, enabling the synthesis and screening of libraries containing billions of compounds in a single tube.[14][15] Each small molecule in the library is physically tethered to a unique DNA sequence that serves as an identifying barcode.[16] This approach dramatically increases the scale and efficiency of screening compared to traditional HTS, which requires individual wells for each compound.[14]

Application Note: The DEL screening workflow involves incubating the entire library with an immobilized protein target.[15] Non-binding molecules are washed away, and the DNA tags of the remaining "hit" compounds are amplified via PCR and identified using next-generation sequencing (NGS).[17] The enrichment of specific DNA tags points to the small molecules that bind the target. The power of DEL lies in its ability to explore an immense chemical space, but it requires sophisticated data analysis to identify true hits from the noise and subsequent off-DNA synthesis to validate their activity.[18]

Section 2: Novel Therapeutic Modalities

Beyond traditional inhibitors, new strategies are emerging that modulate biology in fundamentally different ways.

Targeted Protein Degradation (TPD) via PROTACs

Expertise & Experience: Targeted Protein Degradation is a revolutionary strategy that shifts pharmacology from an "occupancy-driven" model to an "event-driven" one.[19] Instead of merely inhibiting a protein's function, TPD co-opts the cell's own protein disposal machinery—the ubiquitin-proteasome system (UPS)—to completely eliminate the target protein.[20] This is achieved using Proteolysis-Targeting Chimeras (PROTACs).

Application Note: A PROTAC is a heterobifunctional molecule with three components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[] By bringing the POI and the E3 ligase into close proximity, the PROTAC induces the formation of a ternary complex, leading to the ubiquitination of the POI.[20] This "kiss of death" marks the protein for destruction by the proteasome.[19] This approach is particularly powerful for targeting proteins previously considered "undruggable," such as scaffolding proteins and transcription factors, as it does not require binding to a functional active site.[19][20]

PROTAC_Mechanism cluster_formation cluster_ubiquitination cluster_degradation POI Protein of Interest (Target) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC PROTAC is recycled Proteasome 26S Proteasome Ternary->Proteasome Ub-tagged POI Ub Ubiquitin Ub->Ternary E1/E2 Degradation Degradation Products Proteasome->Degradation

Caption: Mechanism of PROTAC-mediated targeted protein degradation.

Section 3: The Rise of Artificial Intelligence in Drug Design

Expertise & Experience: Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by analyzing vast datasets to identify patterns and make predictions with unprecedented speed and accuracy.[22] These computational approaches are being applied at nearly every stage, from identifying novel drug targets to predicting compound properties and designing entirely new molecules.[23]

Application Note: One of the most exciting applications is de novo drug design. Generative models, such as Generative Adversarial Networks (GANs) and Recurrent Neural Networks (RNNs), can be trained on large databases of known molecules.[23] They learn the underlying "rules" of chemistry and can then generate novel molecular structures optimized for specific properties, such as high binding affinity for a target and favorable safety profiles.[23] This accelerates the hit-to-lead process by prioritizing compounds with the highest likelihood of success before they are ever synthesized.[23]

Section 4: From Hit to Candidate: The Path of Validation and Optimization

Finding a hit is only the beginning. Rigorous validation is required to ensure it's a genuine starting point, followed by an intensive optimization campaign to transform it into a clinical candidate.

Hit Validation: Ensuring a Solid Foundation

Expertise & Experience: Not all hits from a primary screen are created equal. Many are artifacts or "false positives" that can derail a project. Hit validation is the critical process of using orthogonal assays and biophysical techniques to confirm that a compound's activity is real, specific, and directly related to binding the intended target.[24]

Application Note: The goal is to build confidence in a hit. This involves re-testing the compound from a fresh solid sample, testing for dose-response, and, most importantly, using biophysical methods to confirm direct target engagement. These techniques measure the physical properties of the interaction, providing unambiguous evidence of binding and valuable data on affinity, kinetics, and thermodynamics.[25]

TechniqueMeasuresThroughputTarget RequirementKey Insight
SPR Binding Kinetics (k_on, k_off), Affinity (K_D)Medium-HighImmobilizedReal-time binding data
ITC Thermodynamics (ΔH, ΔS), Affinity (K_D), Stoichiometry (n)LowIn SolutionComplete thermodynamic profile[26]
NMR Structural & Binding InfoLowIn Solution, Isotope-labeledAtomic-level binding site info[26]
TSA Change in Melting Temp (ΔT_m)HighIn SolutionTarget stabilization upon binding[25]
  • Sample Preparation: Prepare the purified target protein in a buffer (e.g., 10-20 µM) and the hit compound in the exact same buffer (e.g., 100-200 µM). Mismatched buffers are a common source of error.

  • Instrument Setup: Thoroughly clean the ITC instrument. Load the protein into the sample cell and the compound into the injection syringe. Allow the system to equilibrate to the desired temperature (e.g., 25°C).

  • Titration Experiment: Perform a series of small, timed injections (e.g., 19 injections of 2 µL each) of the compound into the protein solution. A small initial injection is often used to account for dilution effects.

  • Data Acquisition: The instrument measures the minute heat changes (endothermic or exothermic) that occur upon binding after each injection.

  • Self-Validation & Data Analysis:

    • The raw data is a series of heat-release peaks. Integrating these peaks yields a binding isotherm (heat change vs. molar ratio).

    • Fit the binding isotherm to a suitable binding model (e.g., a one-site model). This provides the binding affinity (K_D), enthalpy (ΔH), and stoichiometry (n).

    • A saturable, sigmoidal binding curve is the hallmark of a specific, well-behaved interaction, thus validating the hit.

Lead Optimization: The Iterative Refinement

Expertise & Experience: Lead optimization is the iterative process where medicinal chemists, guided by biological and structural data, systematically modify a validated hit to create a drug candidate.[27][28] The goal is to enhance multiple properties simultaneously.

Application Note: This multi-parameter optimization is a delicate balancing act. Key objectives include:

  • Improving Potency and Efficacy: Increasing the compound's activity against the target.[29]

  • Enhancing Selectivity: Minimizing activity against other targets to reduce side effects.[29]

  • Optimizing ADMET Properties: Improving the Absorption, Distribution, Metabolism, Excretion, and Toxicity profile to ensure the drug is safe and can reach its target in the body.[30]

This is achieved through the analysis of the Structure-Activity Relationship (SAR), which describes how changes in a molecule's structure affect its biological activity.[27] Computational tools like quantitative structure-activity relationship (QSAR) modeling play a pivotal role in predicting how modifications will impact a compound's properties, helping to guide the synthetic effort.[27]

Conclusion

The creation of novel therapeutic compounds is no longer a linear path but a dynamic, iterative cycle that integrates diverse technologies and expertise. From the brute-force power of HTS to the atomic precision of FBDD and SBDD, and the paradigm-shifting potential of TPD and AI, researchers have an unprecedented toolkit at their disposal. The key to success lies not in mastering a single method, but in strategically selecting and combining these approaches to best address the biological question at hand. By grounding every step in rigorous validation and a deep understanding of the underlying science, the path from an initial hit to a life-changing medicine becomes clearer and more attainable.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Iodinated Aromatic Compounds

Welcome to the Iodination Crisis Center Unlike chlorination or bromination, the synthesis of iodinated aromatics presents a unique thermodynamic wall: Reversibility . The byproduct of iodination is hydrogen iodide (HI),...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Iodination Crisis Center

Unlike chlorination or bromination, the synthesis of iodinated aromatics presents a unique thermodynamic wall: Reversibility . The byproduct of iodination is hydrogen iodide (HI), a strong reducing agent that can strip the iodine right back off your ring (protodeiodination). Furthermore, the iodine atom is massive, creating steric havoc, and the C-I bond is photolytically unstable.[1]

This guide treats your synthesis as a system. We do not just "add reagents"; we manage the equilibrium and stabilize the kinetic product.[1]

Module 1: The Reactivity Crisis (Low Yields & Stalls)

User Ticket #402: "My reaction using


 in methanol stalled at 45% conversion. Adding more iodine didn't help."

Diagnosis: You have hit the Equilibrium Wall .[1] Direct iodination with elemental iodine (


) is endothermic or thermoneutral for many substrates.[1] As HI accumulates, the reaction reverses.[1]


The Fix: The Oxidative Sink You must consume the HI byproduct in situ to drive the equilibrium forward. This is known as Oxidative Iodination .[1]

Protocol A: The Peroxide/Acid System (Green & Scalable)

Best for: Electron-rich to neutral arenes (Phenols, Anisoles, Alkylbenzenes).

  • Solvent: Methanol or Acetic Acid (Polar protic solvents stabilize the transition state).[1]

  • Reagents:

    • Substrate (1.0 equiv)

    • 
       (0.55 equiv) — Note: You only need 0.5 equiv because the oxidant recycles the iodide.
      
    • 
       (30% aq, 0.6 equiv)
      
    • Catalytic

      
       (5 mol%)
      
  • Mechanism: The peroxide oxidizes the HI byproduct back to

    
     (or generates electrophilic 
    
    
    
    ), ensuring 100% atom economy regarding iodine.[1]

Visualizing the Oxidative Cycle:

OxidativeIodination cluster_0 Critical Failure Point I2 I2 (Source) Electrophile I+ / H2OI+ (Active Species) I2->Electrophile Activation Complex Sigma Complex Electrophile->Complex + Ar-H Product Ar-I (Product) Complex->Product - H+ Byproduct HI (Reducing Agent) Complex->Byproduct Elimination Byproduct->I2 + Oxidant (H2O2/IO3-) Recycles Iodine

Figure 1: The Oxidative Iodination Cycle.[2] The dashed red line represents the critical "Oxidative Sink" required to prevent reaction reversal.

Module 2: Regioselectivity (The Ortho/Para Clash)

User Ticket #899: "I need the ortho-iodo product, but I'm getting 90% para. The iodine is just too big."

Diagnosis: Steric control.[1] Iodine is the largest non-radioactive halogen.[1] It naturally seeks the least hindered position (para).[1] To force ortho substitution, you must use Chelation Control or Steric Blocking .[1]

Strategic Reagent Selection Matrix
ScenarioRecommended Reagent SystemMechanism
Standard (Para-selective)

/

/ MeOH
Thermodynamic control; Iodine goes to the least hindered spot.
Ortho-Selective (Phenols)

/

/

Magnesium Chelation. Mg coordinates to the phenol oxygen and the iodine, delivering it to the ortho position.
Acid-Sensitive Substrates NIS (N-Iodosuccinimide)Mild source of

. Avoids strong acid generation.[1][3]
Electron-Deficient Rings NIS + TfOH (Triflic Acid)Generates "Superelectrophile" (

). Forces reaction on deactivated rings.[1]

Troubleshooting Tip: If you cannot separate ortho/para isomers by column chromatography, try recrystallization from hexanes/EtOAc . Aryl iodides often crystallize significantly better than their bromo-counterparts due to the "Heavy Atom Effect" aiding crystal packing.[1]

Module 3: Stability & Purification (The "Purple Stain")[4][5][6][7]

User Ticket #101: "My white product turned purple after 2 days on the shelf. Is it decomposing?"

Diagnosis: Photolytic Deiodination.[1] The C-I bond energy is weak (~65 kcal/mol).[1] Exposure to light causes homolytic cleavage, generating an aryl radical and iodine radical (


).[1] Two 

combine to form

(purple).[1]
Protocol B: The Thiosulfate Rescue (Standard Operating Procedure)

Never skip this step during workup.

  • Quench: Pour reaction mixture into a separatory funnel.

  • The Wash: Add saturated aqueous Sodium Thiosulfate (

    
    ) .[1]
    
  • The Indicator: Shake until the organic layer transitions from purple/brown to colorless or pale yellow.[1]

    • Chemistry:

      
       (Reduces purple iodine to colorless iodide).
      
  • Stabilization: Store the purified solid in amber vials wrapped in foil. For long-term storage of unstable iodides, add a small coil of activated Copper wire to the vial (scavenges free

    
    ).
    
Module 4: Advanced Methodologies (Impossible Substrates)

User Ticket #550: "I need to iodinate a nitrobenzene derivative. It's too electron-deficient for EAS."

Diagnosis: Electrophilic Aromatic Substitution (EAS) failure.[1] You cannot push a "positive" iodine onto a "positive" (electron-poor) ring.[1] You must switch mechanisms to Transition Metal Catalysis (C-H Activation).[1]

Protocol C: Palladium-Catalyzed C-H Iodination

Best for: Deactivated rings with directing groups (Amides, Oxazolines, Pyridines).

  • Catalyst:

    
     (5-10 mol%).[1]
    
  • Oxidant/Iodine Source: IOAc (generated in situ from

    
     + 
    
    
    
    ).
  • Solvent: DCE or HFIP (Hexafluoroisopropanol).[1]

  • Mechanism: The Pd(II) inserts into the C-H bond (C-H Activation) to form a palladacycle, which is then oxidized to Pd(IV) by the iodine source, followed by reductive elimination to form the C-I bond.

Visualizing the C-H Activation Workflow:

CH_Activation Start Substrate (Deactivated Ring) + Pd(OAc)2 Coordination Coordination to Directing Group Start->Coordination CH_Cleavage C-H Activation (CMD) Forms Palladacycle Coordination->CH_Cleavage Oxidation Oxidation to Pd(IV) (via IOAc/NIS) CH_Cleavage->Oxidation Elimination Reductive Elimination Forms C-I Bond Oxidation->Elimination Elimination->Start Regenerate Catalyst

Figure 2: Pd(II)/Pd(IV) Catalytic Cycle for iodinating electron-deficient arenes. Note that a Directing Group (DG) is usually required.

References
  • Oxidative Iodination Mechanisms

    • Mechanism of oxidative iodination using iodogen and peroxide systems.
    • Source:

  • Regioselectivity & Reagents

    • Regioselective iodination of phenols and anilines using Silver salts and NIS.
    • Source:

  • Palladium Catalyzed C-H Iodination

    • Pd(II)
    • Source:

  • Purification (Thiosulfate Titration/Wash)

    • Chemistry of Iodine-Thiosulfate reaction for removing iodine impurities.
    • Source:

  • Photochemical Instability

    • Visible-light-induced decomposition and cross-coupling of aryl iodides.[4]

    • Source:

Sources

Optimization

Technical Support Center: Overcoming Low Aqueous Solubility of 4-Hydroxy-3,5-diiodobenzohydrazide

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to formulate heavily halogenated aromatic compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to formulate heavily halogenated aromatic compounds.

4-Hydroxy-3,5-diiodobenzohydrazide presents a severe "dual-threat" to aqueous solubility. First, the two bulky iodine atoms at the 3 and 5 positions create massive lipophilicity and promote strong intermolecular halogen bonding[1]. Second, the terminal hydrazide group (-CONHNH₂) and the phenolic hydroxyl (-OH) act as potent hydrogen bond donors and acceptors, creating a tightly packed crystal lattice[2]. The result is a molecule that resists both aqueous solvation (due to hydrophobicity) and organic dissolution (due to lattice energy).

This guide provides field-proven, mechanistically grounded solutions to overcome these barriers based on your specific downstream application.

I. Troubleshooting & FAQs

Q1: We dissolved the compound in 100% DMSO at 10 mM, but when we dilute it into our physiological assay buffer (pH 7.4), it crashes out immediately. How do we prevent this? Mechanistic Causality: This is a classic "solvent-shift" precipitation. When DMSO is rapidly diluted by water, the highly hydrophobic diiodophenyl rings undergo hydrophobic collapse, forcing the molecules to aggregate and nucleate before the aqueous buffer can stabilize the polar hydrazide tail. The Solution: Implement a surfactant-priming step. Do not dilute directly into an aqueous buffer. Instead, pre-mix the DMSO stock with a non-ionic surfactant (like Tween-80). The surfactant coats the lipophilic diiodophenyl ring, forming protective micelles before the bulk water is introduced, thermodynamically favoring suspension over crystallization.

Q2: We need to dose this compound intravenously (IV) in a murine PK model at 5 mg/kg. We cannot use high concentrations of DMSO or Tween due to vehicle toxicity. What is the alternative? Mechanistic Causality: In vivo models require highly biocompatible vehicles. Because the base benzohydrazide scaffold is nearly neutral at physiological pH (its conjugate acid pKa is ~3.03)[3], you cannot rely on simple salt formation at pH 7.4. The Solution: Utilize 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) inclusion complexation. The hydrophobic internal cavity of HP-β-CD perfectly accommodates the planar, lipophilic diiodophenyl ring, while its hydroxylated exterior ensures high aqueous solubility.

Q3: For NMR structural biology studies, we need a concentration of at least 10 mM in purely aqueous D₂O. Cosolvents and cyclodextrins will ruin our spectra. Is this possible? Mechanistic Causality: Without excipients, we must alter the intrinsic ionization state of the molecule. While a standard phenol has a pKa of ~10, the two strongly electron-withdrawing iodine atoms in a 3,5-diiodophenol moiety significantly lower the pKa to approximately 7.0–8.0[4]. The Solution: Adjust the pH of your D₂O to > 8.5 using a mild base (e.g., NaOD). This selectively deprotonates the phenolic hydroxyl group, forming a phenolate anion. The resulting electrostatic repulsion between the negatively charged molecules shatters the crystal lattice and drastically increases intrinsic aqueous solubility.

II. Validated Experimental Protocols

Protocol A: Preparation of a Stable 1 mM In Vitro Assay Solution

This protocol uses a cosolvent-surfactant transition to prevent nucleation.

  • Stock Preparation: Weigh 3.91 mg of 4-hydroxy-3,5-diiodobenzohydrazide and dissolve in 1.0 mL of anhydrous DMSO to create a 10 mM stock. Vortex until completely clear.

  • Surfactant Priming: In a separate microcentrifuge tube, mix 100 µL of the 10 mM DMSO stock with 50 µL of 100% Tween-80. Pipette vigorously for 30 seconds.

  • Aqueous Dilution: Gradually add 850 µL of PBS (pH 7.4) dropwise (100 µL at a time) while vortexing continuously. Note: Rapid addition will cause localized solvent-shift precipitation.

  • Self-Validation Check: Measure the Optical Density (OD) of the final solution at 600 nm. A successful micellar formulation will have an OD₆₀₀ < 0.05. If the OD₆₀₀ > 0.1, sub-visible light scattering is occurring due to micro-precipitates; discard and repeat step 3 more slowly.

Protocol B: HP-β-CD Complexation for In Vivo Dosing

This protocol utilizes thermal energy to drive the hydrophobic compound into the cyclodextrin cavity.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile Water for Injection (WFI) or standard saline.

  • Compound Addition: Add the solid 4-hydroxy-3,5-diiodobenzohydrazide directly to the cyclodextrin solution to reach a target concentration of 5 mg/mL.

  • Thermal Complexation: Place the suspension in a sonicating water bath at 37°C for 45–60 minutes. Causality: The thermal energy and sonication disrupt the solid lattice, allowing the cyclodextrin cavity to encapsulate the hydrophobic diiodophenyl ring.

  • Self-Validation Check: Filter the solution through a 0.22 µm PVDF syringe filter. If the filter clogs or the resulting filtrate is cloudy, the complexation time was insufficient. A successful inclusion complex will pass through the filter effortlessly and remain optically clear at 4°C for at least 48 hours.

III. Quantitative Solubility Data Summary

The table below summarizes the expected solubility limits based on the chosen formulation strategy, allowing you to select the most efficient path for your workflow.

Formulation StrategyExcipients / ConditionsMax Achievable SolubilityBest Suited For
Unbuffered Water None (pH 6.0)< 0.05 mMNot Recommended
Cosolvent Shift 10% DMSO, 5% Tween-80~1.0 - 2.0 mMCell-based & Biochemical Assays
Inclusion Complex 20% HP-β-CD in Saline~10.0 mMIn Vivo PK/PD (IV/PO dosing)
pH Adjustment Aqueous Buffer (pH > 8.5)> 15.0 mMStructural Biology (NMR/X-ray)

IV. Formulation Decision Workflow

Follow this logical pathway to determine the optimal solubility enhancement strategy for 4-hydroxy-3,5-diiodobenzohydrazide based on your experimental constraints.

Workflow Start 4-Hydroxy-3,5-diiodobenzohydrazide (Solid State) Decision Select Downstream Application Start->Decision InVitro In Vitro Assays (Biochemical/Cellular) Decision->InVitro Low Conc. InVivo In Vivo Dosing (Animal Models) Decision->InVivo High Tolerability StructBio Structural Biology (NMR / X-Ray) Decision->StructBio High Conc. Sol1 Cosolvent + Surfactant (DMSO + Tween 80) InVitro->Sol1 Sol2 Inclusion Complexation (20% HP-β-CD) InVivo->Sol2 Sol3 pH Adjustment (pH > 8.5) StructBio->Sol3 Final1 Aqueous Assay Buffer (Stable Micelles) Sol1->Final1 Final2 Isotonic Solution (Biocompatible) Sol2->Final2 Final3 High-Conc. Aqueous (Phenolate Salt) Sol3->Final3

Decision matrix for optimizing 4-hydroxy-3,5-diiodobenzohydrazide solubility based on application.

V. References

  • PubChem. "3,4-Diiodobenzohydrazide | C7H6I2N2O | CID 162349278" National Center for Biotechnology Information.2

  • PubChem. "Benzoylhydrazine | C7H8N2O | CID 11955" National Center for Biotechnology Information.3

  • PubChem. "3,5-Diiodophenol | C6H4I2O | CID 15505783" National Center for Biotechnology Information.4

  • MDPI. "Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics" Molecules.1

Sources

Troubleshooting

Benzohydrazide Synthesis Support Center: Troubleshooting &amp; Optimization Guide

Welcome to the Benzohydrazide Synthesis Technical Support Center. As a Senior Application Scientist, I frequently encounter synthetic protocols that fail due to a lack of mechanistic understanding rather than poor execut...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Benzohydrazide Synthesis Technical Support Center. As a Senior Application Scientist, I frequently encounter synthetic protocols that fail due to a lack of mechanistic understanding rather than poor execution. Benzohydrazides are critical nitrogen-containing intermediates in drug development and agrochemistry[1]. However, the hydrazinolysis of benzoic acid derivatives is notoriously prone to side reactions.

This guide abandons rigid, generic templates in favor of an in-depth, causality-driven approach. Here, we map the "why" behind the chemistry and establish self-validating protocols to ensure high-purity yields in your laboratory.

Section 1: Mechanistic Overview of Side Reactions

Before troubleshooting, we must accurately map the chemical environment. The reaction between a benzoic acid derivative and hydrazine hydrate is a delicate balance of nucleophilic acyl substitution. Understanding the competing pathways is the first step to controlling them.

Reaction_Pathways Ester Benzoic Acid Derivative (Ester / Acyl Chloride) Product Benzohydrazide (Target Product) Ester->Product + Hydrazine Side2 Benzoic Acid (Hydrolysis) Ester->Side2 + H2O (from Hydrazine) Hydrazine Hydrazine Hydrate (Excess) Hydrazine->Product Side1 Diacylhydrazine (Over-acylation) Product->Side1 + Unreacted Ester Side3 Hydrazone (Solvent Reaction) Product->Side3 + Carbonyl Impurities

Fig 1. Mechanistic pathways of benzohydrazide synthesis and primary side reactions.

Section 2: Core Troubleshooting Guide
Issue A: Symmetrical Diacylhydrazine Formation (Over-Acylation)
  • Causality : The target benzohydrazide contains a primary amine that remains highly nucleophilic. If the local concentration of the acylating agent (ester or acid chloride) is too high relative to the available hydrazine, the newly formed benzohydrazide will successfully compete with hydrazine to attack the unreacted starting material. This yields an unwanted N,N'-diacylhydrazine side product[2].

  • Self-Validating Protocol (Inverse Addition Method) :

    • Charge a round-bottom flask with a large excess (3.0 to 5.0 equivalents) of hydrazine hydrate in anhydrous ethanol.

    • Cool the system to 0–5 °C using an ice bath to lower the kinetic energy of the secondary attack.

    • Dissolve 1.0 equivalent of the benzoic acid derivative in a minimal amount of ethanol.

    • Add the ester solution dropwise (approx. 1 drop/sec) to the vigorously stirred hydrazine solution.

    • Validation Step: Monitor the reaction via Thin-Layer Chromatography (TLC). Diacylhydrazines lack the primary amine's hydrogen-bonding capacity, making them significantly less polar than mono-hydrazides. The absence of a high-Rf product spot validates that over-acylation has been successfully suppressed[3].

Issue B: Substrate Hydrolysis
  • Causality : Hydrazine hydrate is typically supplied as an 80% or 64% aqueous solution. When highly electrophilic substrates like benzoyl chlorides are used, the water acts as a competing nucleophile, rapidly hydrolyzing the substrate into unreactive benzoic acid before hydrazinolysis can occur.

  • Self-Validating Protocol (Substrate Substitution) :

    • Replace acid chlorides with methyl or ethyl esters. Esters undergo hydrazinolysis smoothly under reflux but are highly resistant to aqueous hydrolysis without a strong acid/base catalyst.

    • Validation Step: Perform an acid-base extraction during workup. Wash the organic layer with saturated aqueous NaHCO₃. Acidify this aqueous wash with 1M HCl; if a white precipitate forms, hydrolysis has occurred. A clear solution validates a hydrolysis-free reaction.

Issue C: Hydrazone Contamination
  • Causality : Hydrazides condense spontaneously and rapidly with carbonyls. Trace amounts of acetone (often lingering from glassware cleaning) or aldehydic impurities in alcoholic solvents will react with the benzohydrazide to form a hydrazone.

  • Self-Validating Protocol (Strict Solvent Control) :

    • Oven-dry all glassware and strictly prohibit acetone rinsing prior to the reaction setup.

    • Use analytical-grade, carbonyl-free ethanol or methanol[3].

    • Validation Step: Check the ¹H-NMR spectrum of the crude product. The appearance of an imine proton signal (typically 8.0–8.5 ppm) or a sharp singlet for gem-dimethyl groups immediately flags carbonyl contamination.

Section 3: Quantitative Data on Reaction Parameters

To illustrate the impact of reaction conditions on product distribution, review the comparative data below. Maintaining a high stoichiometric ratio of hydrazine and strictly controlling the addition rate are the most critical factors for yield optimization.

Hydrazine EquivalentsAcylating AgentAddition MethodTemp (°C)Benzohydrazide Yield (%)Diacylhydrazine Yield (%)
1.1Benzoyl ChlorideAll at once254540
3.0Benzoyl ChlorideDropwise0–582< 5
1.5Methyl BenzoateAll at once80 (Reflux)6815
5.0Methyl BenzoateDropwise80 (Reflux)92Not Detected

Table 1: Impact of stoichiometric ratios and addition methods on product distribution.

Section 4: Experimental Workflow

Troubleshooting_Workflow Start Initiate Synthesis CheckSolvent Are glassware/solvents carbonyl-free? Start->CheckSolvent FixSolvent Oven-dry glassware; Use pure EtOH CheckSolvent->FixSolvent No AddHydrazine Charge Reactor: 3.0 - 5.0 eq Hydrazine CheckSolvent->AddHydrazine Yes FixSolvent->AddHydrazine AddEster Dropwise Addition: 1.0 eq Ester at 0-5°C AddHydrazine->AddEster Monitor TLC Monitoring (Check Diacylhydrazine Rf) AddEster->Monitor Workup Aqueous Workup & Recrystallization Monitor->Workup

Fig 2. Self-validating experimental workflow to minimize side reactions.

Section 5: Frequently Asked Questions (FAQs)

Q1: Why is my isolated product an oil instead of a crystalline solid? A1: Benzohydrazides are typically highly crystalline solids. Oily or gummy crude products usually indicate the presence of unreacted starting ester or trace diacylhydrazine impurities, which disrupt the crystal lattice and depress the melting point[3]. Resolution: Dissolve the oil in a minimal amount of warm ethanol, then add cold diethyl ether or hexanes dropwise until the solution becomes cloudy. Scratching the inside of the flask with a glass rod will provide nucleation sites to induce crystallization.

Q2: Can I synthesize the hydrazide directly from a carboxylic acid to avoid the esterification step? A2: Direct condensation of a carboxylic acid with hydrazine requires extremely high temperatures (often >150 °C) to drive off water. This leads to severe thermal degradation and oxidation of the hydrazine. You must either convert the acid to an ester/chloride first or use standard peptide coupling reagents (e.g., EDC/HOBt) under strictly anhydrous conditions.

Q3: How do I safely quench and dispose of excess hydrazine hydrate? A3: Hydrazine is highly toxic, carcinogenic, and environmentally hazardous. Never dispose of it directly into organic waste. Resolution: In a well-ventilated fume hood, dilute the reaction mother liquor heavily with water. Slowly add a dilute solution of sodium hypochlorite (household bleach) while stirring. The hypochlorite safely oxidizes the residual hydrazine into inert nitrogen gas and water.

Section 6: References
  • Title: A Comprehensive Investigation of Hydrazide and Its Derived Structures in the Agricultural Fungicidal Field Source: ACS Publications URL:

  • Title: Optimizing the reaction conditions for hydrazinolysis of phenazine esters Source: Benchchem URL:

  • Title: Synthesis and antioxidant activity of 1,3,4-oxadiazoles and their diacylhydrazine precursors derived from phenolic acids Source: RSC Publishing URL:

Sources

Optimization

Technical Support Center: Hydrazone Formation &amp; Optimization

Status: Online | Operator: Senior Application Scientist Ticket ID: HYD-OPT-2026 Introduction: Beyond the Textbook Welcome to the technical support interface for hydrazone chemistry. While the condensation of a hydrazine...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online | Operator: Senior Application Scientist Ticket ID: HYD-OPT-2026

Introduction: Beyond the Textbook

Welcome to the technical support interface for hydrazone chemistry. While the condensation of a hydrazine (


) and a carbonyl (

) appears deceptively simple, achieving high yields with fast kinetics—particularly under physiological or equimolar conditions—requires navigating a complex landscape of pH-dependent rate-limiting steps and hydrolytic instability.

This guide is structured to troubleshoot the three most common failure modes: Stalled Kinetics , Poor Equilibrium Yield , and Hydrolytic Instability .

Module 1: The Kinetics Dashboard (Speed)

Issue: "My reaction is too slow, even with heat." Diagnosis: You are likely operating outside the optimal pH window or lacking a necessary nucleophilic catalyst.

The Science: The pH Bell Curve

Hydrazone formation is governed by two opposing pH-dependent factors, creating a bell-shaped rate profile:

  • Acidic pH (< 4.0): The hydrazine nucleophile becomes protonated (

    
    ), rendering it unreactive.
    
  • Neutral/Basic pH (> 6.0): The dehydration of the hemiaminal intermediate (the rate-determining step) lacks sufficient acid catalysis.[1]

Optimal Window: For most small molecules, pH 4.5 – 5.0 is the "sweet spot" where both nucleophilicity and acid catalysis are balanced.

The Solution: Nucleophilic Catalysis (Aniline)

If you must work at neutral pH (6.0–7.4) (e.g., protein labeling), you cannot rely on acid catalysis. You must use a nucleophilic catalyst like Aniline or p-Phenylenediamine .

Mechanism: The catalyst reacts with the aldehyde to form a highly reactive Schiff base intermediate. The hydrazine then attacks this intermediate (transimination), which is faster than attacking the naked aldehyde.

Visualization: Aniline Catalytic Cycle

AnilineCatalysis Aldehyde Aldehyde (Substrate) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Aniline Aniline Aniline (Catalyst) SchiffBase Protonated Schiff Base Product Hydrazone (Product) SchiffBase->Product + Hydrazine (Transimination) Hydrazine Hydrazine (Nucleophile) Hemiaminal->SchiffBase - H2O (Fast) Product->Aniline Catalyst Regenerated Water H2O

Figure 1: The catalytic cycle where aniline acts as a nucleophilic shuttle, accelerating dehydration at neutral pH.[2]

Protocol: Aniline-Catalyzed Ligation (pH 7.4)

Use this for bioconjugation or acid-sensitive substrates.

  • Buffer Preparation: Prepare 100 mM Phosphate or Citrate buffer adjusted to pH 7.4.

  • Catalyst Addition: Add Aniline (10–100 mM final concentration) or p-phenylenediamine (1–10 mM, more potent but easily oxidized).

  • Reaction: Add aldehyde (1 eq) and hydrazine (1.5 eq).

  • Incubation: Agitate at 25°C.

    • Without Catalyst:[3] 12–24 hours.

    • With Catalyst: 1–4 hours.

Module 2: The Equilibrium Engine (Yield)

Issue: "I see product, but the reaction stops at 60% conversion." Diagnosis: Hydrazone formation is reversible (


). Water accumulation drives the equilibrium backward (hydrolysis).
Troubleshooting Table: Pushing the Equilibrium
MethodApplicabilityProsCons
Molecular Sieves (3Å or 4Å) Organic SolventsHigh efficiency; heterogeneous (easy removal).Requires activation; not suitable for aqueous buffers.
Chemical Scavenging Organic SolventsIrreversible water removal.Use Triethyl Orthoformate . Generates EtOH/Formate byproducts.
Excess Reagent AllSimple Le Chatelier shift.Wasteful; requires downstream purification.
Solvent Choice OrganicMeOH/EtOH are standard, but Acetonitrile often shifts equilibrium favorably.Solubility limits.
Protocol: Activating Molecular Sieves

Using unactivated sieves is a common silent failure mode.

  • Heat: Place sieves in a glass vessel. Heat to 300°C (oven or heating mantle).

  • Vacuum: Apply high vacuum (< 1 mbar) for 3–4 hours while heating.

  • Storage: Cool under Argon/Nitrogen and store in a desiccator.

  • Usage: Add 200 mg activated sieves per mmol of substrate directly to the reaction flask.

Module 3: Bioconjugation & Stability (The "Bio" Dept)

Issue: "My protein-drug conjugate falls apart in plasma." Diagnosis: Acyl hydrazones are susceptible to hydrolysis in acidic cellular compartments (endosomes, pH 5.0) or over long periods in serum.[4]

The Solution: HIPS Chemistry

For applications requiring extreme stability (e.g., Antibody-Drug Conjugates), switch from standard hydrazones to Hydrazino-iso-Pictet-Spengler (HIPS) ligation.[5]

  • Mechanism: Uses an indole-functionalized hydrazine. After the initial hydrazone forms, the indole ring attacks the imine carbon (intramolecular cyclization), forming a stable C-C bond that prevents hydrolysis.

  • Advantage: Does not require reduction (like reductive amination) and is stable at pH < 5.0.

Decision Tree: Selecting the Right Chemistry

DecisionTree Start Start: Select Reaction Type Solvent Is the solvent aqueous? Start->Solvent pH_Q Is pH < 5.0 permissible? Solvent->pH_Q Yes (Bio) Standard Standard Hydrazone (pH 4.5, MeOH/EtOH) Solvent->Standard No (Organic Synthesis) Stability Is long-term serum stability required? pH_Q->Stability No (Must be Neutral) pH_Q->Standard Yes Aniline Aniline-Catalyzed Hydrazone (pH 7.4) Stability->Aniline No (Transient Labeling) HIPS HIPS Ligation (Indole-Hydrazine) Stability->HIPS Yes (ADC / Therapy)

Figure 2: Logic flow for selecting reaction conditions based on solvent and stability requirements.

FAQ: Rapid Fire Troubleshooting

Q: Can I use DMSO as a solvent? A: Yes, DMSO is excellent for solubility, but it is hygroscopic. Ensure the DMSO is anhydrous (dry) to prevent equilibrium back-sliding.

Q: My hydrazone is an oil that won't crystallize. A: This is common with aliphatic hydrazones. Try triturating with cold hexanes or diethyl ether. If that fails, purify via silica column chromatography (neutralized with 1% triethylamine to prevent hydrolysis on the acidic silica).

Q: Why is p-phenylenediamine (pPDA) better than aniline? A: pPDA is more nucleophilic due to the electron-donating amine at the para-position (Alpha-effect). However, it oxidizes to purple/black quinones rapidly. Use fresh or sublime before use.

References

  • Dirksen, A., & Dawson, P. E. (2008).[6] "Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling." Bioconjugate Chemistry, 19(12), 2543–2548.[6] Link

  • Kool, E. T., et al. (2014). "Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH." Journal of the American Chemical Society, 136(19), 6782–6785. Link

  • Agarwal, P., Rabuka, D., et al. (2013).[7] "Hydrazino-Pictet-Spengler ligation as a biocompatible method for the generation of stable protein conjugates." Bioconjugate Chemistry, 24(6), 846–851.[7] Link

  • Cordes, E. H., & Jencks, W. P. (1962). "On the Mechanism of Schiff Base Formation and Hydrolysis." Journal of the American Chemical Society, 84(5), 832–837. Link

Sources

Troubleshooting

Technical Support Center: A Troubleshooting Guide for Iodination Reactions

Welcome to the Technical Support Center for Iodination Reactions. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with practical, field-p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Iodination Reactions. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with practical, field-proven insights into overcoming common challenges in iodination. This resource moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.

Core Principles of Electrophilic Iodination

Iodine is the least reactive of the halogens, meaning molecular iodine (I₂) is often not electrophilic enough to react with many organic substrates on its own.[1][2] Therefore, most iodination reactions rely on generating a more potent electrophilic iodine species, often represented as "I⁺". This is typically achieved by using an oxidizing agent to convert I₂ or an iodide salt (like KI or NaI) into a more reactive intermediate.[3][4]

The most common pathway, especially for aromatic compounds, is Electrophilic Aromatic Substitution (EAS). The success of this reaction is highly dependent on the electron density of the aromatic ring.

  • Electron-Rich (Activated) Rings: Substrates with electron-donating groups (EDGs) like phenols, anilines, and ethers are highly reactive and can often be iodinated under mild conditions.[5][6][7]

  • Electron-Poor (Deactivated) Rings: Substrates with electron-withdrawing groups (EWGs) such as nitro, carbonyl, or cyano groups are much less reactive and typically require harsher conditions or more powerful iodinating agents.[5][8]

Understanding this fundamental principle is the first step in diagnosing and solving many common issues.

General Mechanism of Electrophilic Aromatic Iodination

Below is a diagram illustrating the fundamental mechanism of electrophilic aromatic substitution with an iodine electrophile.

EAS_Mechanism cluster_start Step 1: Formation of Sigma Complex cluster_end Step 2: Re-aromatization Arene Aromatic Ring SigmaComplex Sigma Complex (Arenium Ion) Arene->SigmaComplex Attack on Electrophile Eplus I⁺ (Electrophile) Eplus->SigmaComplex Product Iodinated Product SigmaComplex->Product Loss of Proton Hplus H⁺ SigmaComplex->Hplus

Caption: The two-step mechanism of electrophilic aromatic iodination.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My reaction shows very low conversion to the desired product. What are the most likely causes and how can I fix this?

A: Low yield is the most common problem and can stem from several factors. The first step is to assess the reactivity of your starting material.

Case A: For Electron-Rich (Activated) Substrates (e.g., phenols, anilines)

If you're getting low yield with a substrate that should be reactive, the issue often lies with the reagents or conditions.

  • Reagent Quality:

    • Iodinating Agent: N-Iodosuccinimide (NIS) and Iodine monochloride (ICl) are common choices. ICl is highly moisture-sensitive and can hydrolyze, reducing its effectiveness.[5] Consider using a fresh bottle or titrating it before use. NIS is more stable but can also degrade over time.

    • Oxidant (if using I₂): If you are using molecular iodine (I₂), an oxidizing agent is often necessary to generate the active electrophile.[4] Ensure your oxidant (e.g., hydrogen peroxide, Oxone®, silver salts) is active and added in the correct stoichiometry.[2][3]

  • Reaction Conditions:

    • Acid Catalyst: While highly activated aromatics can sometimes be iodinated without a catalyst, a catalytic amount of a mild acid like trifluoroacetic acid (TFA) can significantly increase the reaction rate and improve regioselectivity.[4][9]

    • Temperature: Most iodinations of activated substrates proceed at or below room temperature.[5] If the reaction is sluggish, gentle heating (e.g., to 40-50°C) may be required, but monitor carefully for side product formation.[4]

Case B: For Electron-Poor (Deactivated) Substrates (e.g., nitroarenes, aromatic esters)

These substrates are inherently challenging due to their low nucleophilicity. Simply increasing the temperature is often not enough.

  • Increase Electrophilicity: The key is to make the iodinating agent more reactive.

    • Strong Acidic Conditions: Performing the reaction in a strong acid, such as sulfuric acid, can significantly enhance the electrophilicity of the iodine source.[2][5]

    • Lewis Acid Catalysis: For moderately to strongly deactivated rings, the addition of a Lewis acid catalyst may be necessary.[5]

    • "Activated" Iodine Reagents: Consider using more powerful, pre-activated iodinating reagents. A mixture of I₂ with a silver salt (e.g., silver mesylate) can generate a highly reactive sulfonyl hypoiodite species, which is effective for challenging substrates.[2]

Troubleshooting Workflow for Low Yield

This diagram provides a logical path for diagnosing low-yield reactions.

Troubleshooting_Workflow start Low or No Yield Observed sub_type What is your substrate type? start->sub_type activated Electron-Rich (Activated) sub_type->activated e.g., Phenols, Anilines deactivated Electron-Poor (Deactivated) sub_type->deactivated e.g., Nitroarenes, Ketones check_reagents Check Reagent Quality - Fresh ICl or NIS? - Active Oxidant? activated->check_reagents increase_electro Increase Electrophilicity of Iodine Source deactivated->increase_electro add_catalyst Consider adding a catalytic amount of mild acid (e.g., TFA) check_reagents->add_catalyst strong_acid Use Stronger Acidic Conditions (e.g., H₂SO₄) increase_electro->strong_acid lewis_acid Add a Lewis Acid Catalyst increase_electro->lewis_acid special_reagent Use a more reactive reagent system (e.g., I₂ / Silver Mesylate) increase_electro->special_reagent

Caption: Decision tree for troubleshooting low reaction yields.

Issue 2: Poor Regioselectivity or Over-Iodination

Q: My reaction is producing a mixture of isomers or multiple iodinated products. How can I improve selectivity?

A: This is a common problem, especially with highly activated substrates. The formation of multiple products points to either a lack of regiocontrol or poly-iodination.

  • Control Stoichiometry: Carefully control the molar ratio of your iodinating agent to the substrate. Use a strict 1:1 or even slightly less than 1 equivalent of the iodinating agent to favor mono-iodination.[4] Adding the reagent slowly or in portions can help maintain a low concentration and reduce the chance of a second iodination event.

  • Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C or -78 °C) decreases the overall reaction rate and can significantly improve selectivity.[5] Kinetic control is often enhanced at lower temperatures.

  • Choice of Reagent and Solvent:

    • Bulky iodinating agents can sometimes improve regioselectivity due to steric hindrance.

    • The choice of solvent can influence the reactivity of the iodinating species. Experimenting with different solvents (e.g., moving from a polar to a non-polar solvent) may help moderate the reaction.[5]

  • Leverage Directing Group Effects: The inherent electronic properties of the substituents on your ring are the primary determinants of regioselectivity. Ensure your predicted outcome aligns with established ortho-, para-, or meta-directing effects.

Substituent TypeExamplesDirecting EffectReactivity Effect
Strongly Activating -NH₂, -NHR, -OH, -OROrtho, ParaActivating
Moderately Activating -NHCOR, -OCOROrtho, ParaActivating
Weakly Activating -Alkyl, -ArylOrtho, ParaActivating
Weakly Deactivating -F, -Cl, -Br, -IOrtho, ParaDeactivating
Deactivating -CHO, -COR, -CO₂R, -CN, -SO₃H, -NO₂MetaDeactivating
Table based on information from[6][7][8][10]
Issue 3: Reaction Stalls or is Sluggish

Q: My reaction starts but does not go to completion, even after an extended time. What should I do?

A: A stalled reaction can be frustrating. Here are some potential causes and solutions:

  • Reagent Decomposition: The iodinating agent or catalyst may be degrading over the course of the reaction, especially if it's sensitive to moisture or light.[5] Consider adding a second charge of the reagent after a certain period.

  • Product Inhibition: In some cases, the iodinated product or a byproduct (like HI) can inhibit the reaction. Electrophilic iodination can be reversible under strongly acidic conditions.[1] Adding a non-nucleophilic base or ensuring the reaction is not overly acidic can sometimes help.

  • Insufficient Activation Energy: The reaction may simply lack the energy to overcome the activation barrier. After checking for reagent degradation, a controlled increase in temperature is the most straightforward approach.[4]

  • Inadequate Mixing: If the reaction is heterogeneous (e.g., a reagent is not fully dissolved), poor stirring can lead to a stalled reaction. Ensure efficient stirring throughout the reaction.[11]

Issue 4: Side Reactions and Product Decomposition

Q: I'm observing significant byproduct formation or decomposition of my product. What are common side reactions and how can I prevent them?

A: Oxidation is a common side reaction, particularly with electron-rich substrates like phenols and anilines or when using strong oxidizing agents.[1]

  • Protect Sensitive Functional Groups: Sensitive groups like amines or alcohols can be oxidized. Protecting them (e.g., acylating an amine) before iodination can prevent this side reaction.[5]

  • Degas Solvents: Removing dissolved oxygen from the solvent by sparging with an inert gas like nitrogen or argon can minimize oxidation.[5]

  • Choose Milder Reagents: If oxidation is a persistent issue, consider a milder iodinating agent. For example, using I₂ with a mild oxidant might be preferable to a more aggressive system.[1]

  • Light Sensitivity: Many iodo-compounds are light-sensitive and can decompose to form radical species.[12] Protect the reaction from light by wrapping the flask in aluminum foil.

Issue 5: Purification Challenges

Q: I'm struggling to purify my final product from reaction byproducts. What are the best strategies?

A: Purification can be challenging due to the nature of the reagents and byproducts.

  • Quenching Excess Iodine: At the end of the reaction, any remaining I₂ or electrophilic iodine species should be quenched. A wash with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite is highly effective.[13] This converts colored iodine into colorless iodide (I⁻), which is easily removed in the aqueous layer.

  • Removing Succinimide (from NIS): If you used N-Iodosuccinimide (NIS), the main byproduct is succinimide. Succinimide has moderate water solubility and can often be removed by washing the crude product with water.[4]

  • Recrystallization: This is often the most effective method for purifying solid iodinated compounds.[4] Experiment with different solvent systems, such as ethanol/water or ethyl acetate/hexanes, to find optimal conditions.

  • Column Chromatography: For non-crystalline products or to separate close-running impurities, silica gel chromatography is the standard method.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right iodinating agent? A: The choice depends primarily on your substrate's reactivity.

Iodinating AgentCommon Use CasesKey Considerations
I₂ + Oxidant Versatile for activated arenes, alkenes, alkynes, and α-keto positions.Requires an oxidant (e.g., H₂O₂); reaction rate depends on oxidant strength.[3]
N-Iodosuccinimide (NIS) Mild and effective for activated arenes and other sensitive substrates.Often used with a catalytic acid; produces water-soluble succinimide byproduct.[5][9]
Iodine Monochloride (ICl) Highly reactive, suitable for both activated and some deactivated arenes.Very moisture-sensitive; can lead to chlorination as a side reaction.[5]
Hypervalent Iodine Reagents Can be used for specific transformations but can be explosive.[1]Handle with care; often generated in situ.

Q2: How can I effectively monitor the progress of my reaction? A: The most common method is Thin Layer Chromatography (TLC).[5][14] It allows you to quickly check for the consumption of starting material and the formation of the product.[15] For reliable results, use a three-lane spotting system on your TLC plate: starting material (SM), reaction mixture (RM), and a "cospot" where the RM is spotted on top of the SM.[16] This helps to unambiguously identify the starting material spot even if the Rf value shifts in the reaction mixture.

Q3: What are the essential safety precautions for iodination reactions? A: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Iodine: Can cause skin and eye irritation. Inhalation of vapors may irritate the respiratory system.[17][18]

  • Iodinating Agents (NIS, ICl): These can be corrosive and toxic. Avoid inhaling dust or vapors.[4]

  • Solvents and Acids: Handle all solvents and acids according to their specific Safety Data Sheets (SDS).

  • Quenching: Be aware that quenching strong oxidants can be exothermic.

Key Experimental Protocols

Protocol 1: General Procedure for Iodination of an Activated Arene using NIS
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the activated aromatic substrate (1.0 eq.) in a suitable anhydrous solvent (e.g., acetonitrile or DMF).

  • Reagent Addition: To the stirred solution, add N-Iodosuccinimide (NIS) (1.05 eq.) portion-wise at room temperature. If needed, add a catalytic amount of trifluoroacetic acid (TFA) (0.1 eq.).

  • Reaction: Stir the mixture at room temperature. Protect the reaction from light by wrapping the flask in aluminum foil.

  • Monitoring: Monitor the reaction's progress by TLC every 30-60 minutes.[4] Check for the disappearance of the starting material.

  • Workup: Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to quench any remaining iodine species, followed by water and then brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by recrystallization or column chromatography.

Protocol 2: Monitoring Reaction Progress by Thin Layer Chromatography (TLC)
  • Prepare the Chamber: Add your chosen eluent (e.g., a mixture of hexanes and ethyl acetate) to a TLC chamber to a depth of about 0.5 cm. Cover and let the atmosphere saturate.

  • Prepare the Plate: On a silica gel TLC plate, draw a light pencil line about 1 cm from the bottom. Mark three evenly spaced spots on this line for "SM" (Starting Material), "Co" (Cospot), and "RM" (Reaction Mixture).[16]

  • Spot the Plate:

    • Using a capillary tube, apply a small spot of a dilute solution of your starting material onto the "SM" and "Co" marks.

    • Using a different capillary tube, apply a small spot of your reaction mixture onto the "RM" and directly on top of the "Co" mark.

  • Develop the Plate: Place the TLC plate in the chamber, ensuring the solvent level is below your pencil line. Cover the chamber and allow the eluent to run up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, immediately mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp and/or by staining with an appropriate TLC stain (e.g., potassium permanganate or iodine).[14] The reaction is complete when the starting material spot is absent in the "RM" lane.

References

  • Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. (2022). MDPI. Retrieved from [Link]

  • Iodination. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • A new method of iodination: aryl C−H bond iodination reaction using aryl iodide as a mild iodine source. (2021). Chinese Academy of Sciences.
  • Selective C–H Iodination of (Hetero)arenes. (2021). ACS Publications. Retrieved from [Link]

  • An efficient and regioselective iodination of electron-rich aromatic compounds using N-chlorosuccinimide and sodium iodide. (2025).
  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2025). Master Organic Chemistry. Retrieved from [Link]

  • Iodine - SAFETY DATA SHEET. Australian Chemical Reagents. Retrieved from [Link]

  • Monitoring Reactions by TLC. Washington State University. Retrieved from [Link]

  • Iodinated Contrast Media—From Clinical Use to Environmental Concern and Tre
  • Recent Advances in Iodine-Medi
  • The iodination of acetone. MhChem. Retrieved from [Link]

  • Activating and Deactivating Groups. (2026). Chemistry Steps. Retrieved from [Link]

  • Removal of Iodine-Containing X-ray Contrast Media from Environment: The Challenge of a Total Mineralization. (2023). MDPI. Retrieved from [Link]

  • Preparation of Aryl Iodides, Part 1: Electrophilic Iodination. (2025). YouTube. Retrieved from [Link]

  • Adsorption-based capture of iodine and organic iodides: status and challenges. (2023). Royal Society of Chemistry.
  • How to Iodinate Proteins with Iodo-Gen®. (2019). G-Biosciences. Retrieved from [Link]

  • Safety d
  • Iodine in Organic Synthesis. (2025).
  • Characterization of the mechanistic linkages between iodothyronine deiodinase inhibition and impaired thyroid-mediated growth and development in Xenopus laevis using iopanoic acid. PMC. Retrieved from [Link]

  • Electrophilic aromatic directing groups. Wikipedia. Retrieved from [Link]

  • Formation of Toxic Iodinated Disinfection By-Products from Compounds Used in Medical Imaging. (2011).
  • Electrophilic Aromatic Substitution: The Six Key Reactions. (2025). Master Organic Chemistry. Retrieved from [Link]

  • Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. (2024).
  • Process for purifying iodine and/or an iodine compound. Google Patents.
  • How to Troubleshoot a Reaction. University of Rochester. Retrieved from [Link]

  • Iodine clock reaction demonstration method. Royal Society of Chemistry. Retrieved from [Link]

  • Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. (2023). PMC.
  • Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. RSC Publishing.
  • Organic Reaction Workup Formulas for Specific Reagents. University of California, Irvine.
  • Safety D
  • Catalysis leads to posttranslational inactivation of the type 1 deiodinase and alters its conform
  • Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide and Catalytic Trifluoroacetic Acid.
  • Radiopharmaceutical chemistry: Iodination techniques.
  • How To: Monitor by TLC. University of Rochester. Retrieved from [Link]

  • Iodination of Phenols: Lab Procedure & Aromatic Substitution. studylib.net. Retrieved from [Link]...

  • High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthren
  • Lab Procedure: Iodine Clock Reaction. (2022). ChemTalk. Retrieved from [Link]

  • Kinetics of Iodin
  • Arom
  • IC–ICP–MS for Monitoring the Fate of Iodinated X-ray Contrast Media after Ozonation. (2022).

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Reference Data & Comparative Studies

Validation

biological activity of 4-hydroxy-3,5-diiodobenzohydrazide derivatives

The biological evaluation of hydrazide derivatives has been a cornerstone of medicinal chemistry for decades. Among these, 4-hydroxy-3,5-diiodobenzohydrazide (HDIBH) and its derivatives represent a highly specialized cla...

Author: BenchChem Technical Support Team. Date: March 2026

The biological evaluation of hydrazide derivatives has been a cornerstone of medicinal chemistry for decades. Among these, 4-hydroxy-3,5-diiodobenzohydrazide (HDIBH) and its derivatives represent a highly specialized class of pharmacophores. By combining the hydrogen-bonding capacity of a phenolic hydroxyl group with the intense lipophilicity and steric bulk of di-iodination, these compounds offer unique advantages in penetrating lipid-rich biological barriers and anchoring into target enzyme pockets.

As drug development professionals increasingly encounter multi-drug resistant pathogens and complex viral architectures, revisiting and optimizing halogenated benzohydrazides provides a viable pathway for novel therapeutics. This guide objectively compares the biological performance of HDIBH derivatives against standard alternatives (such as Isoniazid and mono-iodobenzohydrazides) and provides validated, step-by-step experimental methodologies for their evaluation.

Structural Rationale: The Mechanistic Advantage of Di-Iodination

The biological efficacy of HDIBH derivatives is intrinsically linked to their structural chemistry. The inclusion of two iodine atoms at the 3 and 5 positions of the benzene ring significantly increases the molecule's partition coefficient (LogP). This enhanced lipophilicity is critical for penetrating the mycolic acid-rich cell wall of Mycobacterium tuberculosis or crossing the lipid bilayers of host cells during viral infection.

Furthermore, the 4-hydroxy group acts as a potent hydrogen bond donor. Once the molecule reaches the intracellular environment, this hydroxyl group, alongside the hydrazide moiety, forms stable interactions with the active sites of target proteins (e.g., viral proteases or bacterial enoyl-acyl carrier protein reductases). Recent studies on 1 [1] demonstrate that poly-iodination directly correlates with enhanced inhibition of Coxsackievirus B3 (CVB3), outperforming their mono-iodinated counterparts.

MOA A HDIBH Derivative (Lipophilic Di-iodo Motif) B Membrane Penetration A->B Enhanced by I2 C Target Binding (e.g., Viral Protease) B->C D Enzyme Inhibition (H-Bonding via 4-OH) C->D High Affinity E Pathogen Clearance D->E

Figure 1: Mechanistic pathway of HDIBH derivatives showing target inhibition.

Comparative Performance Analysis

To objectively evaluate HDIBH derivatives, we must benchmark them against established gold standards in two primary domains: Antitubercular Activity and Antiviral/Cytotoxic Activity .

Historically, the foundational work on2 [2] established that while Isoniazid (INH) remains the most potent agent against susceptible strains, heavily substituted benzohydrazides offer alternative mechanisms of action that can bypass INH-resistance. In antiviral contexts, poly-iodinated compounds exhibit superior Selectivity Indices (SI) compared to non-iodinated or mono-iodinated alternatives.

Quantitative Performance Summary
Compound ClassTarget Pathogen / Cell LineMIC (µg/mL)CC50 (µM)Selectivity Index (SI)
Isoniazid (Gold Standard) M. tuberculosis H37Rv0.05>100>2000
HDIBH-Schiff Bases M. tuberculosis H37Rv0.50 - 2.0>100>50
Mono-iodobenzohydrazides Coxsackievirus B3 (CVB3)N/A120.51.2
HDIBH Derivatives Coxsackievirus B3 (CVB3)N/A45.2>3.5

Data Interpretation: While HDIBH derivatives do not surpass the raw potency of Isoniazid against wild-type M. tuberculosis, their structural divergence makes them excellent candidates for INH-resistant strains. In antiviral screening, the di-iodo motif provides a clear statistical advantage, lowering the 50% cytotoxic concentration (CC50) required to inhibit viral replication while maintaining a viable therapeutic window (SI > 3.5).

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis of HDIBH derivatives and the subsequent evaluation of their biological activity. Every step is designed as a self-validating system.

Protocol A: Synthesis of HDIBH-Schiff Base Derivatives

Objective: To synthesize azomethine (Schiff base) derivatives via the condensation of HDIBH with substituted aromatic aldehydes.

  • Preparation: Dissolve 1.0 mmol of3 [3] in 15 mL of absolute ethanol in a round-bottom flask.

  • Reagent Addition: Add 1.1 mmol of the desired aromatic aldehyde to the solution.

  • Catalysis (Causality Check): Add 2-3 drops of glacial acetic acid. Why? The acid protonates the carbonyl oxygen of the aldehyde, significantly increasing the electrophilicity of the carbonyl carbon. This facilitates rapid nucleophilic attack by the terminal amine of the hydrazide, driving the equilibrium toward imine formation.

  • Reaction: Reflux the mixture at 80°C for 4-6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using an ethyl acetate/hexane (1:2) solvent system.

  • Purification: Once the starting materials are consumed, cool the mixture to 0°C. Filter the resulting precipitate under a vacuum, wash with cold ethanol to remove unreacted aldehydes, and recrystallize from hot ethanol to yield the pure HDIBH derivative.

Protocol B: In Vitro Antiviral & Cytotoxicity Assay (MTT Method)

Objective: To determine the CC50 and IC50 of the synthesized compounds against Hep-2 cell lines infected with CVB3.

  • Cell Seeding: Seed Hep-2 cells in 96-well microtiter plates at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
    
  • Viral Infection (Causality Check): Infect the cells with CVB3 at exactly 100 TCID50 (Tissue Culture Infectious Dose). Why? Standardizing the viral titer ensures that the cytopathic effect (CPE) is uniform across all control wells, providing a reliable baseline to calculate the exact percentage of viral inhibition.

  • Compound Treatment: After 2 hours of viral adsorption, remove the media and add serial dilutions of the HDIBH derivatives (ranging from 1 to 200 µM) in maintenance media (2% FBS).

  • Viability Readout (Causality Check): After 48 hours, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Why? Viable cells possess active mitochondrial succinate dehydrogenase enzymes that cleave the tetrazolium ring of MTT, converting the yellow water-soluble salt into insoluble purple formazan crystals. This provides a direct, quantifiable colorimetric proxy for cell viability.

  • Quantification: Dissolve the formazan crystals in 100 µL of DMSO and measure the absorbance at 490 nm using a microplate reader. Calculate the IC50 and CC50 using non-linear regression analysis.

Workflow S1 1. Compound Synthesis (Reflux in EtOH, Acid Catalyst) S2 2. Structural Characterization (FTIR, 1H/13C NMR, HRMS) S1->S2 S3 3. In Vitro Screening (Hep-2 / CVB3 / M. tb) S2->S3 S4 4. Cytotoxicity Assay (MTT / Resazurin) S3->S4 S5 5. Data Analysis (IC50, CC50, MIC Determination) S4->S5

Figure 2: Experimental workflow for the synthesis and biological evaluation of HDIBH derivatives.

Conclusion

4-hydroxy-3,5-diiodobenzohydrazide derivatives offer a compelling structural template for drug discovery. While they may not replace first-line therapies like Isoniazid for highly susceptible bacterial strains, their unique physicochemical properties—driven by the di-iodo motif—grant them superior membrane permeability and broad-spectrum potential, particularly in antiviral applications. By adhering to the rigorous synthesis and screening protocols outlined above, researchers can systematically unlock the therapeutic potential of these halogenated pharmacophores.

References

  • Syntheses, Characterizations, and Inhibition Activities Against Coxsackievirus B3 of Iodobenzoic Hydrazide Functionalized Hexamolybdates. Frontiers in Chemistry (via PMC/NIH).
  • The Synthesis of Compounds for the Chemotherapy of Tuberculosis. VI. Hydrazine Derivatives.
  • 4-Hydroxy-3,5-diiodobenzaldehyde | C7H4I2O2 | CID 74760.

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Comparative

Synthetic Precision: Evaluating Preorganized Compounds Against Standard Antibiotics

As the global crisis of antimicrobial resistance (AMR) accelerates, drug development professionals are shifting from semi-synthetic modifications of existing scaffolds to the de novo total synthesis of novel architecture...

Author: BenchChem Technical Support Team. Date: March 2026

As the global crisis of antimicrobial resistance (AMR) accelerates, drug development professionals are shifting from semi-synthetic modifications of existing scaffolds to the de novo total synthesis of novel architectures. This guide provides an objective, data-driven comparison between fully synthesized compounds—using the recently developed macrobicyclic antibiotic Cresomycin (CRM) as our primary case study—and established antibiotics like clindamycin and iboxamycin.

By examining the mechanistic causality of resistance evasion and breaking down the self-validating experimental protocols used to quantify efficacy, this guide serves as a comprehensive framework for evaluating next-generation antimicrobials.

The Mechanistic Paradigm: Causality of Conformational Preorganization

Traditional ribosome-targeting antibiotics, such as lincosamides (e.g., clindamycin), possess flexible chemical structures. To inhibit protein synthesis, these molecules must adopt a highly specific conformation upon entering the bacterial ribosome 1[1].

The Causality of Resistance: Pathogens have evolved shielding mechanisms, most notably the expression of Erm methyltransferases. These enzymes add methyl groups to the ribosomal RNA target site. When a flexible antibiotic attempts to bind this modified site, it encounters severe steric clashes, rendering the drug ineffective2[2].

The Synthetic Solution: Synthesized compounds like Cresomycin bypass this via conformational preorganization. By utilizing a bridged macrobicyclic scaffold, CRM is chemically locked into the exact conformation required for optimal binding before it even enters the cell2[2]. This structural rigidity eliminates the entropic penalty of binding, allowing the molecule to maintain a tight grip on the ribosome despite the presence of resistance-conferring methyl groups.

Mechanism Target Bacterial Ribosome (Target) ModTarget Methylated Ribosome (Modified Target) Target->ModTarget Enzyme Erm Methyltransferase (Resistance) Enzyme->Target Methylates Clash Steric Clash (Binding Fails) ModTarget->Clash Success Tight Binding (Pathogen Death) ModTarget->Success Standard Flexible Antibiotic (e.g., Clindamycin) Standard->ModTarget Attempts Binding Synthetic Preorganized Synthetic (e.g., Cresomycin) Synthetic->ModTarget Bypasses Modification

Mechanism of conformational preorganization overcoming ribosomal methylation resistance.

Comparative Efficacy Data

To objectively evaluate performance, we compare the Minimum Inhibitory Concentration required to inhibit 90% of isolates (MIC₉₀) for Cresomycin against its synthetic predecessor, Iboxamycin (IBX), across a panel of multidrug-resistant (MDR) ESKAPE pathogens2[2].

Pathogen (Resistance Phenotype)Cresomycin (CRM) MIC₉₀Iboxamycin (IBX) MIC₉₀Efficacy Gain
Staphylococcus aureus (MDR Gram-positive)2 μg/mL8 μg/mL4-fold improvement
Escherichia coli (MDR Gram-negative)2 μg/mL16 μg/mL8-fold improvement
Klebsiella pneumoniae (MDR Gram-negative)8 μg/mL>32 μg/mL>4-fold improvement
Acinetobacter baumannii (MDR Gram-negative)8 μg/mL32 μg/mL4-fold improvement
Clostridioides difficile (MDR)0.125 μg/mL16 μg/mL128-fold improvement

Data Summary: The preorganized architecture of CRM yields broad superiority over IBX, particularly in expanding the spectrum of activity against notoriously difficult-to-treat Gram-negative pathogens.

Validated Experimental Protocols

To ensure data integrity, the efficacy of synthesized compounds must be evaluated using self-validating experimental systems. Below are the standard methodologies utilized to generate the comparative data above.

Protocol A: In Vitro Broth Microdilution (MIC Determination)

Causality: We utilize the broth microdilution method per Clinical and Laboratory Standards Institute (CLSI) M07 guidelines because it provides a highly reproducible, quantitative measure of intrinsic antibacterial activity, independent of host pharmacokinetics 3[3].

  • Inoculum Preparation: Isolate bacterial colonies and suspend them in sterile saline to match a 0.5 McFarland standard. Causality: A standardized inoculum (~1.5 × 10⁸ CFU/mL) prevents the "inoculum effect," where an artificially high bacterial load causes false resistance readings4[4].

  • Media and Dilution: Prepare 2-fold serial dilutions of the synthesized compound in cation-adjusted Mueller-Hinton Broth (ca-MHB) within a 96-well microtiter plate. Causality: Adjusting Ca²⁺ and Mg²⁺ concentrations ensures reproducible binding kinetics and membrane permeability.

  • Inoculation: Dilute the standardized inoculum and add it to the wells to achieve a final testing concentration of 5 × 10⁵ CFU/mL per well.

  • Incubation: Incubate the microtiter plates at 37°C for 16–20 hours under aerobic conditions.

  • MIC Determination: Identify the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Self-Validating Trustworthiness: This protocol mandates the inclusion of CLSI-recommended Quality Control (QC) reference strains (e.g., S. aureus ATCC 29213)5[5]. If the MIC of the QC strain falls outside the established acceptable range, the entire plate is invalidated, ensuring media variations or compound degradation do not produce false efficacy data.

Protocol Step1 1. Inoculum Prep (0.5 McFarland) Step2 2. Serial Dilution (ca-MHB Media) Step1->Step2 Step3 3. Inoculation (5x10^5 CFU/mL) Step2->Step3 QC Quality Control (ATCC Reference Strains) Step2->QC Step4 4. Incubation (37°C, 16-20h) Step3->Step4 Step5 5. MIC Determination (Visible Growth Check) Step4->Step5 QC->Step5

Step-by-step workflow for in vitro broth microdilution MIC assay per CLSI standards.

Protocol B: In Vivo Murine Infection Model

Causality: In vitro MIC assays cannot account for host pharmacokinetics, protein binding, or metabolic clearance. Transitioning to a murine systemic infection model validates whether the synthesized compound can maintain therapeutic concentrations at the infection site without inducing acute host toxicity6[6].

  • Infection: Infect a cohort of mice (e.g., CD-1) intravenously with a lethal dose of methicillin-resistant S. aureus (MRSA).

  • Treatment Administration: Divide the cohort into a treatment group (synthesized compound) and a vehicle-only control group. Administer the compound via multiple injections (e.g., 4 doses over 24 hours).

  • Monitoring: Monitor clinical signs of infection and track survival over a 7-day period.

  • Endpoint Analysis: Calculate survival rates.

Self-Validating Trustworthiness: In recent studies evaluating Cresomycin, the vehicle-only control group exhibited a 90% mortality rate by day 2, confirming that the initial bacterial load was sufficiently lethal. Conversely, the CRM-treated group demonstrated a 100% survival rate at day 7, definitively validating the in vivo efficacy of the preorganized synthetic compound 6[6].

Conclusion

The comparative evaluation of fully synthesized compounds against known antibiotics highlights a critical evolution in drug discovery. By engineering molecules like Cresomycin with conformational preorganization, researchers can directly circumvent the steric hindrances imposed by bacterial resistance mechanisms. When validated through rigorous, CLSI-standardized in vitro assays and controlled in vivo models, these synthetic architectures prove to be highly viable solutions for overcoming multidrug-resistant pathogens.

References

  • Wu, K.J.Y., et al. "An antibiotic preorganized for ribosomal binding overcomes antimicrobial resistance - PMC." nih.gov.
  • "A new synthetic antibiotic tightly binds bacterial ribosomes." drugdiscoverynews.com.
  • "M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." clsi.org.
  • "Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method." protocols.io.
  • "Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae." asm.org.
  • "Novel synthetic antibiotic designed to overcome antimicrobial resistance." epocrates.com.

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Validation

A Senior Application Scientist's Guide to the Validation of Antimicrobial Properties in Hydrazone Derivatives

In the relentless battle against antimicrobial resistance, the exploration of novel chemical scaffolds is not merely an academic exercise but a critical necessity. Among the myriad of compounds under investigation, hydra...

Author: BenchChem Technical Support Team. Date: March 2026

In the relentless battle against antimicrobial resistance, the exploration of novel chemical scaffolds is not merely an academic exercise but a critical necessity. Among the myriad of compounds under investigation, hydrazone derivatives have emerged as a particularly promising class, demonstrating a wide spectrum of biological activities, including potent antibacterial, antifungal, and antitubercular effects.[1][2][3] The core of their promise lies in the versatile azomethine group (-NHN=CH-), which serves as a key pharmacophore, enabling these molecules to interact with various biological targets.[4][5]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the antimicrobial properties of novel hydrazone derivatives. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, establish self-validating systems for trustworthy data, and compare the performance of these derivatives against established clinical standards.

Part 1: The Foundational Workflow for Antimicrobial Validation

A systematic, multi-tiered approach is essential for the efficient and conclusive validation of any new antimicrobial agent. The process begins with broad screening to establish a baseline of activity, followed by quantitative assessments of potency, and finally, more complex evaluations of safety and bactericidal mechanisms. This workflow ensures that resources are focused on the most promising candidates.

Below is a diagrammatic representation of a standard validation workflow, from initial high-throughput screening to detailed preclinical characterization.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency & Spectrum Quantification cluster_2 Phase 3: Advanced Characterization & Safety A Synthesis of Hydrazone Library B Agar Diffusion Assays (Disk/Well) A->B C Qualitative Activity Assessment (Zone of Inhibition) B->C D Broth Microdilution Assay (Determine MIC) C->D Active Compounds Advance E Sub-culturing for MBC (Bactericidal vs. Bacteriostatic) D->E F Panel of Clinically Relevant Strains D->F G Time-Kill Kinetic Assays E->G F->G Lead Candidates Advance H Anti-Biofilm Assays G->H I In Vitro Cytotoxicity Assays (e.g., on VERO, HepG2 cells) H->I J Selectivity Index (SI) Calculation I->J

Caption: A typical workflow for validating novel antimicrobial compounds.

Part 2: Initial Screening and Potency Determination (MIC & MBC)

The first critical step is to determine if a hydrazone derivative possesses any antimicrobial activity and, if so, to quantify its potency. The Minimum Inhibitory Concentration (MIC) is the cornerstone metric for this evaluation.

The 'Why' Behind the Method: Broth Microdilution

While agar diffusion methods are excellent for initial qualitative screening, the broth microdilution assay is the gold standard for determining MIC values quantitatively.[6] Its advantages include high throughput (using 96-well plates), conservation of test compound, and the ability to provide a precise concentration that inhibits microbial growth. This precision is paramount for structure-activity relationship (SAR) studies, where small changes in a molecule's structure can lead to significant differences in potency.[7]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This standardization is crucial as the final bacterial concentration affects the MIC; a higher inoculum may require a higher drug concentration for inhibition. This suspension corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[8]

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8]

  • Preparation of Antimicrobial Dilutions:

    • Create a stock solution of the hydrazone derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

    • Perform serial two-fold dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Dispense equal volumes of the bacterial suspension and the antimicrobial dilutions into the wells.

    • Self-Validating Controls (Trustworthiness):

      • Growth Control: Wells containing only broth and bacteria (no compound).

      • Sterility Control: Wells containing only broth.

      • Positive Control: A known antibiotic (e.g., Ciprofloxacin, Ampicillin) tested in parallel.

      • Solvent Control: Wells containing bacteria and the highest concentration of the solvent (e.g., DMSO) used, to ensure it has no intrinsic antimicrobial activity.

    • Incubate the plates at 37°C for 18-24 hours.

  • Interpretation of Results:

    • The MIC is the lowest concentration of the hydrazone derivative that completely inhibits visible bacterial growth.[8] The use of a metabolic indicator like Resazurin can aid in visualization, where a color change from blue to pink indicates viable cells.[6]

From Inhibition to Killing: Determining the Minimum Bactericidal Concentration (MBC)

An antimicrobial agent can be either bacteriostatic (inhibits growth) or bactericidal (kills bacteria). This distinction is clinically vital. For severe, life-threatening infections, a bactericidal agent is often preferred. The MBC is determined as a follow-up to the MIC assay.

  • Protocol: Following MIC determination, take a small aliquot (e.g., 10 µL) from all wells that showed no visible growth.

  • Plating: Spread the aliquot onto a fresh, antibiotic-free agar plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Interpretation: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Part 3: Comparative Performance of Hydrazone Derivatives

Numerous studies have demonstrated the potent antimicrobial activity of hydrazone derivatives. Their efficacy is often influenced by the specific chemical groups attached to the core hydrazone structure. For instance, the presence of electron-withdrawing groups like nitro (NO₂) or halogens (Cl, Br) on the aromatic rings can enhance antibacterial activity.[9]

Performance Against Gram-Positive Bacteria

Hydrazone derivatives have shown particularly strong activity against Gram-positive pathogens, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).

Hydrazone Derivative ClassTest OrganismMIC (µg/mL)Comparison StandardMIC (µg/mL)Reference
Isonicotinic Acid Hydrazide-hydrazoneS. aureus ATCC 65381.95 - 7.81--[1]
Pyrimidine derivativeS. aureus (MRSA1)3.125Ampicillin12.5[1][9]
Indol-2-one derivativeS. aureus< MIC of TetracyclineTetracycline-[1]
Nitrofurazone analogueS. epidermidis ATCC 12228< 1Nitrofurantoin3.91[1][9]
Benzimidazole derivativeB. subtilis0.032 µMCefadroxil0.345 µM[1]
Performance Against Gram-Negative Bacteria

While often more challenging to inhibit due to their outer membrane, certain hydrazone derivatives have shown promising results against Gram-negative bacteria.

Hydrazone Derivative ClassTest OrganismMIC (µg/mL)Comparison StandardMIC (µg/mL)Reference
s-Triazine derivativeE. coli12.5Ampicillin25[1][9]
2-propylquinoline-4-carboxylic acid deriv.P. aeruginosa0.39 - 1.56--[1][9]
Lactic Acid Hydrazide-hydrazoneP. aeruginosa> CiprofloxacinCiprofloxacin-[9]
Thiazole-pyrrole derivativeE. faecalis12.5Chloramphenicol12.5[10]

Part 4: Elucidating the Mechanism of Action

Understanding how a compound works is as important as knowing that it works. For hydrazones, a primary proposed mechanism is the inhibition of essential bacterial enzymes. Molecular docking studies and direct enzymatic assays have suggested that many hydrazone derivatives can bind effectively to the active site of DNA gyrase, an enzyme crucial for bacterial DNA replication.[1][9] This mechanism is shared with the successful fluoroquinolone class of antibiotics.

G cluster_0 Bacterial Cell DNA_Gyrase DNA Gyrase (Enzyme) GyrA Subunit GyrB Subunit Supercoiled_DNA Negatively Supercoiled DNA (Replication Ready) DNA_Gyrase->Supercoiled_DNA Introduces supercoils Relaxed_DNA Relaxed Circular DNA Relaxed_DNA->DNA_Gyrase Binds DNA Replication DNA Replication Hydrazone Hydrazone Derivative Blocked Inhibition Hydrazone->Blocked Blocked->DNA_Gyrase:B Binds to ATP-binding site of GyrB subunit Blocked->DNA Replication Prevents

Caption: Proposed mechanism of action for certain hydrazone derivatives via inhibition of DNA gyrase.

One study demonstrated that an active indol-2-one hydrazone derivative showed strong inhibition of S. aureus DNA gyrase with an IC₅₀ value of 19.32 µM, which was superior to that of ciprofloxacin (IC₅₀ = 26.43 µM) in the same assay.[1][11] This provides strong, authoritative evidence for the compound's mechanism of action.

Part 5: Assessing the Safety Profile - A Critical Step

A potent antimicrobial is useless if it is equally toxic to human cells. Therefore, in vitro cytotoxicity testing against mammalian cell lines is a non-negotiable step in the validation process.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

  • Cell Culture: Seed mammalian cells (e.g., VERO, a kidney epithelial cell line, or HepG2, a human liver cancer cell line) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to serial dilutions of the hydrazone derivative for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization & Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance using a microplate reader.

  • Calculation: The 50% cytotoxic concentration (CC₅₀) is calculated, representing the compound concentration that reduces cell viability by 50%.

The Selectivity Index (SI): A Measure of Therapeutic Window

The ultimate goal is to find a compound that is highly toxic to microbes but minimally toxic to host cells. The Selectivity Index (SI) quantifies this.

SI = CC₅₀ (Mammalian Cells) / MIC (Microbial Cells)

A higher SI value indicates greater selectivity and a more promising therapeutic profile. For instance, a hydrazone derivative with a CC₅₀ of 125 µg/mL and an MIC of 3.125 µg/mL against MRSA would have an SI of 40, indicating good selectivity.[1][9]

Conclusion

The validation of hydrazone derivatives as potential antimicrobial agents is a rigorous, multi-step process that demands scientific precision and logical progression. By moving from broad screening to detailed quantitative analysis of potency, mechanism, and safety, researchers can build a comprehensive data package. The evidence strongly suggests that the hydrazone scaffold is a fertile ground for the development of new antimicrobials.[1][2][9] Several derivatives have demonstrated potency superior to or comparable with existing antibiotics, often coupled with activity against drug-resistant strains.[1][9] By following the structured, self-validating protocols outlined in this guide, the scientific community can effectively identify and advance the most promising hydrazone candidates to address the growing crisis of antimicrobial resistance.

References

  • Kałaska, M., et al. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. International Journal of Molecular Sciences, 22(17), 9389. [Link]

  • Kałaska, M., et al. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Semantic Scholar. [Link]

  • Reddy, N. S., et al. (2015). Synthesis, characterization and antimicrobial activity of some novel hydrazone derivatives of anacardic acid. Der Pharma Chemica, 7(1), 169-176. [Link]

  • Al-Ostath, A., et al. (2025). Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. Polycyclic Aromatic Compounds. [Link]

  • Jain, A., et al. (2015). Antimicrobial Potential of Hydrazide-Hydrazone Derivatives: A Review. International Journal of Pharmaceutical and Clinical Research, 7(3), 233-243. [Link]

  • Various Authors. (2024). Exploring the Antimicrobial Potential of Pyrimidine and Hydrazone Derivatives: A Comprehensive Review. Frontiers in Health Informatics. [Link]

  • Al-Suwaidan, I. A., et al. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Pharmaceuticals, 17(6), 684. [Link]

  • Küçükgüzel, Ş. G., et al. (2012). Synthesis and antimicrobial activity of some new hydrazone-bridged thiazole-pyrrole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(4), 790-797. [Link]

  • Jain, A., et al. (2015). Antimicrobial potential of hydrazide-hydrazone derivatives: A review. ResearchGate. [Link]

  • Al-Ostath, A., et al. (2025). Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. Taylor & Francis Online. [Link]

  • Stana, A., et al. (2023). Antimicrobial Activity of Some Steroidal Hydrazones. International Journal of Molecular Sciences, 24(3), 2296. [Link]

  • Al-Suwaidan, I. A., et al. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. PSECommunity.org. [Link]

  • Sagan, F., et al. (2021). Differences in the Structure and Antimicrobial Activity of Hydrazones Derived from Methyl 4-Phenylpicolinimidate. Molecules, 26(23), 7122. [Link]

  • Kałaska, M., et al. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. MDPI. [Link]

  • Sharma, P. C. (2020). Hydrazone comprising compounds as promising anti-infective agents. Scotland's Rural College. [Link]

  • Ökten, S., et al. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Journal of Research in Pharmacy, 24(5), 681-689. [Link]

  • Various Authors. (2021). The computational screening and experimental validation protocol followed to identify putative CMY-10 inhibitors for combination therapy against multi-drug resistant Enterobacteriaceae. ResearchGate. [Link]

  • Chepkirui, C., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 9(8), e18882. [Link]

  • Ökten, S., et al. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Journal of Research in Pharmacy. [Link]

  • Wang, J., et al. (2022). Development and Validation of a Method for Determination of 43 Antimicrobial Drugs in Western-Style Pork Products by UPLC-MS/MS with the Aid of Experimental Design. Foods, 11(23), 3865. [Link]

  • Chepkirui, C., et al. (2023). Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. ResearchGate. [Link]

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Comparative

Definitive Guide to In-Vitro Profiling of Novel Antimicrobials

Executive Summary: From Hit to Lead As researchers, we often face a critical bottleneck: translating a chemical "hit" into a viable clinical candidate. In-vitro profiling is not merely a box-checking exercise; it is the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: From Hit to Lead

As researchers, we often face a critical bottleneck: translating a chemical "hit" into a viable clinical candidate. In-vitro profiling is not merely a box-checking exercise; it is the foundational stress test for your molecule. This guide moves beyond basic textbook definitions to provide a rigorous, field-validated framework for evaluating novel compounds against bacterial pathogens. We prioritize the Broth Microdilution (BMD) method as the regulatory gold standard while integrating advanced secondary profiling like Time-Kill Kinetics and Biofilm (MBEC) assays to fully characterize pharmacodynamic potential.

Strategic Decision Framework

Before pipetting a single well, you must select the assay that answers your specific biological question.

Diagram 1: Assay Selection Logic

This decision tree guides you through the selection of the appropriate phenotypic assay based on the stage of development and specific data requirements.

AssaySelection Start Research Objective Screening High-Throughput Screening (HTS) Start->Screening Large Library (>100) MIC Quantitative Potency (MIC Determination) Start->MIC Lead Optimization Kinetics Kinetics & MoA (Bactericidal vs Static) Start->Kinetics PD Profiling Resistance Resistance & Biofilm Potential Start->Resistance Clinical Relevance Disk Disk Diffusion (Qualitative) Screening->Disk BMD Broth Microdilution (Gold Standard) MIC->BMD Agar Agar Dilution (Fastidious/Anaerobes) MIC->Agar TimeKill Time-Kill Assay (Log Reduction) Kinetics->TimeKill MBEC MBEC Assay (Biofilm Eradication) Resistance->MBEC

Caption: Decision matrix for selecting in-vitro assays based on development stage (Screening vs. Optimization) and biological query.

Primary Profiling: Minimum Inhibitory Concentration (MIC)

The Gold Standard: Broth Microdilution (BMD)

While automated systems (e.g., Vitek, MicroScan) exist, manual Broth Microdilution (BMD) remains the reference method for novel compounds (CLSI M07, ISO 20776-1) [1, 2]. Automated systems rely on algorithms trained on known antibiotics and often fail to accurately predict the behavior of novel chemical scaffolds.

Why Cation-Adjusted Mueller-Hinton Broth (CAMHB)?

We do not use standard nutrient broth. We use CAMHB .[1][2]

  • Causality: Divalent cations (

    
    , 
    
    
    
    ) modulate bacterial membrane permeability and are essential for the activity of certain classes like aminoglycosides and lipopeptides.
  • Risk: Unregulated cation levels lead to false resistance (high cations reduce aminoglycoside uptake) or false susceptibility (low cations destabilize the outer membrane of P. aeruginosa).

Protocol: Validated BMD Workflow

Objective: Determine the lowest concentration inhibiting visible growth (MIC).

  • Compound Preparation:

    • Dissolve novel compound in DMSO (or appropriate solvent).[1]

    • Critical Step: Ensure final DMSO concentration in the well is

      
       (ideally 
      
      
      
      ) to prevent solvent toxicity from masking compound activity.
  • Inoculum Standardization:

    • Prepare a 0.5 McFarland standard (

      
       CFU/mL) from a fresh overnight culture.
      
    • Dilute 1:100, then 1:2 in the plate to achieve a final well concentration of

      
       CFU/mL .
      
    • Validation: Always plate the inoculum to verify the CFU count. If the count is off, the MIC is invalid.

  • Plate Setup:

    • Use 96-well round-bottom plates (prevents evaporation effects seen in flat bottoms).

    • Include Growth Control (Bacteria + Media + Solvent) and Sterility Control (Media only).

  • Incubation:

    • 
      C for 16-20 hours (24h for some species).
      
    • Do not stack plates more than 4 high to ensure even heat distribution.

Comparative Analysis: BMD vs. Alternatives
FeatureBroth Microdilution (BMD)Agar DilutionDisk Diffusion (Kirby-Bauer)
Data Type Quantitative (MIC in

g/mL)
Quantitative (MIC in

g/mL)
Qualitative (Zone in mm)
Throughput High (96-well format)Medium (Multiple strains/plate)Low (Single strain/plate)
Precision High (Reference Method)HighLow (Screening only)
Use Case Standard for Novel Drugs Anaerobes, Fastidious bugsRoutine Clinical Screening
Limitations "Skipped wells" (technical error)Labor intensive prepNo MIC; Poor for large molecules

Table 1: Comparative utility of primary susceptibility testing methods.

Secondary Profiling: Kinetics & Mechanism

MIC tells you if it works; Time-Kill tells you how it works.

Time-Kill Kinetics Assay

This assay measures the rate of bactericidal activity.[3][4][5] A compound is defined as bactericidal if it achieves a


 reduction in CFU/mL (99.9% kill) within 24 hours [3].
Diagram 2: Time-Kill Experimental Workflow

TimeKill Prep Inoculum Prep (10^6 CFU/mL) Exposure Exposure (0, 2, 4, 8, 24h) Prep->Exposure Add Compound (1x, 2x, 4x MIC) Neutral Neutralization (D/E Broth) Exposure->Neutral At Timepoint Plating Serial Dilution & Plating Neutral->Plating Stop Reaction Count CFU Enumeration (Log Plot) Plating->Count

Caption: Workflow for Time-Kill Kinetics. Neutralization is the critical control point to prevent carryover inhibition.

Critical Consideration: Antibiotic Carryover

When plating samples to count survivors, the antibiotic in the sample can inhibit growth on the agar plate, leading to false "killing" results.

  • Solution: Use a neutralizing broth (e.g., Dey-Engley) or physical washing (centrifugation) to remove the drug before plating.

Advanced Profiling: Biofilm (MBEC)

Bacteria in biofilms are phenotypically distinct from planktonic (free-floating) bacteria, often tolerating antibiotic concentrations 100-1000x higher than the MIC [4].

Minimum Biofilm Eradication Concentration (MBEC)

The MBEC assay (often using the Calgary Biofilm Device/peg lid) allows bacteria to form biofilms on plastic pegs. These pegs are then transferred to a challenge plate containing the antibiotic.

Data Interpretation:

  • MIC: Inhibits planktonic growth.[6]

  • MBEC: Eradicates sessile (biofilm) cells.[6]

Representative Data: The "Resistance Gap"[7]
CompoundOrganismMIC (

g/mL)
MBEC (

g/mL)
Interpretation
Ciprofloxacin P. aeruginosa0.5512Effective planktonically; ineffective against biofilm.
Tobramycin P. aeruginosa1.0128Poor biofilm penetration.
Novel Cmpd X P. aeruginosa2.04.0High Biofilm Potency (Lead Candidate)

Table 2: Hypothetical comparison showing the discrepancy between MIC and MBEC values. A low MIC/MBEC ratio indicates superior biofilm eradication potential.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[2] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11). CLSI.[2][3] [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2025).[2][8] Media preparation for EUCAST broth microdilution. EUCAST.[2] [Link]

  • American Society for Microbiology (ASM). (2016). Time-Kill Assay Protocol.[3][9][10] ASM MicrobeLibrary. [Link]

  • Macià, M. D., et al. (2014).[11] Antimicrobial susceptibility testing in biofilm-growing bacteria.[6][12] Clinical Microbiology and Infection.[2] [Link]

  • National Institutes of Health (NIH). (2022). Checkerboard Assay for Antimicrobial Synergy. PubMed Central. [Link]

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Validation

A Comparative Guide to the Structure-Activity Relationship of 4-Hydroxy-3,5-diiodobenzohydrazide Analogs as Potential Kinase Inhibitors

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can effectively and selectively modulate key biological targets is paramount. The benzohydrazide moiety has emerged as a versatile p...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can effectively and selectively modulate key biological targets is paramount. The benzohydrazide moiety has emerged as a versatile pharmacophore, present in a multitude of compounds with diverse biological activities, including anticancer and enzyme inhibitory properties. When coupled with a 4-hydroxy-3,5-diiodophenyl ring, a structure reminiscent of thyroid hormones and a feature in some kinase inhibitors, the resulting 4-hydroxy-3,5-diiodobenzohydrazide scaffold presents an intriguing starting point for the design of new therapeutic agents. This guide provides a comprehensive comparison of hypothetical analogs of 4-hydroxy-3,5-diiodobenzohydrazide, exploring their potential structure-activity relationships (SAR) as kinase inhibitors for anticancer applications. The experimental data presented is drawn from structurally related compounds in the literature to provide a predictive framework for the SAR of this novel class of compounds.

Introduction: The Rationale for Targeting Kinases with Substituted Benzohydrazides

Protein kinases play a pivotal role in cellular signaling pathways, regulating processes such as cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. Consequently, kinase inhibitors have become a major class of targeted therapeutics. The 4-hydroxyphenyl group is a common feature in many tyrosine kinase inhibitors, as it can mimic the phenolic side chain of tyrosine, the substrate for these enzymes. The addition of bulky, lipophilic iodine atoms at the 3 and 5 positions can enhance binding to hydrophobic pockets within the kinase active site and may also influence the compound's pharmacokinetic properties.

The hydrazide functional group is a versatile linker that can be readily modified to introduce a wide array of substituents, allowing for the systematic exploration of chemical space to optimize biological activity. This guide will explore how modifications at two key positions of the 4-hydroxy-3,5-diiodobenzohydrazide scaffold—the hydrazide nitrogen and the phenolic hydroxyl group—are predicted to influence inhibitory activity against cancer-relevant kinases and cancer cell proliferation.

Comparative Analysis of Analog Activity

Due to the novelty of the 4-hydroxy-3,5-diiodobenzohydrazide scaffold in the context of kinase inhibition, direct experimental data for a comprehensive set of its analogs is not yet available in the public domain. However, by examining the SAR of structurally related benzohydrazide and iodinated hydroxyphenyl compounds, we can construct a predictive framework. The following table summarizes the anticipated inhibitory activities of a series of hypothetical analogs against a representative tyrosine kinase (e.g., Epidermal Growth Factor Receptor - EGFR) and a panel of human cancer cell lines.

Compound IDR1 (Modification at Hydrazide)R2 (Modification at Phenolic OH)Predicted EGFR IC50 (µM)Predicted Antiproliferative IC50 (µM) on A549 (Lung Cancer)Predicted Antiproliferative IC50 (µM) on MCF-7 (Breast Cancer)
Parent-01 -H-H>50>100>100
Analog-A1 -C(=O)CH3 (Acetyl)-H25.545.251.8
Analog-A2 -C(=O)Ph (Benzoyl)-H5.210.812.5
Analog-A3 -C(=O)-(4-Cl-Ph) (4-Chlorobenzoyl)-H1.83.54.1
Analog-A4 -C(=O)-(4-OCH3-Ph) (4-Methoxybenzoyl)-H7.915.318.2
Analog-B1 -C(=O)Ph (Benzoyl)-CH3 (Methyl)15.830.135.7

Disclaimer: The IC50 values presented are hypothetical and are extrapolated from published data on structurally related benzohydrazide and kinase inhibitor series to illustrate potential SAR trends. These values are intended for comparative and educational purposes only.

Structure-Activity Relationship (SAR) Insights

The predicted data in the table above suggests several key SAR trends for the 4-hydroxy-3,5-diiodobenzohydrazide scaffold:

  • The Unmodified Parent Compound (Parent-01): The parent 4-hydroxy-3,5-diiodobenzohydrazide is predicted to have weak to no activity. The terminal -NH2 group of the hydrazide is highly polar and may not be optimal for binding within the typically hydrophobic ATP-binding pocket of kinases.

  • Acylation of the Hydrazide (Analogs A1-A4): Conversion of the terminal amine of the hydrazide to an amide through acylation is predicted to significantly enhance activity. This is a common strategy in medicinal chemistry to introduce a variety of substituents and to modulate the electronic and steric properties of the molecule.

    • A simple acetyl group (Analog-A1) is expected to provide a moderate increase in activity.

    • Introducing an aromatic ring (benzoyl group, Analog-A2) is predicted to be more effective. The phenyl ring can engage in π-π stacking or hydrophobic interactions within the kinase active site.

    • Substitution on the benzoyl ring is likely to have a significant impact. An electron-withdrawing group like chlorine (Analog-A3) at the para position is predicted to further enhance potency. This could be due to favorable interactions with specific residues in the active site or by influencing the overall electronic properties of the molecule.

    • Conversely, an electron-donating group like methoxy (Analog-A4) at the para position may slightly reduce activity compared to the unsubstituted benzoyl analog, suggesting that electronic effects play a crucial role.

  • Modification of the Phenolic Hydroxyl Group (Analog-B1): The phenolic hydroxyl group is a key feature, likely acting as a hydrogen bond donor to a key residue in the kinase hinge region, mimicking the interaction of the tyrosine hydroxyl group. Masking this hydroxyl group, for example, by methylation to form a methoxy group (Analog-B1) , is predicted to significantly reduce the inhibitory activity. This underscores the importance of this hydrogen bonding interaction for potent kinase inhibition.

Experimental Protocols

To validate the predicted SAR of these analogs, a series of standardized in vitro assays would be required. Below are detailed protocols for the primary assays.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Purified recombinant target kinase (e.g., EGFR)

  • Kinase substrate (e.g., a specific peptide substrate for EGFR)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction Setup:

    • Add 5 µL of assay buffer to each well.

    • Add 1 µL of the test compound dilution or DMSO (for control wells) to the appropriate wells.

    • Add 2 µL of the kinase/substrate mixture in assay buffer.

    • Pre-incubate for 15 minutes at room temperature to allow for compound binding to the kinase.

  • Initiate Kinase Reaction: Add 2 µL of ATP solution to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction and Detect ADP:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Convert ADP to ATP and Measure Luminescence:

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and to provide luciferase and luciferin.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear-bottom cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Add 100 µL of medium containing various concentrations of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the IC50 value from the dose-response curve.

Visualizing the Mechanism and Workflow

To better understand the rationale and the experimental process, the following diagrams illustrate a key signaling pathway targeted by kinase inhibitors and the general workflow for screening and validating these compounds.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds to P1 P EGFR->P1 Autophosphorylation P2 P EGFR->P2 Grb2 Grb2 P1->Grb2 Recruits P2->Grb2 Sos Sos Grb2->Sos Activates Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes Inhibitor 4-Hydroxy-3,5-diiodobenzohydrazide Analog Inhibitor->EGFR Inhibits

Caption: EGFR signaling pathway and the point of inhibition.

Screening_Workflow start Start: Analog Synthesis primary_screen Primary Screening: In Vitro Kinase Assay (e.g., EGFR) start->primary_screen hit_id Hit Identification (e.g., IC50 < 10 µM) primary_screen->hit_id secondary_screen Secondary Screening: Cell Proliferation Assay (e.g., MTT) hit_id->secondary_screen Active no_activity1 Inactive hit_id->no_activity1 Inactive lead_select Lead Selection (Potent & Selective) secondary_screen->lead_select Active no_activity2 Inactive or Toxic secondary_screen->no_activity2 Inactive/Toxic further_studies Further Studies: - Kinase Selectivity Profiling - In Vivo Efficacy Models - ADME/Tox lead_select->further_studies end End: Lead Candidate further_studies->end

Caption: General workflow for screening and validation.

Conclusion and Future Directions

The 4-hydroxy-3,5-diiodobenzohydrazide scaffold represents a promising starting point for the development of novel kinase inhibitors. Based on the analysis of structurally related compounds, modifications to the hydrazide moiety, particularly the introduction of substituted benzoyl groups, are predicted to be crucial for achieving high potency. The phenolic hydroxyl group is likely essential for anchoring the molecule in the kinase active site through hydrogen bonding.

Future work should focus on the synthesis and in vitro evaluation of a focused library of these analogs to validate the predicted SAR. Promising compounds should then be profiled for their selectivity against a panel of kinases to assess their potential for off-target effects. Further optimization of the most promising leads could involve fine-tuning the substituents on the benzoyl ring and exploring alternative heterocyclic replacements to improve potency, selectivity, and pharmacokinetic properties. This systematic approach will be instrumental in determining the therapeutic potential of this novel class of compounds.

References

  • Kumar, P., Narsimhan, B., Ramasamy, K., Mani, V., Mishra, R. K., & Majeed, A. B. A. (2013). N'-[4-[(Substituted imino)methyl] benzylidene]-substituted benzohydrazides: synthesis, antimicrobial, antiviral, and anticancer evaluation, and QSAR studies. Monatshefte für Chemie-Chemical Monthly, 144(10), 1541-1558.
  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological activities of hydrazone derivatives. Bioorganic & medicinal chemistry, 15(17), 5683-5691.
  • Zhang, S., Wang, J., Zhang, Y., Wu, F., & Guo, W. (2018). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Molecules, 23(11), 2785.[1]

  • Patel, K., & Patel, J. (2018). Benzohydrazides: As potential bio-active agents. The Pharma Innovation Journal, 7(7), 543-548.[2]

  • El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, S. M., & El-Kerdawy, M. M. (2013). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica, 5(6), 143-153.[3]

  • Jiang, Y., Zhu, W., Zhang, Y., Li, Y., & Liu, H. (2016). Synthesis and biological evaluation of novel benzothiazole acylhydrazones as anticancer agents. Molecules, 21(5), 582.[4]

  • Roskoski, R. (2016). A historical overview of protein kinase inhibitors. Pharmacological research, 103, 1-18.
  • Cohen, P. (2002). Protein kinases—the major drug targets of the twenty-first century?. Nature reviews Drug discovery, 1(4), 309-315.
  • U.S. Patent No. 10,435,365 B2. (2019). Type III deiodinase inhibitors and uses thereof.[5]

  • Schenone, S., Brullo, C., Bruno, O., Bondavalli, F., Ranise, A., Mosti, L., ... & Fossa, P. (2008). Synthesis and structure-activity relationship of novel IKK-β inhibitors. Part 3: Orally active anti-inflammatory agents. Bioorganic & medicinal chemistry, 16(15), 7173-7185.
  • Zhang, X., Li, X., Wang, Z., & Zhu, W. (2021). Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. Molecules, 26(24), 7586.[6]

  • Lestari, M. O., & Yuniarti, N. (2021). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Journal of Physics: Conference Series, 1751(1), 012046.
  • PubChem. (n.d.). 4-Hydroxy-3,5-diiodobenzaldehyde. Retrieved from [Link]]

  • PubChem. (n.d.). 4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzaldehyde. Retrieved from [Link]]

Sources

Comparative

Beyond IC50: A Multi-Dimensional Validation Framework for Synthesized Inhibitors

Introduction: The "Attrition Trap" in Inhibitor Development As researchers, we often celebrate a low nanomolar IC50 in a biochemical assay. However, the path from a synthesized hit to a validated lead is littered with co...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Attrition Trap" in Inhibitor Development

As researchers, we often celebrate a low nanomolar IC50 in a biochemical assay. However, the path from a synthesized hit to a validated lead is littered with compounds that bind recombinant proteins in a tube but fail in the complex milieu of a living cell. This guide moves beyond simple potency metrics to establish a rigorous Mechanism of Action (MoA) validation framework.

We will compare your synthesized candidate not just against a standard inhibitor, but against the biological reality of its target. This guide structures validation into three critical phases: Biochemical Kinetics , Biophysical Quantitation , and Cellular Engagement .

Visualizing the Validation Funnel

The following diagram illustrates the logical flow of exclusion we must apply to a new inhibitor.

ValidationFunnel Synthesized Synthesized Inhibitor (Candidate X) Biochem Phase 1: Biochemical (Enzymatic Inhibition & Kinetics) Synthesized->Biochem Biophys Phase 2: Biophysical (Direct Binding & Thermodynamics) Biochem->Biophys Confirmed IC50 Fail1 Discard: Non-specific / Aggregator Biochem->Fail1 Promiscuous Cellular Phase 3: Cellular Engagement (Target Occupancy in Situ) Biophys->Cellular Validated Kd Fail2 Discard: Poor Residence Time Biophys->Fail2 Fast Off-rate Functional Phase 4: Functional Consequence (Phenotypic & Pathway Output) Cellular->Functional Confirmed Engagement Fail3 Discard: Membrane Impermeable Cellular->Fail3 No Shift

Figure 1: The Validation Funnel. A self-validating system where each step filters candidates before expensive downstream assays.

Phase 1: Biochemical Validation (Mode of Inhibition)

Before claiming efficacy, you must define how your inhibitor works. Reporting a simple IC50 is insufficient for high-impact publication; you must determine the mechanism of inhibition (Competitive, Non-competitive, or Uncompetitive) and adhere to STRENDA Guidelines (Standards for Reporting Enzymology Data) [1].

Experimental Strategy: Michaelis-Menten Shift

To validate the MoA, perform the enzymatic assay at varying substrate concentrations (


) and varying inhibitor concentrations (

).
  • Competitive Inhibitor:

    
     remains constant; 
    
    
    
    increases. (Binds active site).
  • Non-Competitive Inhibitor:

    
     decreases; 
    
    
    
    remains constant. (Binds allosteric site).
  • Uncompetitive Inhibitor: Both

    
     and 
    
    
    
    decrease. (Binds enzyme-substrate complex).

Critical Control: Include a detergent (e.g., 0.01% Triton X-100) to rule out colloidal aggregation, a common false positive where small molecules form micelles that sequester the enzyme [2].

Phase 2: Biophysical Engagement (The "How")

Biochemical assays measure function; biophysical assays measure physical binding. This is where you compare your product's binding physics against established alternatives.

Comparative Guide: Selecting the Right Method

Choose the method that best exposes the weaknesses of your alternatives.

FeatureSPR (Surface Plasmon Resonance) MST (Microscale Thermophoresis) ITC (Isothermal Titration Calorimetry)
Primary Readout Kinetics (

,

,

)
Affinity (

) in solution
Thermodynamics (

,

,

,

)
Sample Requirement Low (immobilized target)Low (fluorescent label needed)High (mg quantities needed)
Throughput Medium-HighHighLow
Why choose this? To prove Residence Time . A long residence time often correlates better with in vivo efficacy than affinity alone [3].To measure binding in complex lysates or when immobilization destroys protein activity.The "Gold Standard" for stoichiometry. Proves 1:1 binding vs. non-specific clumping.

Recommendation: If your synthesized inhibitor claims superior durability, use SPR to demonstrate a slower dissociation rate (


) compared to the standard [4].

Phase 3: Cellular Context (The "Where")

This is the most critical failure point. A compound may bind a purified protein (Phase 2) but fail to engage the target inside a cell due to membrane permeability, efflux pumps, or intracellular ATP competition.

Protocol: Cellular Thermal Shift Assay (CETSA)

We utilize CETSA because it requires no genetic engineering of the target, making it ideal for validating synthesized inhibitors against endogenous proteins [5].

Principle: Ligand binding stabilizes a protein, increasing its melting temperature (


).
Step-by-Step Methodology
  • Treatment:

    • Seed cells (e.g., HEK293 or disease-relevant line) in 6-well plates.

    • Treat with Synthesized Inhibitor (10

      
      M), Vehicle (DMSO) , and Positive Control  (e.g., Dasatinib) for 1 hour at 37°C.
      
  • Harvest:

    • Wash with PBS, trypsinize, and resuspend in PBS containing protease inhibitors.

    • Aliquot into PCR tubes (50

      
      L per tube).
      
  • Thermal Challenge:

    • Heat individual aliquots to a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler.

    • Cool immediately to 25°C for 3 minutes.

  • Lysis & Separation:

    • Add lysis buffer (with 0.8% NP-40) and perform 3 freeze-thaw cycles (liquid nitrogen / 25°C).

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated (denatured) proteins.

  • Detection:

    • Collect supernatant (soluble fraction).

    • Analyze via Western Blot using a specific antibody for your target.[1]

  • Analysis:

    • Plot band intensity vs. Temperature.

    • Calculate

      
       (Shift in melting temperature). A significant shift (>2°C) confirms intracellular engagement.
      

Phase 4: Functional Consequence (Signaling Pathway)

Finally, we must prove that engagement leads to the expected signaling collapse. We will visualize a hypothetical kinase cascade (e.g., MAPK pathway) to pinpoint where your inhibitor acts.

SignalingPathway GrowthFactor Growth Factor RTK RTK (Receptor) GrowthFactor->RTK RAS RAS-GTP RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Nucleus Transcription Factors (Proliferation) ERK->Nucleus Inhibitor Synthesized Inhibitor Inhibitor->MEK Blocks

Figure 2: Mechanism of Action. The inhibitor targets MEK, preventing the phosphorylation of ERK. Western Blot readout should show reduced p-ERK but stable Total-ERK.

Comparative Performance Data

To objectively validate your product, present your data alongside a "Gold Standard" reference. Below is a template for how to report this comparison, highlighting where a novel synthesized inhibitor might outperform a standard (e.g., better residence time or selectivity).

Table 1: Comparative Profile of Synthesized Inhibitor vs. Standard

MetricSynthesized Inhibitor (NovelX) Standard Reference (e.g., Dasatinib) Interpretation
Enzymatic IC50 4.2 nM0.8 nMStandard is more potent in the tube.
Mode of Inhibition Allosteric (Type III)ATP-Competitive (Type I)NovelX Advantage: Unaffected by high intracellular ATP levels.
Biophysical

(SPR)
12 nM1.5 nMConsistent with IC50.
Residence Time (

)
145 minutes 22 minutesNovelX Advantage: Durable target suppression allows for less frequent dosing [3].
Cellular

(NanoBRET)
15 nM10 nMNovelX retains potency in cells; Standard loses potency (ATP competition).
Selectivity Score (S(35)) 0.02 (High Selectivity)0.35 (Broad Spectrum)NovelX Advantage: Reduced off-target toxicity risk.

Note: S(35) is the fraction of kinases inhibited >35% at 3


M. Lower is better for specific probes.

References

  • Tipton, K. F., et al. (2014). "Standards for Reporting Enzyme Data: The STRENDA Consortium." Beilstein-Institut. [Link][2]

  • Feng, B. Y., & Shoichet, B. K. (2006). "A detergent-based assay for the detection of promiscuous inhibitors." Nature Protocols. [Link]

  • Copeland, R. A., et al. (2006). "Drug-target residence time and its implications for lead optimization." Nature Reviews Drug Discovery. [Link]

  • Nicoya Lifesciences. (2018). "SPR vs ITC vs MST vs BLI: Exploring Optimal Interaction Techniques." [Link]

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells."[1][3][4][5] Nature Protocols. [Link]

  • Vasta, J. D., et al. (2018). "Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement." Cell Chemical Biology. [Link]

Sources

Validation

comparing the biological effects of different halogenated benzohydrazides

This guide provides an in-depth technical comparison of halogenated benzohydrazides, designed for researchers in medicinal chemistry and drug discovery. Executive Summary Benzohydrazides ( ) serve as a privileged scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of halogenated benzohydrazides, designed for researchers in medicinal chemistry and drug discovery.

Executive Summary

Benzohydrazides (


) serve as a privileged scaffold in medicinal chemistry due to their ability to form hydrogen bonds and chelate metals.[1] However, the introduction of halogen atoms (F, Cl, Br, I) into the phenyl ring drastically alters their pharmacokinetics and pharmacodynamics.[1]

This guide compares the biological efficacy of Fluoro- , Chloro- , and Bromo- substituted benzohydrazides.[1] The core finding is a divergence in utility: Fluorinated derivatives typically excel in kinase inhibition and metabolic stability (due to the C-F bond strength), while Brominated derivatives often demonstrate superior cytotoxicity and antibacterial potency due to enhanced lipophilicity and halogen bonding capabilities.

Chemical Foundation & Synthesis

To understand the biological variance, one must first control the synthesis. The standard protocol involves a condensation reaction between a halogenated benzohydrazide and an aldehyde to form the active hydrazone Schiff base.

General Synthetic Workflow

The following Graphviz diagram outlines the critical reaction pathway and decision points for synthesizing these derivatives.

SynthesisWorkflow Start Start: 4-Substituted Benzoic Acid Esterification Esterification (MeOH/H2SO4, Reflux) Start->Esterification Hydrazinolysis Hydrazinolysis (NH2NH2·H2O, EtOH) Esterification->Hydrazinolysis Intermediate Intermed: 4-Halo-Benzohydrazide Hydrazinolysis->Intermediate Condensation Condensation (Ar-CHO, EtOH/AcOH) Intermediate->Condensation + Aldehyde Product Final Product: N'-Benzylidene Benzohydrazide Condensation->Product

Figure 1: Step-wise synthesis of N'-substituted benzohydrazides. The 'Intermediate' stage is where the specific halogen (F, Cl, Br) is fixed.[1]

Comparative Biological Activities[1][2][3][4][5][6][7][8][9]

Antimicrobial Potency (Antibacterial & Antifungal)

The lipophilicity of the halogen substituent plays a critical role in membrane permeability.[1]

  • Chlorine (Cl): Often provides the best balance of solubility and permeability for Gram-positive bacteria (S. aureus).[1]

  • Bromine (Br): Increases lipophilicity significantly, often enhancing activity against Gram-negative strains (E. coli) but reducing water solubility.[1]

  • Fluorine (F): Least effective for direct membrane disruption but effective if the target is an intracellular enzyme (e.g., DNA gyrase).[1]

Data Summary: Minimum Inhibitory Concentration (MIC in


g/mL) 
Derivative TypeS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungi)Mechanism Note
4-Fluoro 25 - 50>10050Metabolic stability; weak membrane penetration.[1]
4-Chloro 3.12 - 6.25 12.5 - 2512.5Optimal logP for peptidoglycan transit.
4-Bromo 6.25 - 12.56.25 6.25 High lipophilicity aids outer membrane transit.
Unsubstituted >100>100>100Lack of lipophilic driving force.
Cytotoxicity & Anticancer Activity

In oncology, the trend shifts.[1] Brominated derivatives frequently outperform chlorinated ones due to the "heavy atom effect" and the ability of Bromine to fill hydrophobic pockets in kinases (e.g., EGFR, VEGFR).[1]

  • Key Insight: 3-Bromo (meta) substitution often yields lower IC50 values than 4-Bromo (para) in breast cancer lines (MCF-7), likely due to better conformational fitting in the active site.[1]

Comparative IC50 Values (Cancer Cell Lines)

Compound ClassCell Line: MCF-7 (Breast)Cell Line: HepG2 (Liver)Toxicity (Normal Cells)
3-Br-Benzohydrazide 7.82

M
10.2

M
Low
3-F-Benzohydrazide 9.50

M
12.1

M
Moderate
4-Cl-Benzohydrazide 24.5

M
30.0

M
Low
Doxorubicin (Ctrl) 4.17

M
5.20

M
High
Enzyme Inhibition (Urease)

Halogenated benzohydrazides inhibit urease via chelation of the Nickel (Ni) ions in the active site.[1]

  • Electronic Effect: Electron-withdrawing groups (EWGs) like F and Cl decrease the electron density on the carbonyl oxygen, theoretically weakening metal chelation.[1]

  • Reality: Despite this, the lipophilic interaction of the halogen with the hydrophobic flap of the enzyme often compensates. 4-Chloro derivatives generally show the most potent inhibition (IC50 ~20

    
    M) compared to Fluoro (>50 
    
    
    
    M).[1]

Structure-Activity Relationship (SAR) Deep Dive

The biological variance is driven by three physicochemical parameters: Electronic effects (


) , Lipophilicity (

)
, and Steric hindrance (

)
.[1]
SAR Logic Pathway

The following diagram illustrates the causal link between structural modification and biological outcome.

SAR_Logic Core Halogenated Benzohydrazide Scaffold Sub_F Fluorine (F) High Electronegativity Small Size Core->Sub_F Sub_Cl Chlorine (Cl) Moderate Lipophilicity Moderate Size Core->Sub_Cl Sub_Br Bromine (Br) High Lipophilicity Large Size (Halogen Bonding) Core->Sub_Br Eff_Metabolic Metabolic Blockade (Prevents oxidation) Sub_F->Eff_Metabolic Eff_Permeability Membrane Permeability (Bacterial Entry) Sub_Cl->Eff_Permeability Eff_Binding Hydrophobic Pocket Filling (Kinase Inhibition) Sub_Br->Eff_Binding Out_Kinase High Kinase Potency Eff_Metabolic->Out_Kinase Out_Antibac Broad Spectrum Antibacterial Eff_Permeability->Out_Antibac Out_Cytotox High Cytotoxicity Eff_Binding->Out_Cytotox

Figure 2: SAR Logic flow demonstrating how specific halogen attributes translate to biological endpoints.[1]

Experimental Protocols

To replicate the data cited above, follow these standardized protocols. These methods ensure reproducibility and minimize false positives due to solubility issues.

Protocol A: Synthesis of 4-Chlorobenzohydrazide Schiff Base
  • Reagents: Dissolve 4-chlorobenzohydrazide (1.0 mmol) in 15 mL of absolute ethanol.

  • Activation: Add 2-3 drops of glacial acetic acid (catalyst).

  • Reaction: Add equimolar substituted benzaldehyde (1.0 mmol) dropwise.

  • Reflux: Heat at 80°C for 4–6 hours. Monitor via TLC (Solvent: Hexane:Ethyl Acetate 7:3).[1]

  • Purification: Cool to room temperature. Filter the precipitate. Recrystallize from hot ethanol.

  • Validation: Confirm structure via

    
    H-NMR (look for singlet at 
    
    
    
    8.4–8.8 ppm for -CH=N-).[1]
Protocol B: In Vitro Cytotoxicity Assay (MTT Method)
  • Seeding: Seed MCF-7 cells (

    
     cells/well) in 96-well plates. Incubate for 24h.
    
  • Treatment: Dissolve test compounds in DMSO. Dilute with media to final concentrations (0.1 – 100

    
    M). Ensure final DMSO < 0.1%.
    
  • Incubation: Treat cells for 48 hours at 37°C, 5%

    
    .
    
  • Labeling: Add 20

    
    L MTT solution (5 mg/mL in PBS). Incubate 4 hours.
    
  • Solubilization: Remove media. Add 100

    
    L DMSO to dissolve formazan crystals.[1]
    
  • Measurement: Read absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

References

  • Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. National Institutes of Health (PMC).[1] Available at: [Link][1]

  • Biological and Quantitative-SAR Evaluations of (E)-N′-Benzylidenebenzohydrazide Analogues. EXCLI Journal. Available at: [Link][1]

  • Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. National Institutes of Health (PMC).[1] Available at: [Link][1]

  • Anticancer Potential of Halogen Derivatives of Benzofuran-Benzohydrazides. MDPI. Available at: [Link][1][2]

  • Decoding Urease Inhibition: A Comprehensive Review. National Institutes of Health (PMC).[1] Available at: [Link][1]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Hydroxy-3,5-diiodobenzohydrazide

Hazard Assessment: Understanding the "Why" 4-Hydroxy-3,5-diiodobenzohydrazide combines the hazards of iodinated aromatic compounds with those of hydrazides. Iodinated organics can be persistent environmental pollutants,...

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment: Understanding the "Why"

4-Hydroxy-3,5-diiodobenzohydrazide combines the hazards of iodinated aromatic compounds with those of hydrazides. Iodinated organics can be persistent environmental pollutants, and hydrazines are a class of compounds with known toxicological risks.[1][2][3] Therefore, a multi-faceted approach to its handling and disposal is essential.

Based on data from structurally similar chemicals like 4-Hydroxy-3,5-diiodobenzonitrile and the general properties of hydrazines, the following hazards should be assumed[4][5]:

Hazard CategoryPotential Effects & Rationale
Acute Toxicity Likely to be toxic if swallowed or inhaled and harmful in contact with the skin.[4] The presence of iodine atoms and the hydrazide group contributes to this profile.
Skin & Eye Irritation Causes skin irritation and serious eye irritation.[4] Aromatic compounds with activating groups are often irritants.
Systemic & Organ Toxicity May cause damage to organs (such as the liver and kidneys) through prolonged or repeated exposure.[4][5] Hydrazine derivatives are known for their potential systemic effects.
Reproductive Toxicity May be suspected of damaging an unborn child.[4] This is a potential hazard class for many complex organic molecules.
Environmental Hazard Very toxic to aquatic life with long-lasting effects.[4] Iodinated compounds are not easily biodegradable and can persist in the environment.[2]
Reactivity Hydrazines are strong reducing agents and can react violently with oxidizing agents (e.g., peroxides, nitric acid, bleach).[5] Thermal decomposition can release toxic and irritating gases, including nitrogen oxides (NOx) and hydrogen iodide.[4][6]

Core Disposal Principle: Isolate, Identify, and Entrust

The fundamental principle for disposing of 4-Hydroxy-3,5-diiodobenzohydrazide is that it must be treated as hazardous chemical waste . Under no circumstances should this compound or its containers be disposed of in standard trash or poured down the sanitary sewer.[7] Improper disposal can lead to environmental contamination and potentially violent chemical reactions in the drainage system.[8] The only acceptable pathway is through a licensed and approved waste disposal contractor.[4][6]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps from the point of waste generation to its final collection.

Step 1: Wear Appropriate Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing the correct PPE to mitigate the risks of exposure.

  • Hand Protection : Wear chemical-resistant gloves. Butyl rubber is often recommended for handling hydrazine derivatives.[5] Always check the manufacturer's glove compatibility data.

  • Eye Protection : Use chemical safety goggles and a face shield, especially when handling the powder or solutions where splashing is possible.[9]

  • Body Protection : A standard laboratory coat is required. For larger quantities or in case of a spill, a chemically resistant apron or suit may be necessary.[9]

  • Respiratory Protection : If handling the powder outside of a chemical fume hood or if aerosol generation is possible, a NIOSH-approved respirator is essential.[5][9]

Step 2: Waste Segregation and Collection Proper segregation prevents dangerous reactions and ensures correct disposal routing.

  • Dedicated Waste Container : Collect all waste containing 4-Hydroxy-3,5-diiodobenzohydrazide in a dedicated, leak-proof container made of a compatible material (e.g., high-density polyethylene, glass).[10]

  • Solid Waste : This includes the pure compound, contaminated gloves, weigh boats, and paper towels. Place these directly into the designated solid waste container.

  • Liquid Waste : This includes reaction mixtures or solutions. Collect in a separate, sealable liquid waste container. Do not mix with other waste streams unless you have confirmed compatibility. Crucially, do not mix with acidic waste or waste containing oxidizing agents. [5]

  • Sharps : Contaminated needles or glassware should be placed in a designated sharps container for hazardous chemical waste.

Step 3: Labeling and Temporary Storage Clear communication through labeling is a critical safety feature.

  • Labeling : The waste container must be clearly and securely labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "4-Hydroxy-3,5-diiodobenzohydrazide"

    • An accurate list of all container contents, including solvents.

    • The appropriate hazard pictograms (e.g., toxicity, environmental hazard, irritant).

  • Storage : Keep the waste container tightly sealed when not in use.[6] Store it in a cool, dry, and well-ventilated secondary containment bin in a designated satellite accumulation area.[4][7] This area should be away from direct sunlight and incompatible materials, particularly oxidizing agents.[4][5]

Step 4: Arrange for Professional Disposal The final step is to hand over the waste to professionals.

  • Contact EHS : Follow your institution's procedures for hazardous waste pickup by contacting your Environmental Health and Safety (EHS) department.[7][8]

  • Disposal Method : The waste will be handled by a licensed contractor who will likely use high-temperature incineration.[2] This is the preferred method for many organic compounds as it ensures complete destruction of the hazardous material.[11]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate & Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources : If the material is in a solvent, extinguish all nearby flames and turn off spark-producing equipment.

  • Don PPE : Wear the full PPE ensemble described in Step 1 of the protocol.

  • Contain & Absorb : For small spills, cover with a non-combustible absorbent material like sand, vermiculite, or a universal spill absorbent. Do not use combustible materials like sawdust or paper towels for absorption. [10]

  • Collect Waste : Carefully sweep or scoop the absorbed material into your designated hazardous waste container.

  • Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report : Report the incident to your supervisor and EHS department according to your institution's policy.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4-Hydroxy-3,5-diiodobenzohydrazide waste.

G Workflow for 4-Hydroxy-3,5-diiodobenzohydrazide Disposal Start Waste Generated (4-Hydroxy-3,5-diiodobenzohydrazide) PPE Step 1: Don Full PPE (Gloves, Goggles, Lab Coat) Start->PPE Decision What is the waste form? PPE->Decision Solid Pure Solid or Contaminated Labware Decision->Solid Solid Liquid Solution or Reaction Mixture Decision->Liquid Liquid Container_Solid Step 2: Collect in a Labeled Solid Hazardous Waste Container Solid->Container_Solid Container_Liquid Step 2: Collect in a Labeled Liquid Hazardous Waste Container Liquid->Container_Liquid Storage Step 3: Store Securely in Secondary Containment Container_Solid->Storage Container_Liquid->Storage End Step 4: Arrange Pickup by EHS for Licensed Disposal (Incineration) Storage->End

Caption: Decision workflow for segregating and disposing of 4-Hydroxy-3,5-diiodobenzohydrazide waste.

Disclaimer: This guide is intended for informational purposes and is based on the known hazards of structurally related chemicals. Always consult the most current Safety Data Sheet (SDS) for any chemical you are working with, and strictly adhere to the specific guidelines and regulations set forth by your institution's Environmental Health and Safety (EHS) department and local regulatory bodies.[2][9]

References

  • 3,4-DIHYDROXY-5-NITRO BENZALDEHYDE MSDS CAS No - Loba Chemie . Source: Loba Chemie. [Link]

  • 4-Hydroxy-3,5-diiodobenzaldehyde | C7H4I2O2 | CID 74760 - PubChem . Source: PubChem, National Institutes of Health. [Link]

  • Safety Data Sheet: 4-Hydroxy-3,5-dimethoxybenzaldehyde - Carl ROTH . Source: Carl ROTH. [Link]

  • Safety and Handling of Hydrazine - DTIC . Source: Defense Technical Information Center. [Link]

  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - ATSDR . Source: Agency for Toxic Substances and Disease Registry. [Link]

  • Environmental Health and Safety Disposal of Iodine - Case Western Reserve University . Source: Case Western Reserve University. [Link]

  • Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes | Organic Process Research & Development - ACS Publications . Source: American Chemical Society Publications. [Link]

  • Safety Data Sheet: 4-Hydroxy-3,5-dimethoxybenzaldehyde - Carl ROTH . Source: Carl ROTH. [Link]

  • Dioxins - World Health Organization (WHO) . Source: World Health Organization. [Link]

  • 4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzaldehyde - PubChem . Source: PubChem, National Institutes of Health. [Link]

  • Management of radioactive waste from the use of radionuclides in medicine - IAEA . Source: International Atomic Energy Agency. [Link]

  • Iodine Recycling Business – 株式会社合同資源 . Source: Godo Shigen Co., Ltd. [Link]

Sources

Handling

Personal protective equipment for handling 4-Hydroxy-3,5-diiodobenzohydrazide

As a Senior Application Scientist, I frequently observe laboratories treating safety protocols as a mere compliance checklist. However, true operational excellence in drug development and chemical synthesis requires unde...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories treating safety protocols as a mere compliance checklist. However, true operational excellence in drug development and chemical synthesis requires understanding the causality behind every safety measure.

4-Hydroxy-3,5-diiodobenzohydrazide (CAS: 89011-17-6) is a highly specialized iodinated aromatic hydrazide used as an organic building block[1]. While its hydrazide moiety makes it an excellent candidate for bioconjugation and synthesis, this same nucleophilic reactivity makes it a potent irritant to biological tissues[2]. Furthermore, the bulky diiodo-substitution increases the molecule's lipophilicity, which can facilitate transdermal penetration.

This guide provides a self-validating, step-by-step operational and disposal framework to ensure your laboratory handles this compound with absolute precision and safety.

Hazard Profile & Causality

To effectively protect yourself, you must understand the specific mechanisms of the hazards you are mitigating. The table below summarizes the quantitative and qualitative hazard data for 4-Hydroxy-3,5-diiodobenzohydrazide.

Table 1: GHS Hazard Profile & Mechanistic Causality

Hazard ClassCategoryHazard StatementCausality / Mechanism of Action
Acute Toxicity (Oral) 4H302: Harmful if swallowedHydrazide reactivity causes systemic toxicity upon gastrointestinal absorption[2].
Acute Toxicity (Dermal) 4H312: Harmful in contact with skinThe lipophilic diiodo-aromatic ring facilitates transdermal penetration[2].
Acute Toxicity (Inhalation) 4H332: Harmful if inhaledFine particulate aerosolization directly irritates the respiratory tract[2].
Skin Irritation 2H315: Causes skin irritationNucleophilic attack by the hydrazide group on epidermal proteins[2].
Eye Irritation 2BH320: Causes eye irritationDirect chemical interaction with the corneal epithelium[2].

Personal Protective Equipment (PPE) Matrix

Standard lab attire is insufficient for handling reactive halogenated hydrazides. The following PPE matrix is mandatory to prevent exposure[2].

Table 2: Required PPE Specifications

PPE CategorySpecification / StandardCausality for Selection
Gloves Nitrile (Minimum 0.11 mm thickness)Provides a barrier against lipophilic aromatic compounds. Double-gloving is recommended to prevent micro-tear exposure[2].
Eye Protection ANSI Z87.1 / EN166 Chemical GogglesPrevents particulate ingress and protects against H320 serious eye irritation[2].
Body Protection Impervious Lab Coat or Tyvek SuitMitigates H312 dermal toxicity by preventing clothing contamination[2].
Respiratory NIOSH-approved N95 or P100Required if handling outside a fume hood to filter H332 inhalation hazards[2].

Self-Validating Operational Protocol

When handling 4-Hydroxy-3,5-diiodobenzohydrazide, every step must include a self-validating check to ensure the protocol is actively protecting the researcher.

Step-by-Step Handling & Weighing Procedure:

  • Environmental Verification: Activate the chemical fume hood.

    • Self-Validation Check: Tape a small strip of tissue paper to the bottom of the sash. If the paper pulls steadily inward, your face velocity (ideally 80-120 fpm) is actively preventing aerosol escape.

  • PPE Donning: Equip double nitrile gloves, chemical goggles, and an impervious lab coat[2].

  • Static Mitigation: Wipe the exterior of the reagent bottle and the weigh boat with an anti-static gun or a slightly damp lint-free wipe.

    • Causality: Iodinated powders are highly prone to static cling. Eliminating static prevents the powder from aerosolizing when the container is opened.

  • Transfer: Use a grounded stainless steel spatula to transfer the compound. Keep the container tightly closed when not in active use[2].

  • Decontamination: Upon completion, wipe the balance and hood surface with a compatible solvent (e.g., ethanol/water mix), followed by soap and water[2].

    • Self-Validation Check: A visual inspection under bright light should reveal zero residual crystalline dust on the balance pan or surrounding foil.

Spill Response and Disposal Plan

Hydrazide derivatives require specific spill remediation tactics. Never use paper towels for a bulk spill of this compound.

Step-by-Step Spill Remediation:

  • Immediate Isolation: If a spill occurs, immediately halt operations, remove ignition sources, and keep unprotected personnel away from the area[2].

  • Containment: Dike the spill using an inert material such as sand, vermiculite, or diatomite[2].

    • Causality: Hydrazides are reactive organic building blocks. Using inert mineral absorbents prevents the secondary exothermic reactions that can occur if reactive chemicals are soaked up with combustible organic materials.

  • Recovery: Carefully sweep the absorbed mixture using a non-sparking brush and dustpan to avoid generating airborne dust. Transfer the material into a designated, clearly labeled hazardous waste container[2].

  • Site Remediation: Ventilate the area and wash the spill site thoroughly with copious amounts of soap and water[2].

  • Disposal: Never flush this compound down the sewer or into bodies of water[2]. Submit the sealed waste container to an approved environmental waste disposal plant in compliance with local regulations[2].

Safety Workflow Visualization

G Start Pre-Operation: PPE & Hood Check Handling Handling: 4-Hydroxy-3,5-diiodobenzohydrazide Start->Handling Verified Spill Spill Detected? Handling->Spill Containment Containment: Sand/Vermiculite Spill->Containment Yes Success Safe Completion Spill->Success No Disposal Disposal: Approved Waste Container Containment->Disposal Disposal->Success

Workflow for the safe handling and spill response of 4-Hydroxy-3,5-diiodobenzohydrazide.

References

  • Pfaltz & Bauer. "SAFETY DATA SHEET: 3,5-Diiodo-4-Hydroxybenzhydrazide (CAS 89011-17-6)". Pfaltz & Bauer.
  • BLD Pharm. "39115-94-1 | 3-Iodobenzohydrazide | Related Products: 89011-17-6". BLD Pharm.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
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4-Hydroxy-3,5-diiodobenzohydrazide
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Reactant of Route 2
4-Hydroxy-3,5-diiodobenzohydrazide
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